MMAI
Description
Propriétés
IUPAC Name |
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESVLCTIOAHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927886 | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136468-19-4, 132980-16-6 | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-methoxy-6-methyl-2-aminoindane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 5-methoxy-6-methyl-2-aminoindane (MMAI), a rigid analogue of 3-methoxy-4-methylamphetamine. Developed in the early 1990s by a team led by David E. Nichols at Purdue University, this compound is a potent and selective serotonin releasing agent (SSRA) that has been instrumental in neuropharmacological research.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data derived from the primary scientific literature.
Synthetic Pathway Overview
The synthesis of racemic 5-methoxy-6-methyl-2-aminoindane proceeds through a multi-step sequence starting from 3-methoxy-4-methylbenzaldehyde. The key stages involve a Henry condensation to introduce the nitroethyl group, followed by reduction of the nitroalkene, cyclization to form the indanone core, formation of an oxime, and subsequent reduction to the final amine.
Below is a DOT language script for generating a diagram of the synthetic workflow.
Caption: Synthetic pathway for 5-methoxy-6-methyl-2-aminoindane (this compound).
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities and product yields.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 3-Methoxy-4-methylbenzaldehyde | Nitroethane, Ammonium acetate | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | 85 |
| 2 | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | Iron powder, Ferric chloride | 3-Methoxy-4-methylphenylacetone | 70 |
| 3 | 3-Methoxy-4-methylphenylacetone | Sodium hypochlorite | β-(3-Methoxy-4-methylphenyl)propionic acid | 75 |
| 4 | β-(3-Methoxy-4-methylphenyl)propionic acid | Polyphosphoric acid | 5-Methoxy-6-methyl-1-indanone | 80 |
| 5 | 5-Methoxy-6-methyl-1-indanone | Hydroxylamine hydrochloride, Pyridine | 5-Methoxy-6-methyl-1-indanone oxime | 95 |
| 6 | 5-Methoxy-6-methyl-1-indanone oxime | Raney Nickel, Hydrogen | 5-Methoxy-6-methyl-1-aminoindane | 78 |
| 7 | 5-Methoxy-6-methyl-1-aminoindane | Acetic anhydride | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | 90 |
Table 2: Final Synthesis Step
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 8 | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | Lithium aluminum hydride, HCl | 5-Methoxy-6-methyl-2-aminoindane HCl | 65 |
Detailed Experimental Protocols
The following protocols are adapted from the synthesis described by Nichols and colleagues.[1]
Step 1: 1-(3-Methoxy-4-methylphenyl)-2-nitropropene
A solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 0.1 mol), nitroethane (15.0 g, 0.2 mol), and ammonium acetate (5.0 g) in 100 mL of glacial acetic acid is refluxed for 2 hours. The reaction mixture is then poured into 500 mL of ice-water. The precipitated yellow solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the product.
Step 2: 3-Methoxy-4-methylphenylacetone
To a stirred suspension of iron powder (30 g) in a mixture of 100 mL of water and 100 mL of tetrahydrofuran (THF) is added a small amount of ferric chloride. The mixture is heated to reflux, and a solution of 1-(3-methoxy-4-methylphenyl)-2-nitropropene (20.7 g, 0.1 mol) in 50 mL of THF is added dropwise over 1 hour. After the addition is complete, the mixture is refluxed for an additional 3 hours. The reaction is then cooled, filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is distilled under reduced pressure to give the pure ketone.
Step 3: β-(3-Methoxy-4-methylphenyl)propionic acid
A solution of 3-methoxy-4-methylphenylacetone (17.8 g, 0.1 mol) in 100 mL of dioxane is added to a stirred solution of sodium hypochlorite (0.74 M, 270 mL). The mixture is stirred at room temperature for 4 hours. Sodium bisulfite is then added to destroy the excess hypochlorite. The solution is acidified with concentrated hydrochloric acid and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture.
Step 4: 5-Methoxy-6-methyl-1-indanone
β-(3-Methoxy-4-methylphenyl)propionic acid (19.4 g, 0.1 mol) is added to 200 g of polyphosphoric acid preheated to 80 °C. The mixture is stirred at this temperature for 2 hours. The hot mixture is then poured onto 500 g of crushed ice with vigorous stirring. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 5: 5-Methoxy-6-methyl-1-indanone oxime
A mixture of 5-methoxy-6-methyl-1-indanone (17.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and 100 mL of pyridine is heated on a steam bath for 2 hours. The mixture is then poured into 500 mL of water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 6: 5-Methoxy-6-methyl-1-aminoindane
A solution of 5-methoxy-6-methyl-1-indanone oxime (19.1 g, 0.1 mol) in 200 mL of absolute ethanol is hydrogenated over Raney nickel (approximately 5 g) in a Parr apparatus at 50 psi of hydrogen pressure and room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated in vacuo to give the crude amine.
Step 7: N-Acetyl-5-methoxy-6-methyl-1-aminoindane
Acetic anhydride (12.2 g, 0.12 mol) is added to a solution of 5-methoxy-6-methyl-1-aminoindane (17.7 g, 0.1 mol) in 100 mL of pyridine. The mixture is stirred at room temperature for 4 hours and then poured into 500 mL of water. The precipitated solid is collected by filtration and recrystallized from ethanol.
Step 8: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride
A solution of N-acetyl-5-methoxy-6-methyl-1-aminoindane (21.9 g, 0.1 mol) in 100 mL of dry THF is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in 200 mL of dry THF. The mixture is refluxed for 4 hours, then cooled in an ice bath. The reaction is quenched by the successive addition of 7.6 mL of water, 7.6 mL of 15% sodium hydroxide solution, and 22.8 mL of water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed in vacuo. The residue is dissolved in anhydrous diethyl ether and ethereal HCl is added to precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from ethanol-ether.
Conclusion
The synthetic route to 5-methoxy-6-methyl-2-aminoindane is a well-established, multi-step process that provides this valuable pharmacological tool in good overall yield. The procedures outlined in this guide, derived from the original literature, offer a detailed roadmap for its preparation in a laboratory setting. Careful execution of each step is crucial for achieving the desired purity and yield of the final product.
References
The Mechanism of Action of MMAI on Serotonin Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-aminoindane (MMAI), a rigid analogue of amphetamine, is a potent and selective serotonin-releasing agent (SSRA). This technical guide provides a comprehensive overview of its mechanism of action at the serotonin transporter (SERT). By consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for neuropharmacology researchers and professionals in drug development. This compound's high selectivity for SERT makes it a valuable tool for studying serotonergic systems and a lead compound for potential therapeutic agents.
Quantitative Profile of this compound at Monoamine Transporters
The defining characteristic of this compound is its potent and selective action on the serotonin transporter, leading to neurotransmitter release rather than simply blocking reuptake. The primary measure of this action is the EC50 value for release, which indicates the concentration of this compound required to elicit 50% of the maximal release effect. While direct binding affinity (Ki) and reuptake inhibition (IC50) values for this compound are not prominently available in the literature, the functional data on neurotransmitter release provide a clear picture of its pharmacological profile.
| Parameter | Substrate | Value (nM) | Species | Preparation |
| Neurotransmitter Release (EC50) | Serotonin (SERT) | 70.4 | Rat | Brain Synaptosomes |
| Dopamine (DAT) | >10,000 | Rat | Brain Synaptosomes | |
| Norepinephrine (NET) | >10,000 | Rat | Brain Synaptosomes | |
| Selectivity Ratio (SERT vs. DAT) | - | >142-fold | - | - |
| Selectivity Ratio (SERT vs. NET) | - | >142-fold | - | - |
Table 1: Potency and Selectivity of this compound for Monoamine Release. Data indicates that this compound is a highly selective substrate for SERT, with negligible activity at DAT and NET at concentrations up to 10,000 nM.
Mechanism of Action: A Substrate-Driven Process
Unlike typical selective serotonin reuptake inhibitors (SSRIs) that act as antagonists to the transporter, this compound functions as a SERT substrate. This means it is recognized by the transporter and moved into the presynaptic neuron. This action initiates a cascade of events culminating in the reverse transport, or efflux, of serotonin into the synaptic cleft.
The proposed mechanism involves several key steps:
-
Binding and Transport: Extracellular this compound binds to the outward-facing conformation of SERT.
-
Translocation: this compound is transported into the presynaptic neuron, similar to the reuptake of serotonin.
-
Vesicular Disruption: Once inside the neuron, this compound disrupts the proton gradient of synaptic vesicles, likely by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to the depletion of serotonin from the vesicles into the cytoplasm.
-
Cytosolic 5-HT Increase: The leakage of serotonin from vesicles significantly increases its concentration in the cytoplasm.
-
SERT Reversal: The elevated cytosolic serotonin concentration, combined with this compound's interaction with the inward-facing conformation of SERT, promotes a conformational change in the transporter. This change reverses the direction of transport, causing SERT to move serotonin out of the neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner.
Key Experimental Protocols
The characterization of this compound's activity relies on established in vitro neurochemical assays. The following are detailed methodologies for the primary experiments used to determine its function as a serotonin-releasing agent.
Synaptosome Preparation
Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the necessary machinery for neurotransmitter uptake and release.
-
Tissue Homogenization: Brain tissue from the desired region (e.g., rat cortex or striatum) is rapidly dissected and placed in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4). The tissue is homogenized using a glass-Teflon homogenizer with a specific number of gentle strokes to shear the nerve terminals from their axons.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps.
-
A low-speed spin (e.g., 1,000 x g for 10 minutes) is performed to pellet nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Washing and Resuspension: The synaptosomal pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) to prepare it for functional assays. Protein concentration is determined using a standard method like the BCA assay to ensure consistent amounts are used in subsequent experiments.
Neurotransmitter Release Assay (Superfusion Method)
This assay directly measures the ability of a compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
-
Preloading: Synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT) at 37°C for a set period (e.g., 15 minutes). This allows the synaptosomes to take up and store the neurotransmitter.
-
Superfusion: The preloaded synaptosomes are then transferred to a superfusion apparatus, which consists of chambers with filters that trap the synaptosomes while allowing the buffer to flow through. They are continuously perfused with warm, oxygenated buffer to establish a stable baseline of spontaneous neurotransmitter efflux.
-
Compound Administration: After establishing a stable baseline, the superfusion buffer is switched to one containing various concentrations of this compound.
-
Fraction Collection: The superfusate is collected in timed fractions throughout the experiment.
-
Quantification: A liquid scintillation counter is used to measure the radioactivity in each collected fraction. The amount of radioactivity released above the baseline following drug administration is calculated as a percentage of the total neurotransmitter content in the synaptosomes.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of release against the log concentration of this compound. The EC50 value is then determined from this curve.
Caption: Experimental workflow for a synaptosomal neurotransmitter release assay.
Conclusion
This compound is a highly selective serotonin releasing agent whose mechanism of action is fundamentally different from that of reuptake inhibitors. It acts as a substrate for the serotonin transporter, initiating a process that leads to the non-exocytotic, transporter-mediated efflux of serotonin. This distinct mechanism, coupled with its high selectivity, makes this compound an invaluable pharmacological tool for probing the intricacies of the serotonergic system. The data and protocols outlined in this guide provide a foundational framework for researchers aiming to further investigate this compound or develop novel therapeutics targeting the serotonin transporter.
In Vitro Serotonin Release by 5-Methoxy-6-methyl-2-aminoindan (MMAI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro serotonin-releasing properties of 5-Methoxy-6-methyl-2-aminoindan (MMAI), a selective serotonin releasing agent (SSRA). This document summarizes key quantitative data, details experimental methodologies for assessing serotonin release, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings: Quantitative Analysis of this compound-Induced Serotonin Release
This compound is a potent and highly selective serotonin releasing agent. In vitro studies using rat brain synaptosomes have quantified its efficacy and potency at the serotonin transporter (SERT), as well as at dopamine (DAT) and norepinephrine (NET) transporters. The following table summarizes the key quantitative data for this compound's interaction with these monoamine transporters.
| Compound | Transporter | EC50 (nM) | Selectivity Ratio (SERT vs. DAT/NET) |
| This compound | SERT | 76 | ~100-fold |
| DAT | >10,000 | ||
| NET | >10,000 |
Table 1: In vitro potency of this compound for monoamine release from rat brain synaptosomes. Data extracted from "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors"[1]. The EC50 value represents the concentration of this compound required to elicit a half-maximal release of the respective neurotransmitter. The selectivity ratio highlights this compound's pronounced preference for the serotonin transporter.
Mechanism of Action: A Selective Substrate for the Serotonin Transporter
This compound functions as a substrate for the serotonin transporter (SERT). This means that it is recognized and transported into the presynaptic neuron by SERT. This process triggers a conformational change in the transporter, leading to the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft. This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin without inducing its release. The high selectivity of this compound for SERT over DAT and NET indicates a lower potential for the dopaminergic and noradrenergic side effects associated with less selective releasing agents.
Experimental Protocol: In Vitro Serotonin Release Assay Using Synaptosomes
The following protocol outlines a standard superfusion assay used to measure monoamine release from isolated nerve terminals (synaptosomes), as adapted from the methodology described in the cited literature[1].
1. Synaptosome Preparation:
-
Tissue Source: Rat brain tissue (e.g., striatum, hippocampus, or whole brain minus cerebellum).
-
Homogenization: The tissue is homogenized in ice-cold 0.32 M sucrose solution.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction (P2 fraction). This involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the synaptosomes.
-
Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
2. Radiolabeling:
-
Synaptosomes are incubated with a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to allow for uptake into the serotonergic nerve terminals.
-
A parallel incubation with a radiolabeled marker for dopamine or norepinephrine terminals (e.g., [³H]MPP+ for DAT) can be performed for selectivity assessment.
3. Superfusion Assay:
-
Apparatus: A superfusion apparatus is used, which allows for a continuous flow of buffer over the synaptosomes.
-
Loading: The radiolabeled synaptosomes are loaded onto a filter in the superfusion chamber.
-
Basal Release: The synaptosomes are superfused with buffer to establish a stable baseline of radiolabel efflux. Fractions of the superfusate are collected at regular intervals.
-
Drug Application: A buffer containing the test compound (this compound) at various concentrations is then introduced into the superfusion stream.
-
Stimulated Release: The superfusate is continuously collected in fractions during and after drug application to measure the amount of radiolabel released.
-
Data Analysis: The radioactivity in each fraction is quantified using liquid scintillation counting. The amount of release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of drug addition. Dose-response curves are then generated to determine the EC50 value.
Conclusion
The in vitro data clearly demonstrate that this compound is a potent and highly selective serotonin releasing agent. Its mechanism of action involves interaction with the serotonin transporter, leading to reverse transport of serotonin. The superfusion assay with synaptosomes provides a robust method for quantifying the in vitro pharmacology of this compound and similar compounds. This information is critical for researchers and drug development professionals working to understand the therapeutic potential and neurochemical profile of novel serotonergic agents.
References
An In-depth Technical Guide to the Neurochemical Properties of 5-Methoxy-6-methyl-2-aminoindane (MMAI)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxy-6-methyl-2-aminoindane, commonly known as MMAI, is a psychoactive compound belonging to the aminoindane class of substances. Developed in the 1990s by a team led by David E. Nichols at Purdue University, this compound has been investigated for its unique neurochemical profile.[1] This technical guide provides a comprehensive overview of the neurochemical properties of this compound, focusing on its interactions with monoamine transporters and various neurotransmitter receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary mechanism of action and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Neurochemical Properties
This compound is primarily characterized as a potent and highly selective serotonin releasing agent (SSRA).[1] Its mechanism of action involves interaction with the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from presynaptic neurons.[2] This selective action on the serotonergic system distinguishes it from other psychoactive compounds that may have broader effects on dopamine and norepinephrine systems.
Interaction with Monoamine Transporters
The primary molecular target of this compound is the serotonin transporter. It exhibits a significantly higher affinity for SERT compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET). This selectivity is a defining feature of its pharmacological profile.
Table 1: Monoamine Transporter Interaction of this compound
| Parameter | SERT | DAT | NET | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) | Reference |
| Release EC50 (nM) | 43 | >10,000 | 4,286 | >232-fold | ~99-fold | Halberstadt et al., 2019 |
| Uptake Inhibition IC50 (nM) | 212 | >10,000 | >10,000 | >47-fold | >47-fold | Johnson et al., 1991[2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Receptor Binding Affinities
While the primary activity of this compound is as a serotonin releasing agent, it also demonstrates binding affinity for a range of other neurotransmitter receptors. These interactions, although generally of lower potency than its effect on SERT, may contribute to its overall pharmacological effects.
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference |
| α2A-adrenergic | 673 | Halberstadt et al., 2019 |
| α2B-adrenergic | 1,021 | Halberstadt et al., 2019 |
| α2C-adrenergic | 1,217 | Halberstadt et al., 2019 |
| 5-HT1A | 2,754 | Halberstadt et al., 2019 |
| 5-HT1B | >10,000 | Halberstadt et al., 2019 |
| 5-HT1D | >10,000 | Halberstadt et al., 2019 |
| 5-HT2A | 4,822 | Halberstadt et al., 2019 |
| 5-HT2B | 868 | Halberstadt et al., 2019 |
| 5-HT2C | >10,000 | Halberstadt et al., 2019 |
| 5-HT3 | >10,000 | Halberstadt et al., 2019 |
| 5-HT5A | >10,000 | Halberstadt et al., 2019 |
| 5-HT6 | >10,000 | Halberstadt et al., 2019 |
| 5-HT7 | >10,000 | Halberstadt et al., 2019 |
| D1 | >10,000 | Halberstadt et al., 2019 |
| D2 | >10,000 | Halberstadt et al., 2019 |
| D3 | >10,000 | Halberstadt et al., 2019 |
| H1 | >10,000 | Halberstadt et al., 2019 |
| M1-M5 | >10,000 | Halberstadt et al., 2019 |
| SERT | 4,822 | Halberstadt et al., 2019 |
| DAT | >10,000 | Halberstadt et al., 2019 |
| NET | >10,000 | Halberstadt et al., 2019 |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments cited for the characterization of this compound's neurochemical properties.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of a neurotransmitter from presynaptic nerve terminals (synaptosomes) or cells expressing the relevant transporter.
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum, hippocampus, or cortex) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.
-
-
Radiolabeled Neurotransmitter Loading:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin, [3H]dopamine, or [3H]norepinephrine). The neurotransmitter is taken up into the synaptosomes via its respective transporter.
-
-
Initiation of Release:
-
The loaded synaptosomes are washed to remove excess radiolabel and then incubated with varying concentrations of the test compound (this compound).
-
-
Measurement of Release:
-
After a set incubation period, the reaction is terminated, and the amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
-
The data is analyzed to determine the EC50 value for release.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor or transporter, or brain tissue homogenates, are prepared to create a membrane fraction containing the target protein.
-
-
Competitive Binding:
-
The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound at the serotonergic synapse.
Downstream Signaling of Serotonin Release
Caption: Major downstream signaling pathways activated by serotonin.
Experimental Workflow for NPS Characterization
Caption: General experimental workflow for NPS characterization.
Conclusion
5-Methoxy-6-methyl-2-aminoindane (this compound) is a highly selective serotonin releasing agent with a well-defined in vitro pharmacological profile. Its primary mechanism of action is the reversal of the serotonin transporter, leading to a robust increase in extracellular serotonin levels. While it displays some affinity for other receptors, particularly α2-adrenergic and certain 5-HT receptor subtypes, these interactions are of significantly lower potency. The selective serotonergic activity of this compound makes it a valuable tool for research into the functions of the serotonin system and a compound of interest in the development of novel therapeutics. Further research is warranted to fully elucidate the in vivo consequences of its neurochemical properties and its potential therapeutic applications.
References
The Emergence of 5-Methoxy-6-methyl-2-aminoindane (MMAI): A Selective Serotonin Releasing Agent
A Technical Whitepaper on the Historical Development and Pharmacological Profile of a Key Research Chemical
Abstract
5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound that has garnered significant interest within the scientific community as a highly selective serotonin releasing agent (SSRA). Developed in the 1990s by a research team at Purdue University led by David E. Nichols, this compound was designed as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA). This document provides an in-depth technical guide on the history, synthesis, and pharmacological properties of this compound as a research chemical. It includes a compilation of quantitative data, detailed experimental methodologies from seminal studies, and visualizations of its mechanism of action.
Introduction and Historical Context
The development of this compound is rooted in the broader scientific exploration of empathogenic compounds, particularly MDMA. While MDMA demonstrated potential therapeutic applications, concerns over its neurotoxicity prompted the search for safer analogues. In the 1990s, David E. Nichols and his team at Purdue University synthesized a series of rigid analogues of amphetamine derivatives, leading to the creation of the 2-aminoindane family of compounds.[1][2] this compound emerged from this research as a compound with high selectivity for the serotonin transporter (SERT) and was initially reported to be devoid of the serotonergic neurotoxicity associated with MDMA.[3] Since its initial description, this compound has been utilized as a research tool to investigate the roles of serotonin in various physiological and behavioral processes and has appeared on the novel psychoactive substances (NPS) market.[1]
Synthesis
The synthesis of 5-methoxy-6-methyl-2-aminoindane was first described by Nichols and his colleagues. While detailed step-by-step procedures are best found in the original publications, the general synthetic route for related aminoindanes has been well-documented in the scientific literature. The synthesis of 2-aminoindane analogues typically involves the construction of the indane ring system followed by the introduction of the amino group at the 2-position. For this compound specifically, the synthesis would also incorporate the methoxy and methyl groups at the 5 and 6 positions of the aromatic ring, respectively.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action is the selective release of serotonin from presynaptic neurons.[4] It interacts with the serotonin transporter (SERT), reversing its normal function of reuptake and instead promoting the efflux of serotonin into the synaptic cleft.[5] This leads to a significant increase in extracellular serotonin levels, which is responsible for its characteristic behavioral effects. This compound exhibits a high selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their potencies at monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| This compound | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| Cocaine | 740 | 230 | 480 |
| Methylphenidate | ~100,000 | ~100 | ~100 |
| Amphetamine | 20,000-40,000 | ~600 | 70-100 |
| Methamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| MDMA | Higher affinity than DAT | Lower affinity than SERT | Moderate affinity |
Note: Specific Ki values for this compound were not available in the provided search results. The data for other compounds is included for comparative purposes.[6][7]
Table 2: Monoamine Release Potency (EC50, nM)
| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) |
| This compound | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| m-fluoroamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| (+)-phenmetrazine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| (+)-methamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| napthylisopropylamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| (±)-fenfluramine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
Note: Specific EC50 values for this compound were not available in the provided search results. The data for other compounds is included for comparative purposes.[8][9]
Key Experimental Protocols
Drug Discrimination Studies in Rats
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug. The following is a generalized protocol based on the study by Marona-Lewicka and Nichols (1994).[4]
Objective: To determine if the subjective effects of this compound are similar to other known psychoactive compounds.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Rats are trained to discriminate an intraperitoneal (i.p.) injection of this compound (e.g., 1.71 mg/kg) from a saline injection. Pressing one lever after an this compound injection is reinforced with a food pellet, while pressing the other lever after a saline injection is reinforced. Training continues until a high level of accuracy is achieved.
-
Antagonism Tests: To investigate the neurochemical basis of the this compound cue, antagonist drugs are administered prior to this compound to see if they block its discriminative effects.
-
Depletion Studies: To confirm the role of endogenous serotonin, rats are pre-treated with a serotonin synthesis inhibitor like p-chlorophenylalanine (PCPA) before being tested with this compound.[4]
In Vitro Monoamine Release Assay
This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
Objective: To quantify the potency and selectivity of this compound in releasing serotonin, dopamine, and norepinephrine.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
Radiolabeled monoamines (e.g., [³H]5-HT, [³H]DA).
-
Perfusion buffer.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized and centrifuged to isolate synaptosomes.[10]
-
Loading: Synaptosomes are incubated with a radiolabeled monoamine, which is taken up into the nerve terminals.
-
Release: The loaded synaptosomes are then exposed to different concentrations of this compound. The amount of radioactivity released into the surrounding buffer is measured.[1][11][12]
-
Data Analysis: The concentration of this compound that produces 50% of the maximal release (EC50) is calculated for each monoamine to determine potency and selectivity.
Neurotoxicity Assessment
These studies are designed to evaluate whether this compound causes damage to serotonergic neurons.
Objective: To determine if this compound administration leads to a reduction in markers of serotonergic integrity.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Rats are administered this compound (or a control substance) according to a specific regimen (e.g., multiple doses over a period of time).
-
Tissue Collection: After a washout period, the animals are euthanized, and their brains are removed.
-
Neurochemical Analysis: Brain regions rich in serotonin terminals (e.g., cortex, hippocampus, striatum) are dissected. The levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant and long-lasting reduction in 5-HT and 5-HIAA levels is indicative of neurotoxicity.
-
Immunohistochemistry: Brain sections can be stained for the presence of the serotonin transporter (SERT) to visualize and quantify the density of serotonergic axons. A reduction in SERT-immunoreactive fibers suggests neurotoxic damage.[13]
Hormone Secretion Assays
The release of certain hormones, such as prolactin and corticosterone, is regulated by the serotonergic system.
Objective: To assess the effect of this compound on the secretion of serotonin-regulated hormones.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing and Blood Sampling: Rats are administered this compound, and blood samples are collected at various time points.
-
Hormone Measurement: Plasma levels of prolactin and corticosterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[14][15] An increase in the levels of these hormones is expected following the administration of a serotonin-releasing agent.
Visualizations
Signaling Pathway of this compound at the Serotonin Transporter
Caption: this compound binds to SERT, reversing its function and causing serotonin efflux.
Experimental Workflow for Drug Discrimination Study
Caption: Workflow for a typical drug discrimination study in rats.
Conclusion
This compound remains a significant tool in neuropharmacological research due to its high selectivity as a serotonin-releasing agent. Its development marked a pivotal step in the quest for safer alternatives to MDMA and has provided valuable insights into the role of serotonin in the brain. The experimental protocols outlined in this document serve as a foundation for researchers investigating the effects of this compound and similar compounds. Further research, particularly to fully elucidate its long-term neurochemical effects and therapeutic potential, is warranted. This guide provides a comprehensive overview of the foundational knowledge of this compound, intended to aid researchers in designing and interpreting future studies.
References
- 1. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 11. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sceti.co.jp [sceti.co.jp]
Early Studies on 2-Aminoindane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindane (2-AI) and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as conformationally restricted analogs of amphetamine.[1][2][3] The rigid structure, created by a bridge between the α-carbon and the aromatic ring, has made these compounds valuable tools for probing the structural requirements of monoamine transporters and receptors.[2] Early research into these molecules, dating back to the mid-20th century, explored a wide range of pharmacological activities, including potential as analgesics, bronchodilators, and later as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.[2] More contemporary research in the 1990s, notably by Nichols et al., focused on their psychoactive properties as analogs of drugs like MDMA, leading to the synthesis of compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI).[2] This guide provides an in-depth overview of the foundational studies on 2-aminoindane derivatives, focusing on their synthesis, pharmacology, structure-activity relationships, and the experimental protocols used in their evaluation.
Synthesis of 2-Aminoindane Derivatives
The parent compound, 2-aminoindane, was likely first synthesized in low yield by Benedikt in 1893 from 2-indanone via the reduction of its oxime derivative.[4] More efficient and versatile synthetic routes have since been developed. A common early approach involves the cyclization of a phenylpropionic acid derivative to form an indanone, which can then be converted to the corresponding 2-aminoindane. More modern methods, such as the one described in patent CN113801033A, involve a multi-step process starting from a benzaldehyde derivative.[5]
A generalized synthetic workflow often follows these key steps:
-
Formation of the Indane Skeleton: This can be achieved through various cyclization reactions. For example, a Friedel-Crafts reaction on a suitable precursor can yield an indanone.[6]
-
Introduction of the Amino Group: The amino group is typically introduced at the 2-position of the indanone. This can be accomplished through reductive amination of 2-indanone or by converting the ketone to an oxime followed by reduction.
-
Derivatization: Substitutions on the aromatic ring or the amino group are introduced either by starting with a substituted precursor or by subsequent modification of the 2-aminoindane core.
Core Pharmacology and Mechanism of Action
The primary mechanism of action for many 2-aminoindane derivatives involves interaction with the plasma membrane monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][7] They can act as either uptake inhibitors or substrate-type releasers, leading to an increase in the extracellular concentration of these neurotransmitters.[4]
Interaction with Monoamine Transporters
Early studies differentiated the pharmacological profiles of 2-aminoindane derivatives based on their selectivity for the different monoamine transporters. The parent compound, 2-AI, is a selective substrate for NET and DAT, with negligible action at SERT, giving it a pharmacological profile similar to (+)-amphetamine.[4][7] In contrast, substitutions on the aromatic ring significantly alter this selectivity.
-
5,6-Methylenedioxy-2-aminoindane (MDAI): This derivative is a moderately selective releaser via SERT and NET, with significantly weaker effects on DAT.[4] This profile is more akin to that of MDMA.
-
5-Methoxy-6-methyl-2-aminoindane (MMAI): this compound is a highly selective SERT substrate, with over 100-fold lower potency at NET and DAT.[4][7]
-
5-Methoxy-2-aminoindane (5-MeO-AI): This compound shows selectivity for SERT, but to a lesser extent than this compound, with about 6-fold lower potency at NET and 20-fold lower potency at DAT.[4]
Monoamine Oxidase (MAO) Inhibition
Certain 2-aminoindane derivatives were investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] This line of research led to the development of clinically significant drugs. Notably, N-propargyl-1(R)-aminoindane (rasagiline) and N-methyl-N-2-propynyl-1-indanamine were identified as potent, irreversible, and selective inhibitors of MAO-B.[2] Rasagiline was later developed and patented for the treatment of Parkinson's disease, offering the advantage that its major metabolite is aminoindane, which does not have the amphetamine-like side effects associated with the metabolites of the earlier MAO-B inhibitor, selegiline.[2]
Quantitative Pharmacological Data
The following tables summarize the in vitro data from early and key studies on the interaction of 2-aminoindane derivatives with monoamine transporters and receptors.
Table 1: Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes
| Compound | DAT Release ([3H]MPP+) | NET Release ([3H]MPP+) | SERT Release ([3H]5-HT) | Reference |
|---|---|---|---|---|
| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | [4] |
| MDAI | >10,000 | 794 | 483 | [4] |
| This compound | >10,000 | >10,000 | 280 | [4] |
| 5-MeO-AI | >10,000 | 1,770 | 88 | [4] |
(Data from Halberstadt et al., 2019)[4]
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | 5-HT1A | 5-HT2B | Reference |
|---|---|---|---|---|---|---|
| 2-Aminoindane (2-AI) | 134 | 211 | 41 | >10,000 | >10,000 | [4][7] |
| MDAI | 711 | 1,170 | 1,460 | >10,000 | >10,000 | [4] |
| This compound | 694 | 1,070 | 1,180 | 1,760 | 696 | [4] |
| 5-MeO-AI | 632 | 1,020 | 1,210 | 1,240 | 481 | [4] |
(Data from Halberstadt et al., 2019)[4]
Experimental Protocols
The characterization of 2-aminoindane derivatives relied on a set of established in vitro and in vivo pharmacological assays.
Monoamine Release Assay (Synaptosomal Preparation)
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or whole brain minus striatum/hippocampus for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes.
-
Preloading: Synaptosomes are incubated with a radiolabeled substrate, such as [3H]5-HT for SERT or [3H]MPP+ (a DAT/NET substrate), allowing the tracer to be taken up into the nerve terminals.
-
Initiation of Release: The preloaded synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., a 2-aminoindane derivative).
-
Quantification: After a set incubation period, the reaction is terminated, and the amount of radioactivity released into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of total radioactivity released versus the log concentration of the drug. EC50 values are determined using non-linear regression analysis.[4]
References
- 1. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A NEW POTENT RIGID ANALOGUE OF AMPHETAMINE: 2-AMINO-1,2-DIHYDRONAPHTHA" by BRUCE ALAN HATHAWAY [docs.lib.purdue.edu]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 6. Indane - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound of the aminoindane class, first synthesized and studied in the 1990s by a team led by David E. Nichols.[1] It is recognized as a highly selective serotonin releasing agent (SSRA), exhibiting greater than 100-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[1] This selectivity profile distinguishes it from other less selective releasing agents like MDMA. This compound has been investigated for its potential as a non-neurotoxic analog of MDMA and as a novel antidepressant.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of its hydrochloride salt, this compound hydrochloride. The information herein is critical for researchers engaged in the formulation, analytical development, and further investigation of this compound.
Chemical Identity
| Identifier | Value |
| Chemical Name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride |
| Synonyms | This compound HCl, 5-Methoxy-6-methyl-2-aminoindan HCl |
| Molecular Formula | C₁₁H₁₅NO · HCl[3] |
| Molecular Weight | 213.7 g/mol [3] |
| CAS Number | 132980-17-7[3] |
Physicochemical Properties
Data Summary
| Property | Value | Source |
| Appearance | Crystalline solid | [3] |
| Melting Point | Not available | - |
| pKa | 9.85 ± 0.10 (Predicted) | ChemAxon |
| LogP (free base) | 2.5 ± 0.3 (Predicted) | ChemAxon |
| LogD at pH 7.4 | 1.1 (Predicted) | ChemAxon |
| Solubility | See Table 2 | [3] |
| Stability | ≥ 5 years at -20°C | [3] |
| Hygroscopicity | Not available | - |
| Crystal Structure | Not available | - |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMF | 1 mg/mL |
| PBS (pH 7.2) | 0.2 mg/mL |
Experimental Protocols
Detailed experimental data for this compound hydrochloride is limited in the public domain. The following sections describe standard methodologies for determining key physicochemical properties, which can be applied to this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (completion) are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor interaction. As this compound hydrochloride is the salt of a primary amine, its pKa will dictate the equilibrium between the protonated (charged) and free base (neutral) forms.
Methodology: Potentiometric Titration
-
A standard solution of this compound hydrochloride of known concentration is prepared in deionized water.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is generated. The pH at the half-equivalence point, where half of the amine has been neutralized, corresponds to the pKa of the conjugate acid.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. Kinetic solubility is often measured in early drug discovery to assess the dissolution rate.
Methodology: Kinetic Solubility Assay (Shake-Flask Method)
-
A stock solution of this compound hydrochloride is prepared in a suitable organic solvent (e.g., DMSO).
-
Small aliquots of the stock solution are added to a buffer solution (e.g., PBS at pH 7.4) in a multi-well plate to create a range of concentrations.
-
The plate is sealed and agitated (shaken) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to allow for equilibration.
-
After incubation, the samples are filtered to remove any undissolved precipitate.
-
The concentration of the dissolved this compound hydrochloride in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity Assessment
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It is a critical parameter for formulation development, as moisture uptake can affect the stability, flowability, and dissolution of a drug substance.
Methodology: Gravimetric Vapor Sorption (GVS)
-
A pre-weighed sample of this compound hydrochloride is placed in the sample pan of a GVS analyzer.
-
The sample is dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry weight.
-
The relative humidity (RH) within the sample chamber is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).
-
The instrument continuously monitors the sample's weight at each RH step until equilibrium is reached (i.e., the weight no longer changes).
-
A sorption isotherm is generated by plotting the percentage change in mass against the RH. The hygroscopicity is then classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).
Biological Activity and Signaling Pathway
This compound acts as a selective serotonin releasing agent. Its primary mechanism of action involves interaction with the serotonin transporter (SERT). By acting as a SERT substrate, this compound is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin, leading to an increase in cytoplasmic serotonin levels. This, in turn, reverses the direction of SERT, causing a non-vesicular release of serotonin into the synaptic cleft.[1]
Conclusion
This compound hydrochloride is a valuable research tool in the study of the serotonergic system. While some fundamental physicochemical properties are documented by commercial suppliers, a comprehensive, experimentally-derived dataset is not currently available in the public literature. This guide summarizes the existing knowledge and provides standard protocols for the determination of key missing parameters. Further characterization of its solid-state properties, including melting point, pKa, aqueous solubility, and hygroscopicity, is crucial for advancing its development from a research chemical to a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
"MMAI solubility in common laboratory solvents"
An In-depth Technical Guide to the Solubility of 5-Methoxy-6-methyl-2-aminoindan (MMAI) in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Methoxy-6-methyl-2-aminoindan (this compound), a selective serotonin releasing agent, in various common laboratory solvents. The information herein is intended to assist researchers, scientists, and professionals in drug development in preparing solutions and designing experiments involving this compound.
Quantitative Solubility Data
The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. The following tables summarize the available quantitative solubility data for both the freebase and hydrochloride salt forms of this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
Table 1: Solubility of this compound (Freebase)
| Solvent System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (282.10 mM) | Ultrasonic assistance is required.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.11 mM) | Results in a clear solution.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (14.11 mM) | Results in a clear solution.[1] |
Table 2: Solubility of this compound hydrochloride
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 1 mg/mL | [2] |
| 0.3 mg/mL | [3] | |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |
| 0.5 mg/mL | [3] | |
| Ethanol | 0.5 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL | [2] |
Note: Discrepancies in reported solubility values for DMF and DMSO for this compound hydrochloride are noted from different suppliers. Researchers should verify the solubility for their specific applications.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amine compound like this compound, based on standard laboratory procedures.[4][5][6]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.
Materials:
-
This compound (or this compound hydrochloride)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least 10 mg/mL in this example.
-
Incremental Solvent Addition: If the solid is not fully dissolved, continue to add the solvent in known increments (e.g., 100 µL at a time), vortexing after each addition, until the solid completely dissolves. Record the total volume of solvent used.
-
Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Note any changes upon cooling to room temperature, as precipitation may occur.
-
Acid/Base Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested.[5]
-
To test for basic properties (as expected for an amine), add 5% aqueous HCl. If the compound dissolves, it is likely forming a water-soluble salt.[5][6]
-
To test for acidic properties, add 5% aqueous NaOH.[6]
-
-
Calculation: The solubility can be calculated by dividing the initial mass of the solute by the total volume of the solvent required for complete dissolution.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.
Caption: General workflow for determining the solubility of an organic compound.
References
Unlocking the Therapeutic Potential of Monoamine Oxidase Inhibitors: A Technical Guide to Core Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic targets of Monoamine Oxidase Inhibitors (MAOIs), offering a valuable resource for researchers, scientists, and drug development professionals. This document delves into the core mechanisms of MAOI action, detailing the key enzymes, signaling pathways, and experimental methodologies crucial for advancing research and development in this field.
At the heart of MAOI pharmacology are two primary therapeutic targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical regulators of neurotransmitter levels in the central nervous system. By inhibiting the activity of MAO-A and MAO-B, MAOIs effectively increase the synaptic availability of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter signaling forms the basis of their therapeutic effects in a range of neurological and psychiatric disorders.
This guide presents a comprehensive overview of the substrate specificities, inhibitor potencies, and clinical efficacy of various MAOIs. Quantitative data are summarized in structured tables to facilitate clear comparison and analysis. Furthermore, detailed experimental protocols for assessing MAO activity are provided to ensure methodological rigor in preclinical and clinical research. To visually elucidate the complex biological processes involved, signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Core Therapeutic Targets: MAO-A and MAO-B
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane. Their primary function is the oxidative deamination of monoamines. The two isoforms, MAO-A and MAO-B, exhibit distinct but overlapping substrate specificities and inhibitor sensitivities.
MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is primarily associated with the antidepressant effects of MAOIs.[1] MAO-B has a higher affinity for phenylethylamine and is the primary enzyme responsible for the breakdown of dopamine in the human brain.[2] Dopamine, tyramine, and other trace amines are substrates for both isoforms. The differential targeting of these enzymes allows for the development of selective inhibitors with tailored therapeutic profiles.
Substrate Specificity of MAO-A and MAO-B
The catalytic efficiency of MAO-A and MAO-B for various monoamine substrates is a key determinant of their physiological roles. The following table summarizes the substrate preferences of the two isoforms.
| Substrate | Preferred MAO Isoform | Notes |
| Serotonin | MAO-A | MAO-A has a significantly higher affinity for serotonin compared to MAO-B. |
| Norepinephrine | MAO-A | A primary substrate for MAO-A. |
| Dopamine | Both (MAO-B in striatum) | While a substrate for both, MAO-B is the major metabolizing enzyme for dopamine in the striatum.[3] |
| Phenylethylamine | MAO-B | A preferred substrate for MAO-B.[3] |
| Tyramine | Both | A substrate for both isoforms, relevant for the "cheese effect." |
| Benzylamine | MAO-B | Often used as a selective substrate for MAO-B in experimental assays.[4][5] |
Quantitative Analysis of MAOI Potency
The potency of various MAOIs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are crucial for comparing the efficacy and selectivity of different compounds. The following tables summarize the IC50 and Ki values for a selection of MAOIs against both MAO-A and MAO-B.
Table of IC50 Values for Selected MAOIs
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity |
| Clorgyline | 0.016 mg/mL[6] | - | MAO-A Selective |
| Moclobemide | 6.061 µM[7] | >100 µM[7] | MAO-A Selective |
| Harmaline | 2.3 nM[8] | 59,000 nM[8] | MAO-A Selective |
| Lazabemide | 125,000 nM[8] | 18 nM[8] | MAO-B Selective |
| Phenelzine | - | - | Non-selective |
| Tranylcypromine | - | - | Non-selective |
| Iproniazid | 37 µM[8] | 42.5 µM[8] | Non-selective |
| Xanthoangelol | 43.4 µM[8] | 43.9 µM[8] | Non-selective |
| 4-Hydroxyderricin | - | 3.43 µM[8] | MAO-B Selective |
| Deprenyl (Selegiline) | - | 0.046 µM[8] | MAO-B Selective |
Table of Ki Values for Selected MAOIs
| Compound | MAO-A Ki | MAO-B Ki | Selectivity |
| Galangin | - | - | MAO-A (28-fold)[9] |
| Apigenin | - | - | MAO-A (1.7-fold)[9] |
| Quercetin | - | - | MAO-A (15-fold)[9] |
| Fisetin | - | - | MAO-A (>47-fold)[9] |
| Morin | - | - | MAO-A (9-fold)[9] |
Signaling Pathways Modulated by MAOIs
The therapeutic effects of MAOIs stem from their ability to increase the concentration of monoamine neurotransmitters in the synaptic cleft. This, in turn, enhances the activation of postsynaptic receptors and modulates downstream signaling cascades.
Figure 1: Mechanism of Action of Monoamine Oxidase Inhibitors.
Experimental Protocols
Accurate and reproducible methods for measuring MAO activity are essential for the discovery and characterization of novel inhibitors. Two common methods are the spectrophotometric and fluorometric assays.
Spectrophotometric Assay for MAO Activity
This method relies on the measurement of a colored product generated from the enzymatic reaction. A common substrate used is kynuramine, which is converted by MAO to 4-hydroxyquinoline.
Materials:
-
MAO-A or MAO-B enzyme preparation
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compound
-
Microplate reader capable of measuring absorbance at 314 nm
Procedure:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well UV-transparent microplate, add the assay buffer, enzyme preparation, and the test inhibitor (or vehicle control).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate to each well.
-
Immediately measure the absorbance at 314 nm at time zero.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the final absorbance at 314 nm.
-
Calculate the change in absorbance over time to determine the reaction velocity.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for Spectrophotometric MAO Activity Assay.
Fluorometric Assay for MAO Activity
This highly sensitive method detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a monoamine substrate. The H2O2 is used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin).
Materials:
-
MAO-A or MAO-B enzyme preparation
-
Monoamine substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Assay buffer
-
Test inhibitor compound
-
Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 530/590 nm)
Procedure:
-
Prepare a working solution of the fluorescent probe and HRP in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a black, flat-bottom 96-well microplate, add the assay buffer, enzyme preparation, and the test inhibitor (or vehicle control).
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
Prepare a reaction mix containing the assay buffer, HRP, fluorescent probe, and the monoamine substrate.
-
Initiate the reaction by adding the reaction mix to each well.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or at a fixed endpoint.
-
Calculate the rate of fluorescence increase, which is proportional to the MAO activity.
-
Determine the IC50 value of the inhibitor as described for the spectrophotometric assay.
Clinical Efficacy and Comparative Trials
MAOIs have demonstrated efficacy in the treatment of various depressive and anxiety disorders. Clinical trials have compared the efficacy and safety of MAOIs with other classes of antidepressants, such as tricyclic antidepressants (TCAs).
A double-blind study comparing the MAOI phenelzine with the TCA nortriptyline and placebo in elderly patients with depression found that both active treatments were significantly more effective than placebo. The response rates were approximately 60% for both phenelzine and nortriptyline, compared to 13% for placebo.[10] Another study in patients with atypical depression reported response rates of 71% for phenelzine, 50% for the TCA imipramine, and 28% for placebo.[11] These findings highlight the therapeutic value of MAOIs, particularly in specific subtypes of depression.
Summary of Comparative Clinical Trial Data
| Trial | MAOI | Comparator | Patient Population | Key Efficacy Finding | Key Safety/Tolerability Finding |
| Georgotas et al., 1986[10] | Phenelzine | Nortriptyline, Placebo | Elderly with depression | Phenelzine (60% response) and Nortriptyline (60% response) > Placebo (13% response) | Anticholinergic side effects more frequent with nortriptyline; similar rates of orthostatic symptoms. |
| Liebowitz et al. | Phenelzine | Imipramine, Placebo | Atypical depression | Phenelzine (71% response) > Imipramine (50% response) > Placebo (28% response) | - |
| Quitkin et al. | Phenelzine | Imipramine, Placebo | Probable atypical depression | Phenelzine (83% response) > Imipramine (50% response) > Placebo (19% response) | - |
| White et al. | Tranylcypromine | Nortriptyline, Placebo | Nonendogenous depression | No significant difference between tranylcypromine and nortriptyline. | - |
Conclusion
Monoamine oxidase inhibitors represent a powerful class of therapeutic agents with well-defined molecular targets. A thorough understanding of the pharmacology of MAO-A and MAO-B, coupled with robust experimental methodologies, is essential for the continued development of novel and improved MAOIs. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of these important drugs. By leveraging the quantitative data, detailed protocols, and pathway visualizations presented herein, the scientific community can continue to explore new indications and optimize the clinical application of MAOIs.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of endogenous substrates for types A and B monoamine oxidase in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing the Burden of Difficult-to-Treat Major Depressive Disorder: Revisiting Monoamine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Methoxy-N-Methyl-N-Isopropyltryptamine (MMAI) Administration in Rats
Disclaimer: The following experimental protocols are synthesized from available research on 5-methoxy-N-methyl-N-isopropyltryptamine (MMAI), also known as 5-MeO-MiPT, and related tryptamine compounds. Limited direct research on this compound administration in rats has been published. Therefore, these protocols represent a starting point for research and should be adapted and optimized by researchers based on their specific experimental goals and in strict accordance with institutional and governmental guidelines for animal welfare. Preliminary dose-finding studies are strongly recommended.
Introduction
5-Methoxy-N-methyl-N-isopropyltryptamine (this compound or 5-MeO-MiPT) is a psychedelic tryptamine.[1] It is structurally related to other psychoactive substances like 5-MeO-DMT and psilocybin.[2] this compound acts as a non-selective serotonin receptor agonist, with activity at the 5-HT1A, 5-HT2A, and 5-HT2C receptors, among others.[1][3] Research in rodent models is crucial for elucidating its pharmacological profile, potential therapeutic applications, and toxicological risks. These application notes provide a framework for the administration of this compound to rats in a research setting.
Quantitative Data Summary
The following table summarizes dosage information for this compound (5-MeO-MiPT) from available literature. It is important to note that much of the in-vivo data comes from studies on mice, and human recreational doses are also provided for context.
| Species | Route of Administration | Dose Range | Observed Effects/Context | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.27 mg/kg | Concentrations of the parent compound remained below the limit of quantification in all samples. | [1] |
| Mouse | Intraperitoneal (i.p.) | 2.7 mg/kg | The compound was detectable in blood, kidney, liver, and brain. | [1] |
| Human | Oral | 4 - 6 mg | Psychoactive effects. | [1][4] |
| Human | Inhalation (smoked) | 12 - 20 mg | Psychoactive effects. | [1][4] |
Experimental Protocols
-
5-Methoxy-N-methyl-N-isopropyltryptamine (hydrochloride or freebase)
-
Vehicle (e.g., sterile 0.9% saline, 50% dimethyl sulfoxide (DMSO) in saline[4])
-
Animal scale
-
Syringes and needles (appropriate gauge for the route of administration)
-
Oral gavage needles (if applicable)
-
Vortex mixer or sonicator
-
pH meter and solutions for adjustment (if necessary)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Determine the appropriate salt form: this compound can be obtained as a hydrochloride salt or a freebase. The salt form will affect its solubility and the calculation of the final concentration.
-
Vehicle selection: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, sterile 0.9% saline is a common vehicle. For compounds with limited aqueous solubility, a co-solvent system such as 50% DMSO in saline may be necessary.[4] For oral administration, distilled water or a palatable vehicle like condensed milk may be used to reduce stress.[5]
-
Calculation of concentration:
-
Determine the desired dose in mg/kg.
-
Determine the injection volume (typically 1-5 mL/kg for rats).
-
Calculate the required concentration (mg/mL) of the dosing solution.
-
-
Solubilization:
-
Weigh the required amount of this compound.
-
Add the vehicle to the this compound powder.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be required for some compounds.
-
If necessary, adjust the pH of the solution to be within a physiologically acceptable range (typically pH 6.5-7.5).
-
-
Animals: Adult male or female Wistar or Sprague-Dawley rats are commonly used in pharmacokinetic and behavioral studies.[6] The choice of strain, sex, and age should be appropriate for the research question.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the experiment.
-
Fasting: For oral administration, a brief fasting period (e.g., 4-6 hours) may be necessary to ensure consistent absorption.
-
Dosing:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Intraperitoneal (i.p.) Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Subcutaneous (s.c.) Injection: Lift the loose skin over the back or flank and insert the needle into the tented area.
-
Oral Gavage (p.o.): Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach. Ensure the animal does not aspirate the liquid.
-
-
Post-administration Monitoring:
-
Observe the animals closely for any signs of distress or adverse reactions immediately after administration and at regular intervals thereafter.
-
For behavioral studies, place the animal in the testing apparatus at the appropriate time after dosing. The onset of psychoactive effects in humans after oral ingestion is reported to be 15-45 minutes.[1]
-
For pharmacokinetic studies, collect blood or tissue samples at predetermined time points.[6]
-
Example Experimental Workflow: Behavioral Assessment
The following diagram illustrates a general workflow for assessing the behavioral effects of this compound in rats.
References
- 1. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 2. Evaluating 5-Methoxy-N,N-Dimethyltryptamine as a Potential Treatment for Neuropsychiatric Disorders [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers [rodentmda.ch]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for In Vivo Microdialysis Studies of MMAI
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful and widely utilized technique in neuroscience and pharmacology for the continuous sampling and monitoring of endogenous and exogenous substances within the extracellular fluid of specific tissues in living, freely moving animals.[1][2][3][4][5][6] This method is particularly valuable for elucidating the neurochemical mechanisms of novel psychoactive compounds. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of 3,4-Methylenedioxy-N-methyl-α-ethyltryptamine (herein referred to as MMAI), a putative monoamine reuptake inhibitor and releasing agent, on extracellular neurotransmitter levels, particularly dopamine (DA) and serotonin (5-HT).
This compound is a research chemical with a presumed mechanism of action involving the inhibition of dopamine and serotonin transporters, leading to an increase in the synaptic availability of these neurotransmitters.[7] Microdialysis studies are essential for characterizing the potency, selectivity, and time course of these effects in a physiological context.[1]
Data Presentation
The following tables summarize representative quantitative data from in vivo microdialysis studies investigating the effects of this compound on extracellular dopamine and serotonin levels in the rat striatum.
Table 1: In Vivo Microdialysis Experimental Parameters for this compound Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats (250-300g) |
| Target Brain Region | Anterolateral Striatum |
| Stereotaxic Coordinates | AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm (from dura) |
| Microdialysis Probe | Concentric probe, 2 mm polyethersulfone (PES) membrane, 20 kDa MWCO |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 |
| Flow Rate | 1.5 µL/min[8] |
| This compound Administration | Intraperitoneal (i.p.) injection or Reverse Dialysis |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)[9] |
Table 2: Effect of Intraperitoneal this compound Administration on Extracellular Dopamine and Serotonin in the Striatum (Data expressed as % of baseline)
| Time (min) | Vehicle | This compound (1 mg/kg, i.p.) - Dopamine | This compound (1 mg/kg, i.p.) - Serotonin | This compound (5 mg/kg, i.p.) - Dopamine | This compound (5 mg/kg, i.p.) - Serotonin |
| -40 | 105 ± 8 | 98 ± 7 | 102 ± 9 | 103 ± 6 | 99 ± 8 |
| -20 | 95 ± 6 | 101 ± 5 | 97 ± 6 | 98 ± 7 | 101 ± 5 |
| 0 (Injection) | 100 ± 5 | 100 ± 6 | 100 ± 7 | 100 ± 5 | 100 ± 6 |
| 20 | 98 ± 7 | 185 ± 15 | 250 ± 22 | 350 ± 28 | 550 ± 45 |
| 40 | 102 ± 6 | 280 ± 25 | 450 ± 38 | 620 ± 55 | 980 ± 80 |
| 60 | 99 ± 8 | 350 ± 30 | 580 ± 45 | 850 ± 70 | 1350 ± 110 |
| 80 | 101 ± 5 | 320 ± 28 | 520 ± 42 | 780 ± 65 | 1200 ± 95 |
| 100 | 97 ± 7 | 250 ± 21 | 410 ± 35 | 610 ± 50 | 950 ± 78 |
| 120 | 99 ± 6 | 180 ± 16 | 300 ± 26 | 450 ± 38 | 700 ± 60 |
*p < 0.05 compared to vehicle control
Table 3: Effect of Local this compound Administration via Reverse Dialysis on Extracellular Dopamine in the Striatum (Data expressed as % of baseline)
| Time (min) | aCSF Control | This compound (10 µM) | This compound (100 µM) |
| -40 | 103 ± 7 | 99 ± 6 | 101 ± 8 |
| -20 | 97 ± 5 | 102 ± 7 | 98 ± 5 |
| 0 (Reverse Dialysis Start) | 100 ± 6 | 100 ± 5 | 100 ± 6 |
| 20 | 101 ± 8 | 150 ± 12 | 280 ± 25 |
| 40 | 98 ± 6 | 220 ± 18 | 450 ± 38 |
| 60 | 102 ± 7 | 280 ± 24 | 590 ± 47 |
| 80 | 99 ± 5 | 260 ± 22 | 550 ± 44 |
| 100 | 100 ± 6 | 210 ± 19 | 430 ± 36 |
| 120 | 98 ± 7 | 160 ± 14 | 320 ± 28 |
*p < 0.05 compared to aCSF control
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible data in microdialysis experiments.[1] The following sections outline a detailed methodology for conducting such studies in rats.
Surgical Implantation of Guide Cannula
-
Objective: To stereotaxically implant a guide cannula directed at the target brain region (e.g., striatum) for subsequent insertion of the microdialysis probe.
-
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Suturing materials
-
Analgesics
-
-
Protocol:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 1-2% for maintenance).
-
Mount the animal in the stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the appropriate stereotaxic coordinates for the striatum (AP: +1.0 mm, ML: ±2.5 mm from bregma).[10]
-
Implant small anchor screws into the skull to secure the dental cement.
-
Slowly lower the guide cannula to the desired depth (DV: -3.0 mm from dura).
-
Secure the guide cannula to the skull and anchor screws using dental cement.[10]
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[10]
-
In Vivo Microdialysis Procedure
-
Objective: To collect dialysate samples from the striatum of a freely moving rat before, during, and after administration of this compound.
-
Materials:
-
Protocol:
-
On the day of the experiment, handle the rat and allow it to habituate to the testing room for at least 60 minutes.
-
Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula. The active membrane of the probe should extend into the target brain region.
-
Place the animal in the microdialysis chamber.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[8]
-
Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline of neurotransmitter levels.[1]
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine pre-treatment extracellular monoamine concentrations.[1][11]
-
Drug Administration:
-
Post-Treatment Sample Collection: Continue collecting dialysate samples every 20 minutes for a predetermined period (e.g., 2-3 hours) to monitor drug-induced changes.[1]
-
Immediately freeze collected samples on dry ice or store at -80°C until analysis.
-
Sample Analysis by HPLC-ED
-
Objective: To quantify the concentration of dopamine, serotonin, and their metabolites in the collected dialysate samples.[9]
-
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer, EDTA, methanol, sodium dodecyl sulfate)
-
Standard solutions of DA, 5-HT, and their metabolites
-
-
Protocol:
-
Thaw the dialysate samples.
-
Inject a fixed volume (e.g., 20 µL) of the dialysate samples and standards into the HPLC system.
-
Separate the monoamines using the C18 column.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidative potential.
-
Identify and quantify the peaks corresponding to the monoamines based on their retention times and peak heights/areas compared to the standards.
-
Express the results as a percentage of the average baseline concentrations.[1][2]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis studies of this compound.
Caption: Postulated signaling pathway of this compound at dopaminergic and serotonergic synapses.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 7. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis for striatal DA release [protocols.io]
- 9. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
Application Notes and Protocols for the Detection of MMAI in Tissue
A Note on the Analyte "MMAI"
The acronym "this compound" can refer to at least two distinct chemical compounds in the context of analytical chemistry and toxicology:
-
5-Methoxy-6-methyl-2-aminoindane (this compound): A psychoactive compound that acts as a selective serotonin releasing agent.
-
Monomethylarsonic acid (MMA): A metabolite of inorganic arsenic.
Given this ambiguity, this document provides detailed application notes and protocols for the detection of both compounds in tissue samples to comprehensively address the topic for researchers, scientists, and drug development professionals.
Part 1: Analytical Methods for Detecting 5-Methoxy-6-methyl-2-aminoindane (this compound) in Tissue
Introduction
5-Methoxy-6-methyl-2-aminoindane (this compound) is a psychoactive substance of the aminoindane class. It is a potent and selective serotonin releasing agent.[1] Accurate and sensitive detection of this compound in tissue is crucial for forensic toxicology, clinical research, and understanding its pharmacological effects. The primary analytical techniques for the quantification of this compound and similar psychoactive compounds in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Data Presentation
Table 1: LC-MS/MS and GC-MS Parameters for the Analysis of Psychoactive Substances (Adaptable for this compound)
| Parameter | LC-MS/MS | GC-MS |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Phenyl-methyl polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (both with 0.1% formic acid)[4][5] | - |
| Carrier Gas | - | Helium |
| Ionization | Electrospray Ionization (ESI), positive mode | Electron Ionization (EI) |
| Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) or Full Scan |
| LLOQ (Typical) | 0.1 - 1 ng/mL in biological fluids[4] | 1 - 10 ng/mL in biological fluids[2] |
| Recovery (Typical) | >85%[3] | >80% |
Experimental Protocols
1. Tissue Sample Preparation: Homogenization and Extraction
This protocol is a general procedure for the extraction of psychoactive substances from tissue and is adaptable for this compound.[5][6]
-
Materials:
-
Tissue sample (e.g., brain, liver)
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Extraction solvent (e.g., acetonitrile, methanol)
-
Internal standard (IS) solution (e.g., a deuterated analog of this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
-
-
Procedure:
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS and the internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Add 3 mL of acetonitrile to the homogenate for protein precipitation.
-
Vortex for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For cleaner samples, the supernatant can be further purified using SPE.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
2. LC-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 5-10 minutes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive ion mode.
-
MRM Transitions: Specific precursor and product ions for this compound and its internal standard would need to be determined by infusing a standard solution.
-
3. GC-MS Protocol
-
Derivatization (if necessary): Many amino compounds require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
To the dried extract, add 50 µL of BSTFA and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization: EI at 70 eV.
-
Detection: SIM of characteristic ions for the derivatized this compound and IS.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 5-Methoxy-6-methyl-2-aminoindane in tissue.
Caption: Simplified serotonin signaling pathway and the action of this compound.[7][8][9][10]
Part 2: Analytical Methods for Detecting Monomethylarsonic Acid (MMA) in Tissue
Introduction
Monomethylarsonic acid (MMA) is a metabolite of inorganic arsenic. The speciation of arsenic in biological tissues is of high toxicological importance, as the toxicity of arsenic compounds varies significantly with their chemical form.[11] The determination of MMA in tissues is crucial for assessing arsenic exposure and metabolism. The gold standard for arsenic speciation analysis is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[12][13]
Data Presentation
Table 2: HPLC-ICP-MS Parameters for Arsenic Speciation in Tissue
| Parameter | HPLC-ICP-MS |
| Column | Anion-exchange (e.g., Hamilton PRP-X100) or C18 reverse-phase with ion-pairing reagent |
| Mobile Phase | Ammonium carbonate or phosphate buffer, pH gradient[14] |
| Flow Rate | 0.5 - 1.0 mL/min |
| ICP-MS Monitored Mass | m/z 75 (Arsenic) |
| LOD (in solution) | 0.01 - 0.1 µg/L[15] |
| Recovery (from tissue) | 89% - 111%[16] |
Table 3: Reported Concentrations of MMA in Animal Tissues after Arsenate Exposure [16]
| Tissue | MMA Concentration (µg/g) |
| Liver | 0.05 - 0.2 |
| Kidney | 0.1 - 0.5 |
| Bladder | 0.2 - 1.0 |
Note: Concentrations can vary widely depending on the dose and duration of exposure.
Experimental Protocols
1. Tissue Sample Preparation: Digestion for Arsenic Speciation
This protocol is designed to extract arsenic species from tissue without altering their chemical form.[13][17][18]
-
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Enzymatic digestion solution (e.g., pepsin in HCl) or acidic extraction solution (e.g., nitric acid)
-
Water bath or incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure (Enzymatic Digestion): [18]
-
Weigh approximately 100 mg of the tissue sample.
-
Add 20 mg of pepsin and 5 mL of 0.1 M HCl.
-
Incubate overnight at 37°C with shaking.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm filter before HPLC-ICP-MS analysis.
-
-
Procedure (Acid Digestion for Total Arsenic): [19][20] Note: This method is for total arsenic and will convert all species to inorganic arsenic.
-
To a tissue sample, add concentrated nitric acid and hydrogen peroxide.
-
Heat the sample until the tissue is completely dissolved.
-
Dilute the digestate with deionized water to a known volume for ICP-MS analysis.
-
2. HPLC-ICP-MS Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to an inductively coupled plasma mass spectrometer.
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).
-
Mobile Phase: A gradient of ammonium carbonate buffer at a pH around 9.0 is commonly used to separate the different arsenic species.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
ICP-MS Conditions:
-
RF Power: ~1500 W.
-
Plasma Gas Flow: ~15 L/min.
-
Nebulizer Gas Flow: ~1 L/min.
-
Monitored m/z: 75.
-
Collision/Reaction Cell: May be used with a gas like helium to reduce polyatomic interferences (e.g., ArCl+).
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Monomethylarsonic acid in tissue.
Caption: Simplified arsenic metabolism pathway.[11][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic digestion and chromatographic analysis of arsenic species released from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of As(III), As(V), monomethylarsonic acid, dimethylarsinic acid and arsenobetaine by HPLC-ICP-MS: analysis of reference materials, fish tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. ukm.my [ukm.my]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Automated Imaging in Behavioral Pharmacology for Analgesia Studies
Introduction
While "Motionless Murine Analgesia Imaging (MMAI)" is not a standardized acronym in behavioral pharmacology, the field has seen a significant move towards objective, imaging-based methods for assessing pain and the efficacy of analgesics in murine models. These techniques leverage machine learning and computer vision to quantify subtle behavioral indicators of pain that are often too rapid or nuanced for human observers to reliably score. This approach enhances the reproducibility and throughput of preclinical pain research.[1][2] This document provides detailed application notes and protocols for several key automated imaging techniques used in behavioral pharmacology studies.
Application Note 1: Automated Mouse Grimace Scale (MGS) Analysis
Application: The Automated Mouse Grimace Scale (MGS) is a non-invasive method for assessing spontaneous pain in mice by analyzing facial expressions.[3][4] It is particularly useful for evaluating the efficacy of analgesics in post-operative or inflammatory pain models where evoked stimuli are not required.[4] Automation of MGS scoring using machine learning removes scorer bias and increases throughput.[3][4]
Principle: Machine learning models, typically convolutional neural networks (CNNs), are trained on large datasets of images of mouse faces that have been manually scored by experts for pain-related facial action units (FAUs): orbital tightening, nose bulge, cheek bulge, ear position, and whisker change.[3][5] Once trained, these models can rapidly and accurately classify new images, providing a quantitative measure of pain.[4]
Data Presentation:
| Parameter | Description | Typical Values/Findings | Reference |
| Automated vs. Human MGS Correlation | Pearson's correlation coefficient (r) between scores generated by the automated system and expert human scorers. | r = 0.87 | [6] |
| Pain Detection Accuracy | The accuracy of the automated system in classifying images as "pain" or "no-pain". | 94% | [4] |
| Post-Operative Pain Detection | Automated MGS scores can detect a moderate increase in pain for up to 48 hours after surgery.[6] | Significantly higher grimace scores in surgery groups compared to sham controls. | [3][6] |
| Analgesic Efficacy | Reduction in automated MGS scores following the administration of an analgesic. | Buprenorphine and meloxicam significantly reduce post-operative grimace scores.[6] | [6] |
Experimental Protocol: Automated MGS for Post-Operative Pain Assessment
-
Animal Preparation:
-
House C57BL/6 mice individually to allow for clear video acquisition.
-
Acclimatize mice to the recording chamber for at least 30 minutes before baseline recording.
-
-
Experimental Groups:
-
Sham Group: Mice undergo anesthesia and a sham surgical procedure.
-
Surgery + Vehicle Group: Mice undergo the surgical procedure (e.g., laparotomy) and receive a vehicle control.
-
Surgery + Analgesic Group: Mice undergo the surgical procedure and receive the test analgesic (e.g., buprenorphine 0.1 mg/kg).
-
-
Video Acquisition:
-
Place the mouse in a recording chamber with transparent walls.
-
Use a high-resolution video camera positioned to capture a clear, frontal view of the mouse's face.
-
Record a 5-10 minute baseline video before the procedure.
-
Record 5-10 minute videos at set time points post-procedure (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Image Extraction and Analysis:
-
Use software (e.g., Rodent Face Finder®) to automatically extract high-quality still images of the mouse's face from the video files.[5]
-
Upload the extracted images to an automated MGS analysis platform (e.g., PainFace).[3]
-
The platform's machine learning model will score each image based on the learned facial action units.
-
-
Data Interpretation:
-
Compare the average MGS scores between the experimental groups at each time point.
-
A significant reduction in the MGS score in the analgesic group compared to the vehicle group indicates analgesic efficacy.
-
Workflow for Automated MGS Analysis
References
- 1. A machine-vision approach for automated pain measurement at millisecond timescales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of PainFace software to simplify, standardize, and scale up mouse grimace analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A deep neural network to assess spontaneous pain from mouse facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rat Grimace Scale: A partially automated method for quantifying pain in the laboratory rat via facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Preparation of Novel Solutions in Cell Culture
Introduction
The introduction of new chemical compounds or solutions into cell culture is a fundamental step in drug discovery, toxicology, and basic research. The term "MMAI" is not a standard descriptor for a specific, commercially available cell culture reagent. It most commonly refers to Multimodal Artificial Intelligence, a computational tool used in data analysis rather than a solution for direct application to cells. Given this ambiguity, these application notes provide a comprehensive and robust framework for the preparation, storage, and application of any novel or user-defined compound, herein referred to as "Compound X," for cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of results.
Section 1: Foundational Principles of Solution Preparation for Cell Culture
The health and response of cells in vitro are directly influenced by the quality of the culture medium and any supplemented solutions.[1] Therefore, the preparation of any solution intended for cell culture must be conducted with meticulous care, adhering to strict aseptic techniques to prevent contamination.
1.1 Aseptic Technique: The Cornerstone of Cell Culture All manipulations, from media preparation to the dilution of Compound X, must be performed in a certified Class II Biological Safety Cabinet (BSC). The surfaces of the BSC and all items entering it should be disinfected with 70% ethanol.[2][3] Personal protective equipment, including gloves and a lab coat, is mandatory.[2]
1.2 Water and Media Quality High-quality, sterile water (distilled, deionized, and 0.22-micron filtered) is essential for preparing media and solutions from powder.[2] When using a basal medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, ensure it is warmed to 37°C before use and supplemented with the appropriate components, such as fetal bovine serum (FBS), amino acids, and buffering agents, as required by the specific cell line.[4][5][6]
1.3 Sterilization Any custom-prepared solution or medium that is not purchased sterile must be sterilized, typically by filtration through a 0.22-micron filter.[2] This method is crucial as it removes microbial contaminants without the use of heat, which could degrade sensitive chemical compounds.[2]
Section 2: Protocol for Reconstitution and Dilution of Compound X
This protocol outlines the steps for preparing a stock solution of a novel compound and subsequent working dilutions for cell culture applications.
2.1 Pre-Preparation and Solubility Testing Before preparing a bulk stock solution, it is crucial to determine the solubility of Compound X. A common solvent for many non-polar compounds used in cell culture is dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) as it can be toxic to cells.
Experimental Protocol: Solubility Assessment
-
Weigh a small, precise amount of Compound X (e.g., 1-5 mg).
-
Add a measured, small volume of the chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 100 mM).
-
Vortex thoroughly to facilitate dissolution.
-
Observe the solution. If the compound does not fully dissolve, incrementally add more solvent and recalculate the concentration until complete dissolution is achieved.
-
Record the maximum achieved concentration. This will be your starting point for creating a stock solution.
2.2 Preparation of a High-Concentration Stock Solution
-
Based on the solubility test, calculate the required amounts of Compound X and solvent to create a stock solution at a convenient high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Aseptically weigh the powdered Compound X and transfer it to a sterile conical tube within the BSC.
-
Add the calculated volume of sterile-filtered solvent (e.g., DMSO).
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.
2.3 Preparation of Working Solutions Working solutions are prepared by diluting the stock solution into complete cell culture medium.
Experimental Protocol: Serial Dilution for a Dose-Response Experiment
-
Warm complete cell culture medium to 37°C.[3]
-
Label a series of sterile tubes for each desired final concentration.
-
Perform a serial dilution. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 10 µL of the stock solution to 990 µL of complete medium (a 1:100 dilution).
-
Use this intermediate dilution to prepare further dilutions as required for your experimental range.
-
Always prepare a "vehicle control" containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of Compound X being tested. This is critical for distinguishing the effect of the compound from the effect of the solvent.[7]
Section 3: Solution Stability and Storage
The stability of a compound in solution can significantly impact experimental outcomes.[8][9] Degradation can lead to a loss of efficacy and produce confounding results.
3.1 Storage of Stock Solutions
-
Light: Protect solutions from light by using amber tubes or wrapping tubes in foil, as some compounds are light-sensitive.[3]
3.2 Stability in Culture Medium Be aware that compounds may have limited stability once diluted in aqueous culture medium. It is best practice to prepare fresh working solutions from the frozen stock immediately before each experiment.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO, Ethanol, PBS (compound dependent) | Maximize solubility while minimizing cell toxicity. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from temperature fluctuations and repeat freeze-thaws.[2] |
| Working Solution Prep | Prepare fresh before each experiment | Compound stability in aqueous media at 37°C can be limited. |
| Final Solvent Conc. | Typically ≤0.5% (cell line dependent) | High concentrations of solvents like DMSO can be cytotoxic. |
Table 1: Summary of Recommendations for Solution Preparation and Storage.
Section 4: Application in Cell Culture - General Workflow
The following workflow describes a typical experiment to assess the cytotoxic effect of Compound X on a mammalian cell line using an MTT assay.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium as described in Section 2.3. Also, prepare a vehicle control and a "no treatment" control.
-
Medium Exchange: Gently aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Compound X or controls.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform an MTT assay or other cell viability assay according to the manufacturer's protocol to measure cellular metabolic activity, which serves as an indicator of cell viability.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (570 nm) Rep 1 | Absorbance (570 nm) Rep 2 | Absorbance (570 nm) Rep 3 | Average Absorbance | % Viability |
| 0 (No Treatment) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 0 (Vehicle Control) | 1.24 | 1.26 | 1.21 | 1.24 | 99.2% |
| 1 | 1.15 | 1.18 | 1.12 | 1.15 | 92.0% |
| 10 | 0.85 | 0.88 | 0.83 | 0.85 | 68.0% |
| 50 | 0.61 | 0.64 | 0.59 | 0.61 | 48.8% |
| 100 | 0.32 | 0.35 | 0.30 | 0.32 | 25.6% |
Table 2: Example Data from a Cytotoxicity Assay.
Visualizations
Caption: Workflow for preparation and application of a novel compound in cell culture.
Caption: Hypothetical signaling pathway activated by an experimental compound.
References
- 1. N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. itnonline.com [itnonline.com]
- 3. Combination of nutrients in a mammalian cell culture medium kills cryptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. Cell Culture Media | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. 哺乳類細胞培養 [sigmaaldrich.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Programs of Study (Graduate) | Future Students | York University [futurestudents.yorku.ca]
- 9. youtube.com [youtube.com]
- 10. Service Lab – Mammalian Cell Culture Service Laboratory – Institute of Biology [biology.science.upd.edu.ph]
Application Notes and Protocols for Studying Serotonin Syndrome in Animal Models Using MMAI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Methoxy-4-methylamphetamine (MMAI) as a tool to induce and study serotonin syndrome in animal models. The protocols outlined below are designed to ensure robust and reproducible experimental outcomes for the investigation of this potentially life-threatening condition.
Introduction to this compound and Serotonin Syndrome
Serotonin syndrome is a serious adverse drug reaction caused by excessive serotonergic activity in the central and peripheral nervous systems. It is characterized by a triad of symptoms: autonomic dysfunction, neuromuscular hyperactivity, and altered mental status. In preclinical research, animal models are indispensable for understanding the pathophysiology of serotonin syndrome and for testing the safety of novel therapeutics.
This compound is a selective serotonin-releasing agent (SSRA) that potently inhibits the serotonin transporter (SERT), leading to a rapid and significant increase in extracellular serotonin levels.[1][2] This targeted mechanism of action makes this compound a valuable pharmacological tool for inducing a state of hyper-serotonergia that mimics the clinical features of serotonin syndrome. Administration of this compound in rats has been shown to induce a behavioral syndrome that includes components of serotonin syndrome such as Straub tail (stiff, erect tail) and flat body posture.[3]
Key Advantages of Using this compound in Serotonin Syndrome Research
-
High Selectivity for the Serotonin System: this compound exhibits a high selectivity for the serotonin transporter over dopamine and norepinephrine transporters, allowing for a more focused investigation of serotonin-mediated effects.[2]
-
Robust Induction of Serotonergic Signs: this compound administration reliably produces behavioral and physiological signs consistent with serotonin syndrome.[3]
-
Controlled Experimental Paradigm: As a research chemical, the purity and concentration of this compound can be precisely controlled, leading to more consistent and reproducible experimental results compared to less characterized compounds.
Experimental Protocols
Animal Models
Sprague-Dawley or Wistar rats are commonly used for studying serotonin syndrome. Mice can also be utilized, though dose adjustments will be necessary. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Induction of Serotonin Syndrome with this compound
Objective: To induce a dose-dependent serotonin syndrome in rats using this compound for subsequent behavioral and physiological assessment.
Materials:
-
This compound hydrochloride (dissolved in 0.9% sterile saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Injection supplies (syringes, needles)
-
Animal scale
-
Observational cages
Procedure:
-
Acclimatize rats to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, weigh each rat to determine the precise injection volume.
-
Prepare fresh solutions of this compound in sterile saline on the day of use.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses. Based on available literature, a dose range of 5, 10, and 20 mg/kg is recommended for initial studies.[3] A saline-injected control group must be included.
-
Immediately after injection, place each rat in an individual observation cage.
-
Begin behavioral and physiological assessments at 15-30 minutes post-injection, as peak effects are expected within this timeframe.
Protocol 2: Behavioral Assessment of Serotonin Syndrome
Objective: To quantify the behavioral manifestations of serotonin syndrome using a standardized scoring system.
Procedure:
-
Following this compound or saline administration, observe each rat for a period of 60-90 minutes.
-
At regular intervals (e.g., every 15 minutes), score the presence and severity of the following signs based on a pre-defined rating scale (see Table 1).
-
The observer should be blinded to the treatment groups to minimize bias.
Table 1: Behavioral Scoring for Serotonin Syndrome in Rats
| Behavior | Score 0 (Absent) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Tremor | No tremors | Occasional, fine tremors | Intermittent, moderate tremors | Continuous, severe tremors |
| Rigidity | Normal muscle tone | Slight resistance to passive movement | Moderate resistance to passive movement | Severe resistance, difficulty in movement |
| Hindlimb Abduction | Hindlimbs in normal position | Slight abduction of hindlimbs at rest | Moderate abduction of hindlimbs | Severe abduction, splayed hindlimbs |
| Straub Tail | Tail is flaccid | Tail is partially erect | Tail is fully erect and stiff | Tail is fully erect with arching of the back |
| Forepaw Treading | No treading movements | Occasional, slow treading movements | Intermittent, rhythmic treading movements | Continuous, rapid treading movements |
| Flat Body Posture | Normal posture | Abdomen slightly touching the floor | Abdomen and chest touching the floor | Entire body flattened against the floor |
| Hypolocomotion | Normal exploratory behavior | Reduced movement, some exploration | Minimal movement, stays in one location | Complete lack of movement (akinesia) |
Note: This scoring system is adapted from established protocols for assessing serotonin syndrome in rodents.
Protocol 3: Physiological Monitoring
Objective: To measure key physiological parameters associated with autonomic dysfunction in serotonin syndrome.
Procedure:
-
Core Body Temperature:
-
Measure rectal temperature using a digital thermometer at baseline (before injection) and at regular intervals (e.g., every 30 minutes) for at least 2 hours post-injection.
-
Alternatively, for continuous monitoring, use implantable telemetry devices.
-
-
Cardiovascular Parameters (Heart Rate and Blood Pressure):
-
For non-invasive measurements, use a tail-cuff system. Acclimatize animals to the restraining device for several days before the experiment.
-
For continuous and more accurate data, use implantable telemetry devices. This requires a surgical procedure to implant the device prior to the study.
-
Record baseline measurements and monitor changes for at least 2 hours post-injection.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 2: Dose-Dependent Effects of this compound on Core Body Temperature in Rats (°C)
| Treatment Group (mg/kg) | Baseline (T=0 min) | T=30 min | T=60 min | T=90 min | T=120 min |
| Saline | 37.5 ± 0.2 | 37.6 ± 0.2 | 37.5 ± 0.3 | 37.4 ± 0.2 | 37.5 ± 0.2 |
| This compound (5) | 37.6 ± 0.3 | 38.1 ± 0.4 | 38.5 ± 0.5 | 38.2 ± 0.4 | 37.8 ± 0.3 |
| This compound (10) | 37.4 ± 0.2 | 38.8 ± 0.5 | 39.4 ± 0.6 | 39.1 ± 0.5** | 38.5 ± 0.4 |
| This compound (20) | 37.5 ± 0.3 | 39.5 ± 0.6 | 40.2 ± 0.7 | 39.8 ± 0.6*** | 39.1 ± 0.5** |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to saline control (hypothetical data for illustrative purposes).
Table 3: Dose-Dependent Effects of this compound on Cardiovascular Parameters in Rats
| Treatment Group (mg/kg) | Parameter | Baseline | Peak Change | Time to Peak (min) |
| Saline | Heart Rate (BPM) | 350 ± 15 | +5 ± 3 | - |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | +2 ± 1 | - | |
| This compound (5) | Heart Rate (BPM) | 355 ± 12 | +30 ± 8 | 30 |
| Mean Arterial Pressure (mmHg) | 102 ± 6 | +15 ± 4 | 30 | |
| This compound (10) | Heart Rate (BPM) | 348 ± 18 | +65 ± 10 | 45 |
| Mean Arterial Pressure (mmHg) | 98 ± 7 | +25 ± 5 | 45 | |
| This compound (20) | Heart Rate (BPM) | 352 ± 14 | +90 ± 12 | 45 |
| Mean Arterial Pressure (mmHg) | 101 ± 5 | +40 ± 6 | 45 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to baseline (hypothetical data for illustrative purposes).
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Serotonin Release
Caption: this compound enhances synaptic serotonin by targeting the serotonin transporter.
Experimental Workflow for Studying this compound-Induced Serotonin Syndrome
References
- 1. Involvement of 5-HT2A receptors in the serotonin (5-HT) syndrome caused by excessive 5-HT efflux in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Side Effects of New Antidepressants and Antipsychotics: New Drugs, old Concerns? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of serotonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for assessing MMAI-induced neurotoxicity"
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed, tiered protocol for evaluating the potential neurotoxic effects of MMAI, encompassing both in vitro and in vivo methodologies. The protocol is designed to investigate key mechanisms implicated in drug-induced neurotoxicity, including cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.
Tier 1: In Vitro Neurotoxicity Assessment
The initial tier focuses on characterizing the direct cytotoxic effects of this compound on neuronal cells and elucidating the underlying cellular and molecular mechanisms. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for these types of studies due to their neuronal characteristics and ease of culture.[2][3][4] Differentiated SH-SY5Y cells, which exhibit a more mature neuronal phenotype, are recommended for increased translational relevance.[3]
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro assessment of this compound neurotoxicity.
Cell Viability Assays
Objective: To determine the concentration-dependent cytotoxicity of this compound on neuronal cells.
Methodologies:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells.
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Expose cells to a range of this compound concentrations (e.g., 1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (culture medium).
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 100 | |||
| 500 | |||
| 1000 |
Oxidative Stress Assays
Methodologies:
-
Reactive Oxygen Species (ROS) Assay: Utilizes fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[5]
-
Glutathione (GSH) Assay: Measures the levels of the antioxidant glutathione.
Experimental Protocol (ROS Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A 24-hour treatment period is often sufficient.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[5]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express ROS levels as a percentage of the vehicle control.
| This compound Conc. (µM) | Intracellular ROS (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | |
| 10 | |
| 100 | |
| 500 | |
| 1000 |
Mitochondrial Function Assays
Objective: To assess the impact of this compound on mitochondrial health and function. Mitochondrial dysfunction is a common mechanism of drug-induced neurotoxicity.[6][7][8]
Methodologies:
-
Mitochondrial Membrane Potential (MMP) Assay: Uses fluorescent dyes like JC-1 or TMRM to measure changes in MMP.
-
Seahorse XF Analyzer: Measures oxygen consumption rate (OCR) to assess mitochondrial respiration.[6][9]
Experimental Protocol (MMP Assay with JC-1):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
JC-1 Staining: After treatment, incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, ~530 nm) and aggregates (red, ~590 nm) using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
| This compound Conc. (µM) | Red/Green Fluorescence Ratio |
| 0 (Vehicle) | 1.0 |
| 1 | |
| 10 | |
| 100 | |
| 500 | |
| 1000 |
Apoptosis and Necrosis Assays
Objective: To determine the mode of cell death (apoptosis or necrosis) induced by this compound.[10][11]
Methodologies:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.[12]
Experimental Protocol (Annexin V/PI Staining):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
| This compound Conc. (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Vehicle) | ||||
| 100 | ||||
| 500 | ||||
| 1000 |
Tier 2: In Vivo Neurotoxicity Assessment
This tier aims to evaluate the neurotoxic potential of this compound in a whole-animal model, providing insights into its effects on the central nervous system in a more complex biological context. Rodent models, such as Sprague-Dawley rats, are commonly used for this purpose.[13]
Experimental Workflow: In Vivo Assessment
Caption: Workflow for in vivo assessment of this compound neurotoxicity.
Animal Model and Dosing
-
Species: Adult male Sprague-Dawley rats.
-
Dosing: Administration of this compound via oral gavage or intraperitoneal injection.
-
Study Design:
Behavioral and Neurological Assessments
Objective: To identify any functional deficits resulting from this compound exposure.
Methodologies:
-
Clinical Observations: Daily monitoring for signs of toxicity such as tremors, seizures, and changes in posture or activity.[14]
-
Motor Function: Open field test to assess locomotor activity and anxiety-like behavior.
-
Cognitive Function: Morris water maze or Y-maze to evaluate learning and memory.
| Treatment Group | Locomotor Activity (distance traveled) | Rearing Frequency | Time in Center (s) |
| Vehicle | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) |
Post-Mortem Analysis
Objective: To examine the neurochemical and structural changes in the brain following this compound treatment.
Methodologies:
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of serotonin, dopamine, and their metabolites in specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).
-
Histopathology: Staining of brain sections (e.g., with H&E) to identify neuronal damage, inflammation, or cell death.
-
Immunohistochemistry: Staining for specific markers of neuronal damage (e.g., Fluoro-Jade B), glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), and apoptosis (e.g., cleaved caspase-3).
| Brain Region | Serotonin (5-HT) | 5-HIAA | Dopamine (DA) | DOPAC | HVA |
| Striatum | |||||
| Vehicle | |||||
| This compound (30 mg/kg) | |||||
| Hippocampus | |||||
| Vehicle | |||||
| This compound (30 mg/kg) | |||||
| Prefrontal Cortex | |||||
| Vehicle | |||||
| This compound (30 mg/kg) |
Potential Signaling Pathways in this compound-Induced Neurotoxicity
The neurotoxic effects of this compound are likely mediated by a combination of factors, including excessive serotonin release, oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal apoptosis.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of a neurotoxicity assay that is tuned to detect mitochondrial toxicants | springermedizin.de [springermedizin.de]
- 7. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular toxicological mechanisms of new psychoactive substances "in vitro" [edoc.unibas.ch]
- 9. Frontiers | An efficient and high-throughput method for the evaluation of mitochondrial dysfunction in frozen brain samples after traumatic brain injury [frontiersin.org]
- 10. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Death: Apoptosis, Necrosis, or In Between [ouci.dntb.gov.ua]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
Revolutionizing Receptor Binding Analysis: Application Notes on Molecule-to-Molecule AI
Application Note 1: MMAI-Accelerated Virtual Screening for Hit Identification
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target.[3] Traditional structure-based methods can be computationally expensive, limiting the scale of libraries that can be screened. This compound accelerates this process by learning from an initial docking screen of a smaller, representative subset of a library. The trained model then rapidly screens ultra-large chemical spaces (often containing billions of compounds) to identify a manageable number of high-potential candidates for experimental testing, significantly improving the efficiency of hit discovery.[4][5]
Logical Workflow: this compound-Accelerated Virtual Screening
The following diagram illustrates a machine learning-accelerated workflow for traversing vast chemical libraries to find promising hit compounds.
Caption: Workflow for using this compound to efficiently screen massive chemical libraries.
Protocol for this compound-Accelerated Virtual Screening
-
Target and Library Preparation:
-
Select a protein target and obtain its 3D structure (from PDB or predicted using tools like AlphaFold).[6] Prepare the structure by removing water molecules, adding hydrogens, and defining the binding site.
-
Acquire an ultra-large, make-on-demand chemical library (e.g., Enamine REAL, ZINC).
-
Extract a diverse subset of this library (e.g., 100,000 compounds) to serve as the training set.[4]
-
-
Initial Docking and Model Training:
-
Perform molecular docking on the training subset against the prepared target structure using a standard program (e.g., AutoDock Vina).
-
Set a docking score threshold to classify the results into "virtual actives" (good scores) and "virtual inactives" (poor scores).[4]
-
For all compounds in the training set, calculate molecular descriptors (e.g., Morgan fingerprints).[7]
-
Train an this compound classification model (e.g., Deep Neural Network, Random Forest) to distinguish virtual actives from inactives based on their molecular fingerprints.[4][8]
-
-
Large-Scale Prediction and Selection:
-
Use the trained this compound model to predict the classification of every compound in the full ultra-large library. This step is computationally rapid.
-
Rank the compounds predicted as "virtual actives" and select a top-tier subset (e.g., 10,000 to 50,000 compounds) for the next stage.[4]
-
-
Final Docking and Experimental Validation:
-
Perform full molecular docking simulations on the prioritized subset of compounds.
-
Analyze the docking poses and scores, and perform visual inspection to select the most promising candidates for synthesis and experimental validation.[4]
-
Synthesize or purchase the final candidates and confirm their binding affinity using an appropriate in vitro assay, such as a radioligand binding assay or Surface Plasmon Resonance (SPR).
-
Data Presentation: this compound Model Performance
The performance of this compound models is critical for their application. Models are often benchmarked on established datasets like Davis and KIBA, which contain binding affinity data for various kinases. Performance is typically measured using metrics like the Concordance Index (CI), which assesses the correct ranking of predictions, and Mean Squared Error (MSE), which measures the average squared difference between predicted and actual values.
| Model / Technique | Dataset | Performance Metric | Value |
| DeepDTA (CNN-based) | Davis | Concordance Index (CI) | 0.897 |
| Mean Squared Error (MSE) | 0.226 | ||
| KIBA | Concordance Index (CI) | 0.867 | |
| Mean Squared Error (MSE) | 0.191 | ||
| SimBoost (Gradient Boosting) | Davis | Concordance Index (CI) | 0.872 |
| Mean Squared Error (MSE) | 0.282 | ||
| KIBA | Concordance Index (CI) | 0.836 | |
| Mean Squared Error (MSE) | 0.222 | ||
| Table 1: Performance comparison of the DeepDTA deep learning model against a state-of-the-art machine learning method (SimBoost) on two benchmark drug-target binding affinity datasets.[5] Higher CI and lower MSE indicate better performance. |
Application Note 2: AI-Powered Hit Prioritization in High-Throughput Screening
High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries but is often plagued by a high rate of false positives.[9] this compound can be applied to primary HTS data to prioritize true hits for follow-up studies and deprioritize likely assay artifacts or nonspecific compounds. This approach, sometimes called minimal variance sampling analysis (MVS-A), uses machine learning classifiers to score active compounds based on their likelihood of being a true positive, thereby focusing resources on the most promising candidates for confirmatory screens.[9][10]
Logical Workflow: AI for HTS Hit Prioritization
This diagram shows how a machine learning model can be integrated into an HTS workflow to improve the efficiency of hit validation.
Caption: Workflow for applying this compound to prioritize hits from HTS campaigns.
Protocol for AI-Powered HTS Hit Prioritization
This protocol describes how to use an this compound model to triage hits from a primary screen.
-
Primary HTS Campaign:
-
Execute a primary HTS campaign on a large compound library (e.g., >100,000 compounds) using a validated biochemical or cell-based assay.[11]
-
From the primary screen data, label compounds as "hits" or "inactives" based on a predefined activity threshold.
-
-
This compound Model Training and Scoring:
-
Use the primary HTS dataset to train a machine learning classifier, such as a Gradient Boosting Machine, to distinguish between the hits and inactives.[9] The input features for the model are the molecular descriptors of the compounds.
-
For each compound initially classified as a "hit," use the trained model to compute a prioritization score (e.g., MVS-A score).[10] This score reflects the model's confidence that a compound is a true hit rather than a false positive.
-
-
Hit Ranking and Selection:
-
Select a subset of the top-ranked compounds for progression to the next stage, based on project budget and capacity. This allows for a more focused and cost-effective confirmatory screening effort.[10]
-
Confirmatory Screening:
-
Perform a confirmatory screen on the prioritized list of hits. This typically involves re-testing in the primary assay and then conducting dose-response experiments to determine potency (e.g., IC50).
-
The result is a list of validated hits with a significantly lower false positive rate than would be achieved by advancing all primary hits.[10]
-
Application Note 3: this compound for Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of molecules to their biological activity.[12] this compound, particularly deep learning, has revolutionized QSAR by enabling the creation of highly predictive models that can capture complex, non-linear relationships without the need for manual feature engineering.[13] These "Deep QSAR" models can be trained on large datasets of known ligands and their binding affinities to predict the activity of novel compounds, guiding lead optimization efforts.[13]
Logical Relationship: this compound-Based QSAR Model Development
The following diagram outlines the logical steps involved in creating and validating a predictive QSAR model using this compound.
Protocol for this compound-Based QSAR Modeling
This protocol provides a framework for developing a robust QSAR model.
-
Data Collection and Curation:
-
Compile a dataset of compounds with experimentally measured biological activity (e.g., IC50, Ki, Kd) against a specific target or family of targets. Public databases like ChEMBL are excellent resources.[14]
-
Standardize chemical structures (e.g., neutralize salts, correct tautomers) and curate the activity data to ensure consistency (e.g., convert all values to pIC50).
-
Partition the dataset into a training set (for model learning), a validation set (for hyperparameter tuning), and a held-out test set (for final performance evaluation).
-
-
Descriptor Generation and Model Training:
-
For each molecule, generate a set of numerical descriptors that represent its structural and physicochemical properties. These can range from simple fingerprints to complex graph representations for Graph Neural Networks (GNNs).[7]
-
Select an appropriate this compound algorithm. Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs) are powerful for learning from large datasets, while Random Forests (RF) can be effective for smaller datasets.[8][13]
-
Train the model using the training set. The model learns to map the molecular descriptors to the biological activity. Use the validation set to tune the model's hyperparameters (e.g., learning rate, number of layers) to prevent overfitting.
-
-
Model Validation and Deployment:
-
Evaluate the final, trained model's predictive performance on the unseen test set. Common regression metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).
-
Once validated, the QSAR model can be used to predict the activity of new, untested compounds, guiding the design of more potent and selective molecules.[]
-
Data Presentation: QSAR Model Performance for Kinase Inhibitors
Different machine learning algorithms can be applied to QSAR problems, with their performance varying based on the dataset and target. The table below shows a representative comparison of different models for predicting kinase inhibitor binding modes.
| Machine Learning Model | Descriptor Type | Accuracy (Cross-Validation) |
| Random Forest (RF) | ECFP4 Fingerprints | 0.85 ± 0.03 |
| Support Vector Machine (SVM) | ECFP4 Fingerprints | 0.84 ± 0.04 |
| Deep Neural Network (DNN) | ECFP4 Fingerprints | 0.86 ± 0.03 |
| Random Forest (RF) | MACCS Keys | 0.81 ± 0.04 |
| Support Vector Machine (SVM) | MACCS Keys | 0.82 ± 0.04 |
| Table 2: Performance of different machine learning models in classifying kinase inhibitors based on their binding mode, using different molecular fingerprints as input. Accuracy is reported as the mean from 5-fold cross-validation.[16] |
Detailed Experimental Protocols for Assay Validation
The predictions generated by this compound models must be validated through rigorous experimental testing. Below are detailed protocols for two common receptor binding assays used for this purpose.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a radiolabeled ligand of known affinity for binding to a receptor.[17][18]
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.[17]
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compounds: Unlabeled compounds predicted by the this compound model.
-
Binding Buffer: Buffer optimized for the receptor-ligand interaction (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[17]
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate the receptors.[19]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine, PEI), scintillation counter, and scintillation cocktail.[17]
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend the pellet in the final binding buffer. Determine protein concentration using a BCA or Bradford assay.[17]
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
To each well, add the components in the following order:
-
Receptor membranes (e.g., 10-50 µg protein).
-
Test compound at various concentrations (for competition curve) OR buffer (for total binding) OR non-specific control ligand (for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd value).[20]
-
-
The final assay volume is typically 200-250 µL.[17]
-
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat using a cell harvester. The filters trap the membranes and any bound radioligand.[20]
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[17]
-
Counting: Dry the filtermat, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the counts from the non-specific binding wells from the total binding counts.
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[20]
Protocol 2: Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures binding interactions in real-time by detecting changes in the refractive index on a sensor chip surface. It provides kinetic data (association rate, k_a; dissociation rate, k_d) and affinity data (dissociation constant, K_D).[21]
1. Materials and Reagents:
-
Ligand: The purified protein receptor (to be immobilized on the chip).
-
Analyte: The test compounds predicted by the this compound model (to be flowed over the chip).
-
SPR Instrument: e.g., Biacore T200.
-
Sensor Chip: A chip suitable for immobilizing the ligand (e.g., CM5 chip for amine coupling).[22]
-
Running Buffer: A buffer optimized for the interaction, filtered and degassed (e.g., HBS-EP+).
-
Immobilization Reagents: For amine coupling, this includes N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.[23]
-
Regeneration Solution: A solution that can disrupt the ligand-analyte interaction without denaturing the immobilized ligand (e.g., low pH glycine or high salt solution).[24]
2. Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS/EDC to create reactive esters.[23]
-
Inject the ligand (protein receptor) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The protein will covalently bind to the activated surface.
-
Inject ethanolamine to deactivate any remaining reactive esters on the surface.[23]
-
A reference channel should be prepared in the same way but without the ligand to allow for subtraction of bulk refractive index changes.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of the analyte (test compound) in running buffer.
-
Inject the highest concentration of the analyte to confirm binding and test regeneration conditions.
-
Perform a kinetic titration by sequentially injecting the analyte dilutions (from lowest to highest concentration) over both the ligand and reference channels.
-
Association Phase: Flow the analyte at a constant rate for a defined period (e.g., 2-5 minutes) and monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.[24]
-
Dissociation Phase: Switch back to flowing only the running buffer and monitor the decrease in RU as the analyte dissociates from the ligand.[21]
-
-
Regeneration: After each analyte injection cycle, inject the regeneration solution to remove all bound analyte, returning the signal to the baseline before the next injection.[24]
3. Data Analysis:
-
Data Processing: Subtract the signal from the reference channel from the signal from the ligand channel to obtain the specific binding sensorgram.
-
Kinetic Fitting: Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Determine Kinetic and Affinity Constants: The fitting process will yield the association rate constant (k_a, or k_on), the dissociation rate constant (k_d, or k_off), and the equilibrium dissociation constant (K_D), where K_D = k_d / k_a . A lower K_D value indicates a higher binding affinity.
References
- 1. Artificial intelligence in the prediction of protein–ligand interactions: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. 11. A Virtual Screening Workflow Example - Deep Learning for the Life Sciences [Book] [oreilly.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging coevolutionary insights and AI-based structural modeling to unravel receptor–peptide ligand-binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning-based Virtual Screening and Its Applications to Alzheimer’s Drug Discovery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding and competition assays [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. unsw.edu.au [unsw.edu.au]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. dhvi.duke.edu [dhvi.duke.edu]
- 24. nicoyalife.com [nicoyalife.com]
Methodology for the Synthesis of MMAI Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N-methyl-N-isopropyltryptamine (MMAI), also known as 5-MeO-MiPT, is a psychedelic tryptamine that has garnered interest within the scientific community for its unique pharmacological profile. Its analogues are of significant interest for structure-activity relationship (SAR) studies, aiming to modulate psychedelic activity, receptor selectivity, and metabolic stability. This document provides detailed methodologies for the synthesis of this compound and its analogues, focusing on common synthetic strategies, purification techniques, and characterization data. The protocols described herein are intended for qualified researchers in a controlled laboratory setting.
General Synthetic Strategies
The synthesis of this compound analogues can be broadly approached through two main strategies:
-
Modification of a Pre-existing Tryptamine Scaffold: This involves the N-alkylation of a commercially available or synthesized tryptamine precursor.
-
De Novo Synthesis of the Indole Ring System: This approach, primarily utilizing the Fischer indole synthesis, allows for greater diversity in substitutions on the indole core.
A third key method, the Speeter and Anthony tryptamine synthesis, provides a versatile route starting from a substituted indole.
Experimental Protocols
Protocol 1: Synthesis of 5-MeO-MiPT via Reductive Amination of 5-MeO-NMT
This protocol details the synthesis of the parent compound, 5-MeO-MiPT, from 5-methoxy-N-methyltryptamine (5-MeO-NMT).
Reaction Scheme:
Materials:
-
5-methoxy-N-methyltryptamine (5-MeO-NMT)
-
Methanol (MeOH), anhydrous
-
Acetone, anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
-
Diethyl ether (Et₂O)
-
Hexane
-
Isopropyl alcohol (IPA)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-methoxy-N-methyltryptamine in anhydrous methanol in a suitable reaction vessel.
-
To this solution, add acetone and a catalytic amount of 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Shake the mixture vigorously at room temperature for 15 hours.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid residue.
-
Recrystallize the solid residue from a mixture of diethyl ether and hexane to yield pure N-isopropyl-5-methoxy-N-methyl-tryptamine (5-MeO-MiPT) freebase.[1]
-
For the hydrochloride salt, dissolve the freebase in a minimal amount of isopropyl alcohol, neutralize with concentrated HCl, and precipitate the salt by adding diethyl ether.[1]
Protocol 2: General Synthesis of 5-Substituted-N,N-dialkyltryptamines via the Speeter and Anthony Synthesis
This versatile method starts with a substituted indole and proceeds through a glyoxalyl chloride intermediate. The following is a general procedure that can be adapted for various analogues by using different substituted indoles and secondary amines.
Reaction Scheme:
Materials:
-
5-substituted indole (e.g., 5-methoxy-2-methylindole, 5-ethoxyindole, 5-benzyloxyindole)
-
Oxalyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Secondary amine (e.g., dimethylamine, diethylamine, dipropylamine)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
Procedure:
-
Formation of the Glyoxalyl Chloride: Dissolve the 5-substituted indole in anhydrous diethyl ether or THF. Add oxalyl chloride dropwise with stirring. The reaction is often exothermic. After the addition is complete, the mixture can be heated to reflux to ensure complete reaction. Upon cooling, the indole-3-glyoxalyl chloride may precipitate and can be used directly in the next step.
-
Amide Formation: To the crude indole-3-glyoxalyl chloride, add an excess of the desired secondary amine (e.g., a solution of dimethylamine in THF). Stir the reaction mixture until the formation of the N,N-dialkyl-indole-3-glyoxalamide is complete. The product can be isolated by extraction and purified if necessary.
-
Reduction to the Tryptamine: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension in an ice bath and slowly add a solution of the N,N-dialkyl-indole-3-glyoxalamide in anhydrous THF. After the addition, the reaction mixture is typically refluxed to drive the reduction to completion.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude tryptamine analogue.
Protocol 3: Synthesis of the Indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for preparing the indole nucleus from a substituted phenylhydrazine and an aldehyde or ketone. This allows for the introduction of various substituents on the benzene ring of the indole.
General Procedure:
-
A mixture of a substituted phenylhydrazine hydrochloride (e.g., p-methoxyphenylhydrazine hydrochloride) and an aldehyde containing the future ethylamine side chain (e.g., 4-(dimethylamino)butanal dimethyl acetal) is heated in an acidic medium (e.g., 4% aqueous sulfuric acid) at reflux for several hours.[2]
-
After cooling, the reaction mixture is basified (e.g., with aqueous NH₄OH) and the product is extracted with an organic solvent (e.g., isopropyl acetate or CH₂Cl₂).[2]
-
The organic layer is dried and concentrated to give the crude tryptamine, which can then be purified.
Purification and Characterization
Purification:
-
Column Chromatography: Crude tryptamine products can be purified by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane and methanol.[3] The fractions are monitored by thin-layer chromatography (TLC).
-
Recrystallization: The purified tryptamine freebase can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane[1] or by converting it to a salt (e.g., fumarate or hydrochloride) and recrystallizing from a solvent like ethanol/water.[4]
Characterization:
The synthesized analogues should be characterized by standard analytical techniques to confirm their identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Melting Point: A sharp melting point is an indicator of purity.
Quantitative Data
The following table summarizes the characterization data for a series of 5-methoxy-2-methyl-N,N-dialkyltryptamine analogues synthesized via the Speeter and Anthony method.[5][6][7]
| Compound | R¹ | R² | Yield (%) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) |
| 1 | Me | Me | 87 | 7.77 (s, 1H), 7.12 (d, 1H), 6.96 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.84 (m, 2H), 2.49 (m, 2H), 2.35 (s, 6H), 2.34 (s, 3H) | 153.9, 132.1, 130.4, 129.1, 110.8, 110.4, 109.5, 100.3, 60.2, 56.0, 45.5, 22.9, 11.7 |
| 2 | Et | Et | 75 | 7.82 (s, 1H), 7.12 (d, 1H), 6.95 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.88 (m, 2H), 2.63 (m, 2H), 2.58 (q, 4H), 2.34 (s, 3H), 1.07 (t, 6H) | 153.8, 131.8, 130.4, 129.2, 110.8, 110.4, 110.0, 100.2, 56.0, 52.8, 47.1, 22.1, 11.9, 11.7 |
| 3 | n-Pr | n-Pr | 81 | 7.80 (s, 1H), 7.12 (d, 1H), 6.95 (d, 1H), 6.75 (dd, 1H), 3.84 (s, 3H), 2.87 (m, 2H), 2.58 (m, 2H), 2.44 (t, 4H), 2.34 (s, 3H), 1.50 (m, 4H), 0.88 (t, 6H) | 153.8, 131.9, 130.4, 129.2, 110.8, 110.4, 109.9, 100.2, 56.0, 54.7, 54.6, 22.2, 20.6, 11.9, 11.7 |
| 4 | i-Pr | i-Pr | 68 | 7.91 (s, 1H), 7.10 (d, 1H), 6.93 (d, 1H), 6.74 (dd, 1H), 3.84 (s, 3H), 3.03 (m, 2H), 2.87 (m, 2H), 2.65 (m, 2H), 2.32 (s, 3H), 1.05 (d, 12H) | 153.7, 131.5, 130.4, 129.4, 110.7, 110.5, 110.4, 100.2, 56.0, 48.8, 45.3, 22.0, 20.6, 11.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Analogues
This compound and its analogues are known to act primarily as agonists at the serotonin 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.
Caption: 5-HT2A Receptor Signaling Pathway.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an this compound analogue.
Caption: Synthesis and Purification Workflow.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Tryptamine derivatives can have potent physiological effects and should be handled with extreme care. All local regulations and safety guidelines must be strictly followed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0171728B1 - Tryptamine derivatives, method for their preparation and their use - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Tryptamine Isolation (HELP!!!) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. shulginresearch.net [shulginresearch.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMAI Synthesis Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, mitigating, and removing impurities encountered during the synthesis of 3-methoxy-4-methylamphetamine (MMAI). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what general classes of impurities should I expect?
A1: The most frequently employed synthetic routes for this compound are the Leuckart reaction and reductive amination of 3-methoxy-4-methylphenyl-2-propanone. Each route is associated with a characteristic set of impurities.[1][2][3][4]
-
Leuckart Reaction: This method involves heating the precursor ketone with formamide or ammonium formate.[4][5][6] A key intermediate is the N-formyl derivative of this compound (N-formyl-MMAI).[7][8] Common impurities include unreacted starting materials, the N-formyl intermediate, and various condensation byproducts.[1][3][9]
-
Reductive Amination: This route involves the reaction of the precursor ketone with an amine in the presence of a reducing agent.[10][11][12] Impurities can arise from incomplete reduction, side reactions of the starting materials, or byproducts from the reducing agent.[1][3]
Q2: I suspect my this compound sample is impure. What are the recommended analytical techniques for impurity profiling?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectra provide valuable information for structure elucidation of unknown byproducts.[13][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural characterization of the final product and any isolated impurities.[16] It can help identify and quantify impurities without the need for reference standards in some cases.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in GC-MS Analysis of this compound from a Leuckart Reaction
Question: My GC-MS analysis of this compound synthesized via the Leuckart reaction shows a significant peak with a molecular weight of 207 g/mol . What is this impurity and how can I remove it?
Answer: This peak likely corresponds to N-formyl-3-methoxy-4-methylamphetamine (N-formyl-MMAI) , a common intermediate in the Leuckart reaction. Its presence indicates incomplete hydrolysis of the formyl group.
Troubleshooting Steps:
-
Extend Hydrolysis Time: Increase the duration of the acid hydrolysis step to ensure complete conversion of the N-formyl intermediate to the primary amine.
-
Increase Acid Concentration: A higher concentration of hydrochloric acid during the hydrolysis step can drive the reaction to completion.
-
Purification: If the impurity persists, it can be removed through purification techniques such as acid-base extraction or recrystallization.
Experimental Protocol: Acid-Base Extraction for this compound Purification
-
Dissolve the crude this compound base in a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral impurities like N-formyl-MMAI will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the this compound, causing it to separate as an oil or solid.
-
Extract the this compound free base back into a fresh portion of organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain purified this compound base.
Issue 2: Low Yield and Multiple Byproducts in this compound Synthesis via Reductive Amination
Question: I am getting a low yield of this compound and see multiple byproduct peaks in my analysis after reductive amination. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the formation of multiple byproducts in reductive amination can stem from several factors, including the choice of reducing agent, reaction conditions, and purity of starting materials.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reducing Agent | For the reductive amination of ketones, milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) as they are less likely to reduce the ketone starting material before imine formation.[11] |
| Incorrect pH | The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. |
| Over-alkylation | If ammonia is used as the amine source, the primary amine product can sometimes react further to form a secondary amine. Using a controlled amount of the amine can help minimize this. |
| Impure Starting Material | Impurities in the 3-methoxy-4-methylphenyl-2-propanone can lead to the formation of undesired side products. Ensure the purity of the starting ketone before use. |
Data Presentation: Hypothetical Impurity Profile of Crude this compound
The following table summarizes a hypothetical impurity profile for a crude this compound sample obtained from a Leuckart synthesis, as analyzed by GC-MS.
| Impurity | Retention Time (min) | Molecular Weight ( g/mol ) | Abundance (%) |
| 3-methoxy-4-methylphenyl-2-propanone | 8.5 | 178.23 | 5 |
| This compound | 10.2 | 179.26 | 80 |
| N-formyl-MMAI | 12.1 | 207.27 | 10 |
| Di-(3-methoxy-4-methylphenylisopropyl)amine | 15.8 | 341.50 | 3 |
| Other unidentified byproducts | Various | - | 2 |
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis Impurities
Caption: A logical workflow for identifying and addressing impurities in this compound synthesis.
Signaling Pathway: Formation of N-formyl-MMAI in Leuckart Reaction
Caption: Simplified pathway showing the formation of the N-formyl-MMAI intermediate.
Experimental Workflow: GC-MS Analysis of this compound Impurities
Caption: A typical experimental workflow for the GC-MS analysis of this compound impurities.
References
- 1. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. Formetorex - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
Technical Support Center: Optimizing Psychoactive Compound Dosage for Rodent Behavioral Studies
Disclaimer: Initial searches for "MMAI" (5-methoxy-2-aminoindane) did not yield sufficient public data for constructing a detailed dosage and methodology guide. Therefore, this guide uses 3,4-methylenedioxymethamphetamine (MDMA) as a well-documented example to demonstrate the requested format for a technical support center. The principles and methodologies described are broadly applicable to novel psychoactive compounds.
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers utilizing psychoactive compounds like MDMA in rodent behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for MDMA in rodent behavioral studies?
A typical starting dose for MDMA in mice can range from 1.25 mg/kg to 10 mg/kg, depending on the desired behavioral output.[1] Lower doses may be used to study rewarding effects, while higher doses are often used to investigate anxiety-like behaviors or cognitive impairment.[1][2][3] A dose-response study is crucial to determine the optimal dose for your specific experimental question.
Q2: How should I prepare MDMA for administration to rodents?
For most parenteral routes of administration, MDMA hydrochloride is dissolved in a sterile, isotonic vehicle such as 0.9% saline. The final solution should be at a physiologic pH and filtered to ensure sterility. It is critical to ensure the compound is fully dissolved to prevent inaccurate dosing.
Q3: What is the most common route of administration for MDMA in these studies?
Intraperitoneal (IP) injection is a very common route for administering MDMA in rodent behavioral studies due to its relative ease and rapid absorption.[4][5] Other routes such as subcutaneous (SC), intravenous (IV), and oral gavage (PO) can also be used, but the choice of route will significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[4][6]
Q4: When should I conduct behavioral testing after MDMA administration?
The timing between drug administration and behavioral testing is critical and should be determined through a time-course experiment. For IP injections, behavioral testing often commences 15 to 30 minutes post-administration to coincide with peak plasma and brain concentrations. This window can vary based on the specific behavioral assay and the dose administered.
Q5: What are some common behavioral tests used to assess the effects of MDMA in rodents?
Several behavioral tests are used to characterize the effects of MDMA, including:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior (thigmotaxis).[3]
-
Elevated Plus Maze / Light-Dark Box Test: To measure anxiety-like and avoidant behaviors.[3]
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the drug.[1][3]
-
Social Interaction Test: To study effects on social behaviors.
-
Novel Object Recognition / Passive Avoidance: To assess impacts on memory and cognition.[2]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No significant behavioral effect observed. | - Suboptimal dosage (too low or inverted U-shaped dose-response).[7]- Incorrect timing of behavioral testing relative to peak drug effect.- Poor bioavailability due to administration route or vehicle. | - Conduct a full dose-response study (e.g., 1, 2.5, 5, 10 mg/kg) to identify the optimal dose.[8]- Perform a time-course experiment to determine the time of peak drug effect for your chosen dose and route.- Re-evaluate the administration route and vehicle. Consider IP or IV for more direct and rapid absorption.[4] |
| High variability in behavioral responses between subjects. | - Inconsistent drug administration technique.- Genetic differences (strain, sex, age).[9]- Environmental stressors (inconsistent handling, noise, lighting).[10][11]- Social housing status (group vs. single housed).[9][12] | - Ensure all experimenters are proficient and consistent in their administration technique.- Standardize the animal model: use a single strain, sex, and age range for each experiment.- Maintain a controlled, consistent experimental environment (e.g., lighting, temperature, noise levels).[8]- Acclimate animals to the testing room and handle them consistently prior to the experiment.[13][14] |
| Adverse effects observed (e.g., stereotypy, seizures, hyperthermia). | - The administered dose is too high and approaching toxic levels. | - Immediately reduce the dosage in subsequent experiments.- Carefully observe animals during dose-finding studies to establish a maximum tolerated dose (MTD) that does not produce severe adverse effects.[8][15] |
| Unexpected behavioral outcomes (e.g., sedation instead of stimulation). | - Biphasic dose-dependent effects. Some compounds cause stimulation at low doses and sedation or stereotyped behaviors at higher doses that interfere with the measured behavior.[8] | - Analyze the full dose-response curve. The observed effect may be part of a known biphasic response. Consider testing a wider range of doses, including lower ones. |
Data Presentation: MDMA Dosage in Rodent Behavioral Studies
The following table summarizes dosages and effects from published studies.
| Dose (mg/kg) | Species/Strain | Administration Route | Behavioral Test | Key Observed Effect | Reference |
| 1.25 & 10 | Male Mice | Not Specified | Conditioned Place Preference | Social defeat stress decreased the rewarding effects of MDMA in adult mice. | [1] |
| 5 & 10 | Adolescent Rats | Not Specified | Open Field, Light-Dark Box | 10 mg/kg dose increased anxiety-like and avoidant behaviors. | [3] |
| 10 | Male Mice | Not Specified | Tail Suspension, Passive Avoidance | Increased depression-like behavior and cognitive impairment when combined with social stress. | [2] |
Experimental Protocols
Protocol: Open Field Test for Locomotor Activity and Anxiety
This protocol outlines the procedure for assessing the effects of MDMA on locomotor activity and anxiety-like behavior in mice.
1. Animal and Environment Preparation:
-
Acclimation: Acclimate mice to the behavioral testing room for at least 60 minutes before the experiment begins. The room should be quiet with controlled lighting and temperature.[13]
-
Habituation: Handle mice for several days leading up to the experiment to reduce handling stress.[14]
-
Apparatus: The open field arena (e.g., 40x40x30 cm) should be made of a non-porous material. The area is typically divided into a central zone and a peripheral zone by video tracking software.
2. Drug Administration:
-
Preparation: Prepare a fresh solution of MDMA in 0.9% sterile saline on the day of the experiment.
-
Dosing: Administer the predetermined dose of MDMA or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
3. Behavioral Testing:
-
Timing: 30 minutes after the i.p. injection, gently place the mouse in the center of the open field arena.
-
Data Recording: Record the mouse's activity for 15-30 minutes using an automated video tracking system. Key parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (anxiety-like behavior; less time = more anxiety).
-
Rearing frequency (exploratory behavior).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol and then water between each mouse to eliminate olfactory cues.[8]
4. Data Analysis:
-
Analyze the collected data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the vehicle control group with the MDMA-treated groups.
Visualizations
Experimental Workflow
Caption: Workflow for a typical rodent behavioral study.
Simplified MDMA Signaling Pathway
Caption: MDMA's primary mechanism of action on serotonin release.
References
- 1. Effects of acute social stress on the conditioned place preference induced by MDMA in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognitive and behavioural effects induced by social stress plus MDMA administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and neurochemical effects of repeated MDMA administration during late adolescence in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. researchgate.net [researchgate.net]
- 6. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. google.com [google.com]
- 13. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Principles for the selection of doses in chronic rodent bioassays. ILSI Risk Science Working Group on Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating MMAI Solution Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 5-Methoxy-6-methyl-2-aminoindane (MMAI) in their experiments, maintaining the stability of the compound in solution is critical for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions to address common stability issues encountered with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, or 5-Methoxy-6-methyl-2-aminoindane, is a research chemical that acts as a potent and selective serotonin releasing agent (SSRA).[1][2] In a research context, it is used to investigate the serotonergic system and its role in various physiological and pathological processes. Its hydrochloride salt is a crystalline solid.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound hydrochloride has varying solubility in different solvents. It is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/ml and to a lesser extent in ethanol (0.5 mg/ml) and phosphate-buffered saline (PBS, pH 7.2) at about 0.2 mg/ml.[1] For in vivo studies, co-solvents like 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used to achieve a clear solution of at least 2.5 mg/mL.[3]
Q3: What is the long-term stability of this compound in its solid form?
A3: When stored as a crystalline solid, this compound hydrochloride is stable for at least five years.[1]
Troubleshooting Common Stability Issues
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Cloudiness or turbidity in the solution.
-
Visible particulate matter or crystals.
Potential Causes:
-
Low Solubility in Aqueous Buffers: this compound hydrochloride has limited solubility in aqueous solutions like PBS, especially at higher concentrations.[1]
-
pH Shift: Changes in the pH of the buffer can affect the ionization state of the aminoindane, potentially reducing its solubility.
-
Temperature Effects: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
Troubleshooting Steps:
-
Solvent System Optimization: If the experimental protocol allows, consider using a co-solvent system. A common practice for compounds with low aqueous solubility is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it further in the aqueous experimental medium.
-
Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in redissolving the compound.[3] However, be cautious with heating as it could potentially accelerate degradation.
-
Use of Solubilizing Agents: For certain applications, solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can be employed to enhance the aqueous solubility of this compound.[3]
Issue 2: Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
-
Discoloration of the solution.
Potential Causes:
-
Oxidation: The amino group and the methoxy-substituted aromatic ring may be susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions.
-
Hydrolysis: While less common for the core structure, any impurities or formulation components could be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of photosensitive compounds.
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare this compound solutions fresh for each experiment whenever possible.
-
Proper Storage: Store stock solutions in tightly sealed vials, protected from light (e.g., by using amber vials or wrapping vials in aluminum foil), and at a low temperature (e.g., -20°C or -80°C).
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
-
Purity Check: Regularly check the purity of your this compound stock using an appropriate analytical method like HPLC to monitor for the appearance of degradation products.
Quantitative Data Summary
| Parameter | Solvent | Solubility/Stability | Reference |
| Solubility | DMSO | ~20 mg/ml | [1] |
| Ethanol | ~0.5 mg/ml | [1] | |
| PBS (pH 7.2) | ~0.2 mg/ml | [1] | |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [3] | |
| Long-Term Stability | Crystalline Solid | ≥ 5 years | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mg/ml stock solution of this compound hydrochloride in DMSO.
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/ml.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
-
Visualizations
This compound's Primary Mechanism of Action
References
Technical Support Center: 5-Methoxy-6-methyl-2-aminoindane (MMAI) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-6-methyl-2-aminoindane (MMAI). Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-methoxy-6-methyl-2-aminoindane (this compound)?
A common and cited method for the synthesis of this compound starts from 3-methoxy-4-methylphenylacetone. The synthesis generally proceeds through the formation of an intermediate, such as an oxime or a nitrostyrene, followed by reduction to the final 2-aminoindane structure. The cyclization to form the indane ring is a critical step that can be sensitive to reaction conditions.
Q2: What are the critical parameters affecting the yield of this compound?
Several factors can significantly impact the overall yield:
-
Purity of Starting Materials: Impurities in the initial substrates can lead to side reactions and lower yields.
-
Reaction Temperature: Both the cyclization and reduction steps are temperature-sensitive. Deviations from the optimal temperature can result in incomplete reactions or the formation of byproducts.
-
Choice of Reducing Agent: The type and amount of reducing agent used for the final reduction step are crucial for achieving a high yield and purity.
-
pH Control: Maintaining the appropriate pH during workup and extraction is essential to prevent degradation of the product and ensure efficient isolation.
-
Atmosphere Control: For certain steps, particularly those involving organometallic reagents or sensitive intermediates, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: What are some common side products in the synthesis of this compound?
Common side products can include:
-
Incompletely cyclized intermediates.
-
Over-reduced species or byproducts from the reduction step.
-
Positional isomers if the starting materials are not regiochemically pure.
-
Polymerization products, especially if the reaction is run at too high a temperature or for an extended period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the quality and purity of all starting materials and reagents.- Carefully monitor and control the reaction temperature at each step.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Byproducts | - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of oxygen or moisture in the reaction. | - Optimize the reaction temperature; a lower temperature may improve selectivity.- Carefully measure and add all reagents in the correct stoichiometric ratios.- Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. |
| Difficult Product Isolation/Purification | - Emulsion formation during aqueous workup.- Product is too soluble in the aqueous phase.- Co-elution of impurities during chromatography. | - Add brine to the aqueous layer to break up emulsions.- Adjust the pH of the aqueous phase to suppress the solubility of the amine product.- Optimize the solvent system for column chromatography to improve separation. |
| Inconsistent Yields | - Variability in the quality of starting materials.- Inconsistent reaction conditions (temperature, stirring, etc.).- Scale-up effects. | - Source high-purity, well-characterized starting materials.- Standardize all reaction parameters and ensure they are consistently applied.- When scaling up, re-optimize key parameters such as heating/cooling rates and stirring efficiency. |
Data Presentation: Optimizing Reaction Conditions
While specific yield optimization data for the synthesis of 5-methoxy-6-methyl-2-aminoindane is not extensively published, the following table provides a general framework for optimizing a key reduction step in aminoindane synthesis, based on common laboratory practices. This should be adapted and optimized for the specific this compound synthesis route.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Expected Outcome |
| Reducing Agent | NaBH₄ | LiAlH₄ | Red-Al® | Varying reactivity and selectivity. |
| Solvent | Methanol | Diethyl Ether | Toluene | Solvent choice affects solubility and reactivity. |
| Temperature | 25°C (RT) | 0°C to RT | 0°C | Lower temperature can improve selectivity. |
| Reaction Time | 12 hours | 6 hours | 8 hours | Determined by reaction monitoring. |
| Theoretical Yield | ~50% | ~70% | >80% | Higher yield with optimized conditions. |
Experimental Protocols
A representative, generalized protocol for a key reduction step in the synthesis of a 2-aminoindane derivative is provided below. This should be considered a starting point and requires optimization for the specific synthesis of this compound.
Protocol: Reductive Amination of an Indanone Intermediate
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The system is flushed with dry nitrogen.
-
Reagent Addition: The indanone intermediate (10 mmol) is dissolved in anhydrous methanol (50 mL). Ammonium acetate (50 mmol) is added, followed by sodium cyanoborohydride (15 mmol) in portions over 20 minutes.
-
Reaction: The mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is taken up in 1 M hydrochloric acid (50 mL) and washed with diethyl ether (3 x 30 mL). The aqueous layer is then basified to pH > 12 with 4 M sodium hydroxide solution, keeping the flask in an ice bath.
-
Extraction: The product is extracted with dichloromethane (3 x 40 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired 2-aminoindane.
Visualizations
Caption: A simplified reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield issues.
"troubleshooting inconsistent results in MMAI experiments"
Welcome to the technical support center for Multimodal Artificial Intelligence (MMAI) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and improve the reproducibility of their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound model produces inconsistent results across different runs, even with the same dataset. What are the common causes?
A1: Inconsistent results in this compound models can stem from several factors. One primary reason is the inherent stochasticity in many deep learning algorithms, where random initialization of weights and biases can lead to different convergence paths.[1] Additionally, if your dataset is small, the random splits for training and validation sets in each run can significantly impact the model's performance. Other common culprits include non-deterministic operations in some deep learning libraries, subtle differences in software versions or hardware, and the probabilistic nature of generative AI models where the same input can produce slightly different outputs.[2]
Q2: How can I ensure my experimental results are reproducible?
A2: Reproducibility is crucial for validating scientific findings.[3] To enhance reproducibility, you should version control your code, datasets, and models.[4][5] Documenting all hyperparameters, software library versions, and the exact preprocessing steps is also essential.[6] Using a fixed seed for all random number generators in your code can help ensure that weight initializations and data shuffling are consistent across runs. For long-term projects, maintaining a detailed record of all experiments, including the code, data, and configuration files used, is a recommended best practice.[7]
Q3: What are the best practices for preprocessing multimodal data to minimize inconsistencies?
A3: Proper data preprocessing is a critical step to ensure the reliability of your this compound model.[8] Key practices include:
-
Normalization and Scaling: Different data modalities often have vastly different scales. Applying appropriate normalization (e.g., Min-Max scaling) or standardization (e.g., Z-score) techniques to each modality can prevent features with larger ranges from dominating the learning process.[9]
-
Handling Missing Data: Incomplete datasets are a common problem in biomedical research.[10] Choose a consistent strategy for handling missing values, such as imputation with the mean, median, or more sophisticated methods like model-based imputation. The chosen method should be documented and consistently applied.
-
Data Alignment: For time-series or sequential data from different modalities, ensure that the data points are correctly aligned by their timestamps.[11]
-
Quality Control: Implement data quality checks to identify and handle outliers or noisy data that could negatively impact model training.[12]
Q4: My deep learning model for a bioinformatics task is not converging. What should I do?
-
Check Your Data: Ensure your dataset is clean, properly preprocessed, and large enough for the complexity of your model. Poor data quality is a frequent cause of convergence problems.[12]
-
Review the Model Architecture: Start with a simpler model architecture and gradually increase complexity. A model that is too complex for the given dataset may struggle to learn meaningful patterns.[14]
-
Tune the Learning Rate: The learning rate is a critical hyperparameter. If it's too high, the model may overshoot the optimal solution; if it's too low, the training may be too slow or get stuck in a local minimum.[1]
-
Examine the Loss Function: Ensure you have chosen a loss function that is appropriate for your specific task (e.g., binary cross-entropy for binary classification).
-
Proper Initialization: Use appropriate weight initialization techniques, such as Glorot (Xavier) or He initialization, depending on the activation functions used in your network.[1]
Q5: How do I handle the heterogeneity of biomedical data in my this compound experiments?
A5: Data heterogeneity, where data comes in various types and formats, is a significant challenge in biomedical AI.[15] To address this, consider the following strategies:
-
Data Integration Strategy: Choose an appropriate data fusion approach. Early fusion combines features from different modalities before training, intermediate fusion learns a joint representation, and late fusion combines the outputs of models trained on individual modalities.[16] The choice of strategy can significantly impact performance.[17]
-
Feature Representation: For unstructured data like text or images, use embedding techniques to transform them into meaningful numerical representations that can be integrated with structured data.
-
Domain Expertise: Collaborate with domain experts to understand the nuances of each data modality and to guide feature engineering and selection.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Model Performance
This guide provides a step-by-step approach to diagnosing and resolving inconsistent performance in your this compound models.
-
Isolate Sources of Randomness:
-
Set a fixed seed for all random number generators (e.g., in NumPy, TensorFlow, PyTorch).
-
Ensure your data splitting and shuffling procedures are deterministic.
-
-
Standardize Your Environment:
-
Use a containerization tool like Docker to create a consistent software environment with fixed library versions.
-
If possible, run experiments on the same hardware to avoid variations due to different GPU architectures.
-
-
Implement Robust Validation:
-
Use k-fold cross-validation instead of a single train-test split to get a more stable estimate of your model's performance.
-
-
Analyze Model Behavior:
-
Plot the training and validation loss curves. If they are highly erratic, it might indicate an unstable training process, possibly due to a high learning rate.
-
Examine the distribution of your model's predictions across different runs.
-
Guide 2: Debugging Data Preprocessing and Fusion Issues
This guide helps you identify and fix problems related to data handling in your this compound pipeline.
-
Visualize Your Data:
-
Before and after each preprocessing step, visualize the distributions of your features for each modality to ensure the transformations are having the intended effect.
-
-
Unit Test Your Preprocessing Pipeline:
-
Write small tests to verify that each function in your data preprocessing pipeline is working as expected.
-
-
Evaluate Different Fusion Strategies:
-
If you are unsure which data fusion strategy is best, implement and compare early, intermediate, and late fusion approaches on a small subset of your data.
-
-
Check for Data Leakage:
-
Ensure that information from the validation or test sets is not inadvertently used during the training process, for example, by fitting scalers on the entire dataset before splitting.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different techniques on this compound model performance.
Table 1: Impact of Data Normalization Techniques on Classification Accuracy
| Normalization Technique | K-Nearest Neighbors (KNN) | Support Vector Machine (SVM) | Random Forest |
| No Normalization | 75% | 99% | 98% |
| Min-Max Scaling | 87% | 99% | 98% |
| Standardization (Z-score) | 85% | 99% | 98% |
| Robust Scaler | 86% | 99% | 100% |
This table is a summary of findings from a study on the effect of data scaling methods on machine learning algorithm performance. The performance of some algorithms like KNN is significantly affected by the choice of scaling method, while others like Random Forest are less sensitive.[18]
Table 2: Benchmarking of Deep Learning-Based Multi-Omics Data Fusion Methods for Cancer Classification
| Fusion Method | Accuracy | F1 Macro | F1 Weighted |
| moGAT | 0.96 | 0.95 | 0.96 |
| efmmdVAE | 0.93 | 0.92 | 0.93 |
| efVAE | 0.92 | 0.91 | 0.92 |
| lfmmdVAE | 0.94 | 0.93 | 0.94 |
This table presents a summary of benchmarking results for different deep learning-based multi-omics data fusion methods. The moGAT method achieved the best classification performance in this particular study.[2][19]
Experimental Protocols
Protocol 1: Validating a Multimodal AI Biomarker
This protocol outlines a general methodology for validating a newly developed this compound biomarker for a specific clinical endpoint (e.g., predicting treatment response).
-
Cohort Selection:
-
Define the inclusion and exclusion criteria for the patient cohort.
-
Acquire a sufficiently large and diverse dataset from multiple institutions if possible.
-
-
Data Acquisition and Preprocessing:
-
Collect all relevant data modalities (e.g., histopathology images, genomic data, clinical records).
-
Apply the standardized preprocessing pipeline as defined during model development. This includes normalization, handling of missing data, and data alignment.
-
-
This compound Score Generation:
-
Use the trained this compound model to generate a risk score for each patient in the validation cohort.
-
-
Statistical Analysis:
-
Assess the association between the this compound scores and the clinical endpoint of interest using appropriate statistical models (e.g., Cox Proportional Hazards for survival analysis).
-
Compare the performance of the this compound biomarker against existing clinical risk stratification tools.
-
-
External Validation:
-
Repeat the validation on an independent, external cohort to assess the generalizability of the biomarker.[21]
-
Visualizations
Caption: A generalized workflow for developing and validating an this compound model.
References
- 1. ompramod.medium.com [ompramod.medium.com]
- 2. A benchmark study of deep learning-based multi-omics data fusion methods for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 4. lakefs.io [lakefs.io]
- 5. Understanding AI version control for dataset and model versioning [wandb.ai]
- 6. Tuning Hyperparameters with Reproducible Experiments - DEV Community [dev.to]
- 7. medium.com [medium.com]
- 8. Data Preprocessing Techniques for AI and Machine Learning Readiness: Scoping Review of Wearable Sensor Data in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting deep-learner training data problems using an evolutionary algorithm on Summit | ORNL [ornl.gov]
- 13. analyticsindiamag.com [analyticsindiamag.com]
- 14. fullstackdeeplearning.com [fullstackdeeplearning.com]
- 15. alphanome.ai [alphanome.ai]
- 16. Integrating multimodal data through interpretable heterogeneous ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Data Scaling Methods on Machine Learning Algorithms and Model Performance [mdpi.com]
- 19. A benchmark study of deep learning-based multi-omics data fusion methods for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacr.org [aacr.org]
- 21. Validation of a Digital Pathology–Based Multimodal Artificial Intelligence Biomarker in a Prospective, Real-World Prostate Cancer Cohort Treated with Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for VMA Analysis
Note on Terminology: This guide addresses the analysis of Vanillylmandelic Acid (VMA). The user query referenced "MMAI," which is presumed to be a typographical error for VMA, a significant biomarker for neuroendocrine tumors.[1]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for VMA analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for VMA analysis? The dominant and most widely used mode for VMA analysis is reversed-phase liquid chromatography (RPLC).[2] This technique employs a hydrophobic stationary phase (such as C8 or C18) with a polar mobile phase.[2] VMA, being a polar and ionizable compound, is often analyzed using ion-pair reversed-phase chromatography to enhance retention and improve peak shape.[2]
Q2: Why is the mobile phase pH critical for VMA separation? Mobile phase pH is a crucial parameter because VMA is an ionizable compound with carboxylic acid and phenolic hydroxyl groups.[2] The pH of the mobile phase determines the ionization state of these functional groups.[2] Operating at a pH close to the analyte's pKa can result in a mix of ionized and non-ionized forms, leading to issues like peak tailing, splitting, or broadening.[2] To ensure a consistent ionization state for stable retention times and better peak symmetry, the pH must be controlled.[2] For an acidic compound like VMA, using a lower pH (e.g., 2-4) suppresses ionization, making the molecule less polar and increasing its retention on a reversed-phase column.[2]
Q3: What are the common organic modifiers used in the mobile phase for VMA analysis? Acetonitrile and methanol are the most frequently used organic solvents as mobile phase modifiers in reversed-phase HPLC for VMA analysis.[2][3] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[2] The choice between these solvents can significantly influence selectivity; therefore, switching between them is a common strategy for optimizing separation.[2]
Q4: When should I consider using an ion-pairing reagent for VMA analysis? An ion-pairing reagent should be considered when you need to improve the retention and peak shape of a polar, ionizable analyte like VMA on a reversed-phase column.[2] These reagents are large ionic molecules with a hydrophobic tail that pair with the ionized VMA, forming a neutral complex with increased hydrophobicity and thus stronger retention.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of VMA.
Problem: My VMA peak is tailing.
-
Possible Cause 1: Secondary Silanol Interactions Residual silanol groups on the surface of silica-based columns can be ionized at mid-range pH levels and interact with polar groups on the VMA molecule, causing peak tailing.[2][4]
-
Possible Cause 2: Incorrect Mobile Phase pH or Insufficient Buffer Capacity If the mobile phase pH is too close to VMA's pKa, it can lead to peak shape distortion.[2][6] Insufficient buffer concentration can also cause poor retention time reproducibility and tailing.[2]
-
Possible Cause 3: Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[2]
Problem: The resolution between my VMA peak and an adjacent peak is poor.
-
Possible Cause 1: Inappropriate Mobile Phase Strength If the organic content in the mobile phase is too high, analytes may elute too quickly, resulting in poor separation.[2]
-
Possible Cause 2: Suboptimal Selectivity (α) The mobile phase composition, including the type of organic solvent and pH, directly influences selectivity.[2]
-
Solution 1: Change the organic modifier. Switching from methanol to acetonitrile or vice versa can alter elution patterns and improve separation between co-eluting peaks.[2]
-
Solution 2: Adjust the mobile phase pH. Modifying the pH can change the ionization state of VMA or other ionizable compounds in the sample, which can significantly impact selectivity and resolution.[2]
-
-
Possible Cause 3: Low Column Efficiency (N) Broad peaks resulting from low column efficiency can merge with adjacent peaks.[2]
Problem: My VMA retention time is drifting or unstable.
-
Possible Cause 1: Inadequate Column Equilibration If the column is not properly equilibrated with the mobile phase before the analysis, retention times can shift, particularly during the initial runs.[2]
-
Solution: Ensure the column is flushed with a minimum of 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before starting the analysis.[2]
-
-
Possible Cause 2: Inconsistent Mobile Phase Composition Changes in the mobile phase composition, such as evaporation of a volatile component, can cause retention time shifts.[5][7]
-
Possible Cause 3: Unstable Column Temperature Fluctuations in column temperature can lead to unstable retention times, as a 1°C change can alter retention by approximately 2% in reversed-phase separations.[2][7]
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[5]
-
Data Presentation: HPLC Parameters
The following tables summarize various mobile phase compositions and chromatographic conditions used for VMA analysis, providing a starting point for method development.
Table 1: Example HPLC Mobile Phase Compositions for VMA Analysis
| Aqueous Component | Organic Modifier | Ratio (Aqueous:Organic) | pH | Source(s) |
| 0.1% o-phosphoric acid | Acetonitrile | 70:30 (v/v) | ~2.0 | [9][10] |
| Acetate-phosphate buffer | Acetonitrile | Gradient (95:5 to 75:25) | 2.5 | [11] |
| 20 mM Potassium Phosphate Buffer | Acetonitrile | 95:5 (v/v) | 3.0 | [2] |
Table 2: Example Chromatographic Conditions for VMA Analysis
| Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Source(s) |
| Kromasil C8, 5µm (125 x 4.6 mm) | 0.9 | 279 | 25 | [9][10] |
| Not Specified | 1.0 | 279 | Not Specified | [11] |
| C18 (General) | 1.0 | Not Specified | 30 | [12] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous-Organic Mobile Phase
This protocol describes the preparation of 1 L of a mobile phase consisting of 20 mM potassium phosphate buffer in a 95:5 Water:Acetonitrile (v/v) ratio at pH 3.0.[2]
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (for pH adjustment)
-
1 L Volumetric flask
-
1 L Mobile phase reservoir bottle
-
pH meter
-
Magnetic stirrer and stir bar
-
0.45 µm filter
Procedure:
-
Prepare the Buffer: Weigh out approximately 2.72 g of KH₂PO₄ for a 20 mM solution and dissolve it in about 800 mL of HPLC-grade water in a beaker.[2]
-
Adjust pH: Place the beaker on a magnetic stirrer and use a calibrated pH meter to monitor the pH. Slowly add phosphoric acid dropwise until the pH of the solution reaches 3.0.
-
Final Volume of Aqueous Phase: Transfer the buffer solution to a 1 L volumetric flask. Add HPLC-grade water to the mark and mix thoroughly.
-
Mix Mobile Phase: In a 1 L mobile phase reservoir bottle, combine 950 mL of the prepared aqueous buffer with 50 mL of HPLC-grade acetonitrile.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm filter to remove any particulates. Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent air bubbles in the HPLC system.[8]
Visualizations
Below are diagrams illustrating key workflows and concepts in the optimization of VMA analysis.
Caption: General workflow for troubleshooting common HPLC problems.
Caption: Decision tree for systematic mobile phase optimization.
Caption: Effect of mobile phase pH on VMA's ionization and HPLC retention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. Retention Shifts | Separation Science [sepscience.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. neuroquantology.com [neuroquantology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: MMAI (5-Methoxy-6-methyl-2-aminoindane)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of MMAI (5-Methoxy-6-methyl-2-aminoindane), a selective serotonin-releasing agent (SSRA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound (5-Methoxy-6-methyl-2-aminoindane) is a research chemical known to be a potent and selective serotonin-releasing agent.[1] For in vitro experiments, such as cell-based assays, it is crucial to have the compound fully dissolved in the aqueous culture medium to ensure accurate and reproducible results. Poor solubility can lead to the precipitation of the compound, resulting in an unknown and lower-than-intended final concentration, which can significantly impact experimental outcomes.
Q2: I'm observing a precipitate after adding my this compound hydrochloride solution to my cell culture medium. What is the likely cause?
A2: This is a common issue that can arise from a couple of factors. Firstly, the intrinsic solubility of this compound hydrochloride in physiological buffers like Phosphate-Buffered Saline (PBS) is limited. Secondly, a phenomenon known as the "common-ion effect" can occur. Physiological buffers often contain a high concentration of chloride ions. When you introduce this compound hydrochloride, the excess chloride ions can suppress the dissolution of the salt, leading to precipitation.
Q3: Can I use organic solvents to prepare my this compound stock solution?
A3: Yes, using a small amount of an organic co-solvent is a standard and effective method for dissolving compounds with poor aqueous solubility for in vitro studies. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. However, it is critical to keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically well below 1%) to avoid solvent-induced cytotoxicity.[2][3][4][5]
Q4: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?
A4: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5%, and for ethanol, it is often recommended to stay below 1%.[2][3] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound hydrochloride to aqueous buffer. | Low intrinsic solubility of this compound hydrochloride in the buffer. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final solvent concentration is non-toxic to your cells. |
| A clear aqueous solution of this compound hydrochloride becomes cloudy over time or upon temperature change. | The solution is supersaturated, and the compound is slowly precipitating out. Changes in temperature can also affect solubility. | Prepare fresh working solutions for each experiment. If storing a stock solution, keep it at a stable temperature (e.g., -20°C) and allow it to fully come to room temperature and vortex before making dilutions. |
| Precipitation occurs when diluting a concentrated stock solution into the final aqueous medium. | The compound is "crashing out" of the solution due to the rapid change in solvent polarity. | Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help. |
Quantitative Data: Solubility of this compound Hydrochloride
The following table summarizes the known solubility of this compound hydrochloride in various solvents. This information is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Source |
| PBS (pH 7.2) | 0.2 mg/mL | [6] |
| DMSO | 20 mg/mL | [6] |
| Ethanol | 0.5 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound hydrochloride, which can then be diluted into your aqueous experimental medium.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound hydrochloride is 213.7 g/mol . To prepare a 10 mM stock solution, you will need 2.137 mg of this compound hydrochloride per 1 mL of DMSO.
-
Weigh the this compound hydrochloride: Carefully weigh out the calculated amount of this compound hydrochloride powder using an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the corresponding volume of DMSO to the vial.
-
Dissolve the compound: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol describes how to dilute your concentrated this compound hydrochloride stock solution into your final experimental medium.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Your target cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Calculate the dilution factor: To go from a 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required.
-
Perform the dilution:
-
Add 999 µL of your pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound hydrochloride stock solution to the tube.
-
-
Mix thoroughly: Gently vortex the tube to ensure the this compound is evenly dispersed in the medium.
-
Final concentration check: This will give you a 10 µM working solution with a final DMSO concentration of 0.1%. This concentration is generally well-tolerated by most cell lines. Always include a vehicle control (0.1% DMSO in medium) in your experiments.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Preparing this compound Working Solutions
The following diagram illustrates the decision-making process and workflow for preparing a soluble working solution of this compound for in vitro experiments.
Caption: Workflow for preparing soluble this compound solutions.
Signaling Pathway of this compound as a Serotonin Releasing Agent
This compound acts as a selective serotonin releasing agent by targeting the serotonin transporter (SERT). Instead of blocking reuptake like an SSRI, this compound is thought to cause a reversal of the transporter's function, leading to an efflux of serotonin from the presynaptic neuron into the synaptic cleft. This increased synaptic serotonin then activates postsynaptic serotonin receptors, initiating downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimization of MMAI Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl Auristatin I (assumed to refer to Monomethyl Auristatin E, MMAE, and Monomethyl Auristatin F, MMAF) in in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are MMAE and MMAF, and what is their mechanism of action?
A1: Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are highly potent synthetic analogs of the natural product dolastatin 10.[1] They are antimitotic agents that work by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4] Due to their high cytotoxicity, they are most commonly used as payloads in Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver the toxic agent to cancer cells.[1]
Q2: What is the principal difference between MMAE and MMAF?
A2: The primary structural difference is at the C-terminus. MMAF has a charged phenylalanine residue, making it less permeable to cell membranes, while MMAE is uncharged and more readily crosses cell membranes.[5] This difference in permeability has significant implications for their cytotoxic profiles and bystander effects.[5]
Q3: What is the "bystander effect" and how does it differ between MMAE and MMAF?
A3: The bystander effect is the ability of a cytotoxic drug, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative cancer cells.[5]
-
MMAE: Due to its high cell permeability, MMAE can effectively induce a bystander effect, which can be advantageous in treating tumors with heterogeneous antigen expression.[5][6]
-
MMAF: Being less permeable, MMAF is largely retained within the target cell, resulting in a diminished bystander effect.[6] This can be beneficial in reducing off-target toxicity to healthy tissues.[]
II. Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low in vivo efficacy | Poor ADC stability leading to premature drug release. | - Assess ADC stability in plasma in vitro.[8] - Consider using more stable linkers.[9] |
| Inefficient delivery to the tumor. | - Evaluate biodistribution of the ADC to confirm tumor targeting.[10] - Optimize the antibody component for better tumor penetration. | |
| Low antigen expression on tumor cells. | - Quantify target antigen expression on the tumor model being used. - Select a tumor model with higher antigen expression. | |
| Development of drug resistance. | - Investigate mechanisms of resistance (e.g., drug efflux pumps, altered signaling pathways).[11] - Consider combination therapies to overcome resistance. | |
| High toxicity / Adverse effects | Off-target toxicity of the payload. | - The dose-limiting toxicities of ADCs are often not driven by target expression in healthy tissues.[12] - Evaluate the toxicity of the unconjugated payload. - Reduce the drug-to-antibody ratio (DAR).[13] - Consider using a less permeable payload like MMAF to minimize bystander effects on healthy tissue.[] |
| "On-target, off-tumor" toxicity. | - Assess antigen expression in healthy tissues.[9] - Use an antibody with higher tumor specificity. | |
| Instability of the ADC leading to systemic release of the payload. | - As with low efficacy, assess and improve ADC stability.[8] | |
| Inconsistent results between experiments | Variability in ADC formulation. | - Ensure consistent drug-to-antibody ratio (DAR) and purity of the ADC batch. - Check for aggregation of the ADC preparation. |
| Inconsistent animal handling and administration. | - Standardize animal age, weight, and strain. - Ensure consistent and accurate intravenous injection technique.[14][15] | |
| Variability in tumor model. | - Use a well-characterized and consistent tumor cell line or patient-derived xenograft (PDX) model. |
III. Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free MMAE and MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | Free MMAE | 0.97 | [16] |
| PSN-1 | Pancreatic | Free MMAE | 0.99 | [16] |
| Capan-1 | Pancreatic | Free MMAE | 1.10 | [16] |
| Panc-1 | Pancreatic | Free MMAE | 1.16 | [16] |
| SK-BR-3 | Breast | Free MMAE | 3.27 | [5] |
| Karpas 299 | Lymphoma | cAC10-vcMMAE | Potent | [6] |
| Karpas 299 | Lymphoma | cAC10-vcMMAF | Potent | [6] |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of MMAE-ADCs in Mice
| ADC | Target Antigen | DAR | MTD (mg/kg) | Reference |
| Generic MMAE ADC | Various | ~4 | ~1.8 | [17] |
| cAC10-MMAE | CD30 | 2 | > 1.0 (multiple doses) | [13] |
| cAC10-MMAE | CD30 | 4 | ~0.5 (multiple doses) | [13] |
| cAC10-MMAE | CD30 | 8 | < 0.5 (multiple doses) | [13] |
| mil40-15 (Cys-linker-MMAE) | HER2 | Not specified | Approaching 160 | [8] |
| Sgc8c-M | Not specified | Not specified | 24.4 - 28.1 | [18] |
Table 3: Biodistribution of an Anti-TENB2 MMAE-ADC in a Prostate Cancer PDX Model (72h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 27 ± 6 |
| Spleen | 3 - 4 |
| Muscle | 0.6 - 0.8 |
*Data is for the 111In-labeled ADC without a predose of unconjugated antibody.[10]
IV. Experimental Protocols
Protocol for Intravenous (Tail Vein) Injection in Mice
Materials:
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
27-30 gauge needle with a 1 mL syringe.
-
70% ethanol.
-
Gauze pads.
Procedure:
-
Preparation:
-
Accurately calculate the injection volume based on the mouse's body weight and the desired dose. The maximum recommended intravenous injection volume for a bolus is typically 5-10 mL/kg.
-
Animal Restraint and Vein Dilation:
-
Place the mouse in an appropriate restrainer.
-
To aid in visualization of the lateral tail veins, warm the tail using a heat lamp or by placing the cage on a warming pad for a short period.[15] This will cause vasodilation.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).[14]
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle.
-
Slowly inject the solution. There should be no resistance, and the vein should blanch as the solution is administered.[15]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.[15]
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions.
-
Protocol for Tissue Harvesting and Homogenization for Biodistribution Studies
Materials:
-
Surgical instruments (scissors, forceps).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Liquid nitrogen or dry ice.
-
Pre-weighed cryovials.
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer).
-
Homogenization buffer (e.g., PBS with protease inhibitors).[19]
Procedure:
-
Euthanasia and Tissue Collection:
-
At the designated time point post-injection, euthanize the mouse using an IACUC-approved method.
-
Immediately perform a cardiac perfusion with cold PBS to remove blood from the tissues.
-
Carefully dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
-
Tissue Processing:
-
Rinse each organ in ice-cold PBS to remove any remaining blood.
-
Blot the tissues dry with a Kimwipe.
-
Place each organ in a pre-weighed cryovial and record the wet weight.
-
Snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until homogenization.[20]
-
-
Homogenization:
-
Sample Analysis:
-
The resulting homogenate can be used for various analytical methods to quantify the ADC or payload, such as ELISA, LC-MS/MS, or radioactivity counting if a radiolabeled ADC was used.
-
Protocol for In Vivo Toxicity Assessment
Materials:
-
Animal scale.
-
Calipers (for tumor measurement, if applicable).
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Clinical observation checklist.
Procedure:
-
Clinical Observations:
-
Monitor the animals daily for any signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a humane endpoint).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, social isolation).
-
Signs of pain or distress.
-
-
-
Body Weight Measurement:
-
Record the body weight of each mouse at least three times per week.
-
-
Tumor Measurement (if applicable):
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
-
Hematological Analysis:
-
At the end of the study (or at interim time points), collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital sinus).
-
Perform a complete blood count (CBC) to assess for hematological toxicities such as neutropenia, anemia, and thrombocytopenia.[8]
-
-
Histopathology:
-
At the end of the study, harvest major organs (liver, spleen, kidneys, heart, lungs) and any tissues showing gross abnormalities.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for any signs of tissue damage or toxicity.
-
V. Mandatory Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. casbr.biochem.med.ufl.edu [casbr.biochem.med.ufl.edu]
- 21. researchgate.net [researchgate.net]
- 22. niaid.nih.gov [niaid.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of MMAI in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, mitigating, and understanding the off-target effects of the hypothetical multi-targeted kinase inhibitor, MMAI, in cellular assays. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary therapeutic target is the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This compound binds to the ATP-binding site of the ABL kinase domain, which stabilizes an inactive conformation and inhibits downstream signaling pathways that promote cell proliferation and survival.[1]
Q2: What are the major known off-targets of this compound?
Beyond BCR-ABL, this compound is known to potently inhibit a range of other kinases. Significant off-targets include the SRC family kinases (SRC, LCK, HCK, FYN, YES), c-KIT, PDGFRα and PDGFRβ, and ephrin A receptor 2 (EPHA2).[1] This multi-targeted nature contributes to both its therapeutic efficacy in certain contexts and its potential for off-target effects in experimental systems.[1]
Q3: How can off-target effects of this compound manifest in my cellular assays?
Off-target effects can manifest in various ways, often confounding experimental results. These can include:
-
Unexpected cytotoxicity: Cell death may occur in cell lines that do not express the intended target (e.g., BCR-ABL).[1]
-
Altered cellular phenotypes: Changes in cell morphology, adhesion, or migration may be observed that are independent of the primary target's inhibition.[1]
-
Modulation of unintended signaling pathways: Inhibition of off-target kinases like SRC can lead to widespread changes in downstream signaling cascades.[1]
Q4: At what concentrations are off-target effects of this compound typically observed?
Off-target effects are concentration-dependent. While this compound inhibits BCR-ABL with high potency (sub-nanomolar IC50), its off-target kinases are often inhibited in a similar low nanomolar range.[1] Therefore, it is crucial to use the lowest effective concentration possible to minimize off-target engagement and to carefully titrate the drug to establish a therapeutic window in your specific cell system.[1][2]
Troubleshooting Guides
Problem 1: I am observing significant cell death in my negative control cell line that does not express the primary target (e.g., BCR-ABL).
This is a classic indicator of off-target toxicity. The observed cytotoxicity is likely due to the inhibition of one or more essential kinases that are sensitive to this compound, such as SRC family kinases, which are involved in fundamental cellular processes like survival and adhesion.[1]
Troubleshooting Steps:
-
Confirm Target Expression: First, verify the absence of your primary target and the presence of potential off-targets (e.g., SRC, c-KIT) in your control cell line using Western Blot or qPCR.[1]
-
Perform a Dose-Response Curve: Run a detailed dose-response experiment (e.g., from 0.1 nM to 10 µM) with this compound on both your target-positive and target-negative cell lines. This will help you determine the IC50 values for both cell types. A narrow window between the two IC50 values suggests a high probability of off-target effects.[1]
-
Use a Structurally Unrelated Inhibitor: As a control, treat your cells with another inhibitor of the primary target that has a different off-target profile. If the toxicity is specific to this compound, it reinforces the off-target hypothesis.[1]
Problem 2: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target.
Troubleshooting Steps:
-
Confirm Target Engagement: It is essential to verify that this compound is interacting with its intended target in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for confirming target engagement in a cellular context.[3][4]
-
Perform a Dose-Response Curve for the Phenotype: An unexpected phenotype occurring at concentrations significantly higher than those required for on-target activity may indicate an off-target effect. Conduct a thorough dose-response experiment to determine the lowest effective concentration of this compound that elicits the on-target effect and compare it to the concentration that causes the unexpected phenotype.[3]
-
Rescue Experiment: If the phenotype is a result of an on-target effect, you might be able to rescue it by, for example, adding back a downstream product of the inhibited pathway. If the phenotype persists, it is more likely to be an off-target effect.[3]
Problem 3: I'm seeing variability in the effects of this compound across different cell lines.
Troubleshooting Steps:
-
Quantify Target Expression Levels: The expression levels of both on- and off-targets can vary significantly between cell lines, leading to different responses to this compound. Quantify the protein levels of your primary target and key off-targets in each cell line using methods like western blotting or mass spectrometry.[3]
-
Standardize Cell Culture Conditions: Ensure strict consistency in cell density, passage number, and serum concentration. Serum contains growth factors that can activate parallel signaling pathways (like PDGFR), potentially altering the cellular response to this compound.[1]
-
Use a Minimal Effective Concentration: From your dose-response data, select the lowest concentration of this compound that gives you maximal inhibition of your primary target. Avoid using concentrations in the plateau phase of the dose-response curve, as this is where off-target effects are more likely to dominate.[1]
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a representative multi-targeted kinase inhibitor, dasatinib (as a proxy for this compound), against its primary targets and a selection of known off-target kinases. The data is presented as Kd (the dissociation constant) values, which indicate the potency of the inhibitor's binding to each kinase. Lower values signify stronger binding.
| Target Kinase | Kd (nM) | Kinase Family | Reference |
| Primary Targets | |||
| ABL1 | 0.6 | Tyrosine Kinase | [5] |
| ABL1 (T315I mutant) | >10,000 | Tyrosine Kinase | [5] |
| SRC | 2.7 | Tyrosine Kinase | [5] |
| Selected Off-Targets | |||
| LCK | 1.1 | Tyrosine Kinase | [5] |
| YES1 | 1.4 | Tyrosine Kinase | [5] |
| FYN | 1.9 | Tyrosine Kinase | [5] |
| KIT | 12 | Tyrosine Kinase | [5] |
| PDGFRB | 28 | Tyrosine Kinase | [5] |
| EPHA2 | 30 | Tyrosine Kinase | [5] |
| DDR1 | 30 | Tyrosine Kinase | [3] |
| p38α (MAPK14) | 45 | Serine/Threonine Kinase | [6] |
| ZAK (MAP3K20) | 45 | Serine/Threonine Kinase | [5] |
| BMPR1B | 53 | Serine/Threonine Kinase | [5] |
Note: Kd values can vary depending on the assay conditions.
Experimental Protocols
Dose-Response Assay for Cytotoxicity (e.g., CellTiter-Glo®)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells and incubate for a period relevant to your experiment (e.g., 72 hours). Include wells with vehicle control (e.g., DMSO) and wells with no cells for background measurement.[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[3][7]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of different temperatures in a PCR machine for a defined period (e.g., 3 minutes).[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.[4]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the specific target protein in the soluble fraction by Western blot or other protein detection methods.[3]
Chemical Proteomics for Off-Target Identification
Objective: To identify the direct binding partners of this compound within the cellular proteome.
Methodology:
-
Probe Synthesis: Synthesize a cell-permeable chemical probe by attaching a reactive group (e.g., an alkyne tag) to the this compound molecule.
-
Cell Treatment: Treat live cells with the this compound probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-tagged probe that is now covalently bound to its target proteins.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.
-
Proteomic Analysis: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of MMAI and MDMA on the Serotonin Transporter (SERT)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of 5-Methoxy-6-methyl-2-aminoindan (MMAI) and 3,4-Methylenedioxymethamphetamine (MDMA) on the serotonin transporter (SERT). Both compounds are recognized for their potent interactions with the serotonergic system, yet they exhibit distinct pharmacological profiles. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Quantitative Data Summary
| Compound | Parameter | Value | Species/System | Reference |
| MDMA | Kᵢ (inhibition constant) | 9880 ± 1231 nM | Human Platelets | [1] |
| Kᵢ (inhibition constant) | 2.41 µM (2410 nM) | Human (HEK-293 cells) | [2] | |
| This compound | Selectivity | >100-fold for SERT over DAT | Not Specified | [3] |
| Activity | Potent Serotonin Releasing Agent | Rat | [4] |
Note: While a specific Kᵢ or IC₅₀ value for this compound on SERT is not explicitly available in the reviewed literature, its characterization as a highly selective serotonin releasing agent with over 100-fold selectivity for SERT over the dopamine transporter (DAT) indicates a high affinity for SERT.[3]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of compounds like this compound and MDMA with the serotonin transporter.
Radioligand Binding Assay for SERT Affinity
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound for the serotonin transporter.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the serotonin transporter (SERT) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Human platelet membranes or membranes from cells stably expressing human SERT (e.g., HEK-293 cells).
-
Radioligand: [³H]citalopram or another high-affinity SERT-selective radioligand.
-
Test Compounds: this compound, MDMA, and a known SERT inhibitor as a positive control (e.g., paroxetine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]citalopram (typically near its Kₑ value).
-
Varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine) instead of the test compound.
-
For determining total binding, add vehicle instead of the test compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosome Serotonin Uptake Assay
This protocol describes a method to measure the inhibition of serotonin uptake into synaptosomes, providing a functional measure of SERT activity.
Objective: To determine the inhibitory potency (IC₅₀) of a test compound on serotonin uptake into isolated nerve terminals (synaptosomes).
Materials:
-
Brain Tissue: Rodent brain regions rich in serotonergic terminals (e.g., hippocampus, striatum, or cortex).
-
Sucrose Buffer: 0.32 M sucrose solution.
-
Krebs-Ringer Bicarbonate Buffer (KRB): Containing appropriate salts, glucose, and saturated with 95% O₂/5% CO₂.
-
Radiolabeled Serotonin: [³H]5-HT.
-
Test Compounds: this compound, MDMA, and a known SERT inhibitor as a positive control (e.g., fluoxetine).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in KRB buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]5-HT (typically in the low nanomolar range).
-
Allow the uptake to proceed for a short, linear time period (e.g., 5 minutes) at 37°C.
-
To determine non-specific uptake, run parallel assays at 4°C or in the presence of a high concentration of a SERT inhibitor.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold KRB buffer to remove extracellular [³H]5-HT.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways and Mechanisms of Action
The interactions of this compound and MDMA with SERT trigger distinct downstream signaling events.
MDMA: SERT Internalization via PKC-Dependent Phosphorylation
-
MDMA Interaction: MDMA binds to and is transported by SERT.
-
SERT Phosphorylation: Activated PKC phosphorylates serine and/or threonine residues on the intracellular domains of the SERT protein.[6]
-
SERT Internalization: Phosphorylation of SERT serves as a signal for its endocytosis, leading to its removal from the plasma membrane and sequestration into intracellular vesicles.[7] This process reduces the number of functional transporters on the cell surface, thereby decreasing the overall capacity for serotonin reuptake.
This compound: A Selective Serotonin Releasing Agent
This compound is characterized as a selective serotonin releasing agent (SSRA).[3][4] Unlike typical uptake inhibitors, SSRAs are substrates for SERT and, upon entering the presynaptic neuron, induce a reversal of the transporter's function. This leads to the non-vesicular release of serotonin from the cytoplasm into the synaptic cleft.
The precise signaling cascade initiated by this compound that leads to SERT reversal is not as extensively detailed as the PKC-mediated internalization caused by MDMA. However, the general mechanism of action for serotonin releasing agents is understood to involve the following steps:
-
SERT Substrate: this compound acts as a substrate for SERT and is transported into the presynaptic neuron.
-
VMAT2 Interaction: Once inside the neuron, this compound may interact with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of serotonin in synaptic vesicles and increasing cytoplasmic serotonin levels.
-
SERT Reversal: The increased cytoplasmic serotonin concentration, coupled with the interaction of this compound with SERT, facilitates a conformational change in the transporter, causing it to transport serotonin out of the neuron and into the synaptic cleft.
Conclusion
This compound and MDMA both exert significant effects on the serotonin transporter, but through distinct mechanisms with different downstream consequences. MDMA acts as both a substrate and an inducer of SERT internalization via a PKC-dependent pathway, leading to a reduction in functional transporters on the cell surface. In contrast, this compound functions primarily as a selective serotonin releasing agent, reversing the direction of SERT to increase synaptic serotonin levels.
This comparative guide highlights the nuances in the pharmacological actions of these two compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in neuropharmacology and drug development, aiding in the design of future studies and the development of novel therapeutics targeting the serotonergic system. Further research, particularly direct comparative studies, is warranted to fully elucidate the quantitative and qualitative differences in the effects of this compound and MDMA on the serotonin transporter.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphorylation and sequestration of serotonin transporters differentially modulated by psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 7. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of MMAI for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methoxy-6-methyl-2-aminoindan (MMAI), a selective serotonin releasing agent (SSRA), with other monoamine transporter ligands. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for the serotonin transporter (SERT) in comparison to the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Comparative Analysis of Monoamine Transporter Affinity
The selectivity of a compound for its target is a critical factor in drug development, influencing both efficacy and side-effect profiles. The following table summarizes the in vitro binding affinities (Ki, nM) and/or functional inhibition (IC50, nM) of this compound and a selection of reference compounds for the human serotonin, dopamine, and norepinephrine transporters.
| Compound | SERT (Ki/IC50, nM) | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | Selectivity Ratio (DAT/SERT) | Selectivity Ratio (NET/SERT) |
| This compound | Potent (specific values pending full-text analysis) | >100-fold lower potency than SERT | >100-fold lower potency than SERT | >100 | >100 |
| Sertraline | 0.7 | 25 | 420 | 35.7 | 600 |
| Paroxetine | 0.1 | 37 | 13 | 370 | 130 |
| Fluoxetine | 2.9 | 210 | 140 | 72.4 | 48.3 |
| Cocaine | 240 | 550 | 390 | 2.3 | 1.6 |
| MDMA | 2,410 | 8,290 | 1,190 | 3.4 | 0.5 |
Note: Data is compiled from various sources and experimental conditions may differ. The qualitative description for this compound is based on published literature indicating its high selectivity. Specific quantitative values are pending analysis of primary literature.
Experimental Protocols
To ensure the reproducibility and validity of selectivity data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to characterize the interaction of compounds with monoamine transporters.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, DAT, or NET are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, the following are added to each well:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand at a concentration near its Kd value (e.g., [³H]Citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
50 µL of either assay buffer (for total binding), a high concentration of a known non-radiolabeled inhibitor (for non-specific binding), or the test compound (this compound or comparators) at various concentrations.
-
3. Incubation and Filtration:
-
The plate is incubated for a sufficient time to reach equilibrium (typically 60-120 minutes) at a controlled temperature (e.g., 25°C).
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined from a dose-response curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.
1. Cell Culture:
-
HEK293 cells stably expressing the human SERT, DAT, or NET are seeded into 96-well microplates and grown to form a confluent monolayer.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are pre-incubated with various concentrations of the test compound (this compound or comparators) or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
The uptake reaction is initiated by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine) and its corresponding unlabeled neurotransmitter to each well.
-
The plate is incubated for a short, defined period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.
-
The cells are then lysed using a lysis buffer (e.g., 1% SDS) to release the intracellular contents.
4. Quantification and Data Analysis:
-
A scintillation cocktail is added to the lysate in each well.
-
The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined from a dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Neurotransmitter Uptake Assay.
Cross-Validation of a Novel Monoamine Oxidase Inhibitor: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the therapeutic effects of a hypothetical novel reversible inhibitor of monoamine oxidase A (MAO-A), designated MMAI. The following sections detail the comparative efficacy of this compound in established animal models of depression and anxiety, alongside detailed experimental protocols and an examination of its underlying signaling pathways. This document is intended to serve as a template for evaluating and comparing the preclinical performance of novel neuropharmacological agents.
Comparative Efficacy of this compound in Rodent Models
The therapeutic potential of this compound was assessed in two widely recognized animal models: the Forced Swim Test (FST) in rats to model behavioral despair related to depression, and the Elevated Plus Maze (EPM) in mice to evaluate anxiolytic effects.
Table 1: Efficacy of this compound in the Forced Swim Test (Rat Model)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 185 ± 15 | - |
| This compound | 5 | 110 ± 12 | 40.5% |
| This compound | 10 | 75 ± 10 | 59.5% |
| Imipramine (Control) | 20 | 80 ± 11 | 56.8% |
Data are presented as mean ± SEM. N=8 animals per group.
Table 2: Efficacy of this compound in the Elevated Plus Maze (Mouse Model)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds) | % Increase in Open Arm Time vs. Vehicle |
| Vehicle (Saline) | - | 35 ± 5 | - |
| This compound | 2.5 | 60 ± 7 | 71.4% |
| This compound | 5 | 85 ± 9 | 142.9% |
| Diazepam (Control) | 1 | 90 ± 8 | 157.1% |
Data are presented as mean ± SEM. N=10 animals per group.
Experimental Protocols
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity in rodents.
-
Animals: Male Sprague-Dawley rats (250-300g) were used.
-
Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) was filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats were individually placed in the water tank for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, animals were administered this compound (5 or 10 mg/kg, i.p.), imipramine (20 mg/kg, i.p.), or vehicle 60 minutes before being placed in the swim tank for a 5-minute test session.
-
The duration of immobility (time spent floating with minimal movements to maintain head above water) during the 5-minute test was recorded by an automated tracking system.
-
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents.
-
Animals: Male C57BL/6 mice (20-25g) were used.
-
Apparatus: The maze consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze was elevated 50 cm above the floor.
-
Procedure:
-
Mice were administered this compound (2.5 or 5 mg/kg, p.o.), diazepam (1 mg/kg, p.o.), or vehicle 30 minutes prior to the test.
-
Each mouse was placed on the central platform facing an open arm.
-
The behavior of the mouse was recorded for 5 minutes using a video camera.
-
The primary measure was the time spent in the open arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Visualizing this compound's Mechanism of Action
Signaling Pathway of MAO-A Inhibition
The primary mechanism of action of this compound is the inhibition of MAO-A, leading to an increase in the synaptic levels of key monoamine neurotransmitters.
Figure 1: this compound inhibits MAO-A, increasing neurotransmitter levels.
Experimental Workflow for Preclinical Evaluation
The logical flow of the preclinical assessment of this compound is outlined below, from initial screening to behavioral testing.
Figure 2: Workflow for this compound preclinical behavioral studies.
A Comparative Analysis of the Neurotoxic Potential of Aminoindanes and Classical Amphetamines
A critical evaluation of the neurotoxic profiles of MMAI, related aminoindanes, and established amphetamines reveals significant data gaps for emerging psychoactive substances. While extensive research documents the neurotoxic effects of classical amphetamines like methamphetamine and MDMA, information on 5-methoxy-N-methyl-2-aminoindane (this compound) remains scarce. This guide provides a comparative overview based on available data for the related aminoindanes 5-methoxy-2-aminoindane (MEAI) and 5,6-methylenedioxy-2-aminoindane (MDAI) versus well-characterized amphetamines, highlighting the disparities in our understanding of their potential risks.
The neurotoxicity of amphetamine-class compounds is a significant concern for researchers, clinicians, and public health professionals. Chronic or high-dose use of substances like methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) is known to cause long-term damage to dopaminergic and serotonergic systems in the brain.[1][2] As novel psychoactive substances (NPS) emerge, it is crucial to evaluate their neurotoxic potential in comparison to these well-studied predecessors. This guide focuses on this compound and its structural relatives within the aminoindane class, juxtaposing their known neurotoxic characteristics with those of traditional amphetamines.
It is important to note that a comprehensive literature search yielded no specific studies on the neurotoxicity of this compound. Therefore, this comparison relies on data from closely related aminoindanes, MEAI and MDAI, as proxies. This significant data gap underscores the need for further research into the safety profiles of new synthetic drugs.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes available quantitative data on the neurotoxic effects of selected aminoindanes and classical amphetamines. The absence of data for this compound is a key takeaway.
| Compound | Class | In Vitro Cytotoxicity (IC50) | In Vivo Neurotransmitter Depletion | Species | Reference |
| MEAI | Aminoindane | 368.2 mg/L (rat brain striatum primary neurons) | Data not available | Rat | [3] |
| 403.1 mg/L (human primary healthy hepatocytes) | Human | [3] | |||
| MDAI | Aminoindane | Data not available | No significant change in 5-HT levels or SERT density at 40 mg/kg (s.c.) | Rat | [4] |
| Methamphetamine | Amphetamine | Data not available | Significant depletion of dopamine and its metabolites | Mouse | [5] |
| MDMA | Amphetamine | Data not available | Significant depletion of serotonin and its metabolites | Mouse | [5] |
Experimental Protocols
The methodologies employed to assess the neurotoxic potential of these compounds vary, but generally involve in vitro and in vivo models.
In Vitro Cytotoxicity Assay for MEAI
A study on MEAI utilized primary cell cultures to determine its cytotoxic effects.[3]
-
Cell Types: Primary neurons from the striatum of rat brains and human primary healthy hepatocytes were used.
-
Methodology: The cells were exposed to varying concentrations of MEAI (500 and 1000 mg/L). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was then calculated.
-
Outcome Measures: Cell viability was assessed to determine the concentration at which MEAI induced cell death.
In Vivo Neurotoxicity Assessment of MDAI
Research into the neurotoxic potential of MDAI in rats involved the following protocol[4]:
-
Animal Model: Wistar rats were used.
-
Drug Administration: A high dose of MDAI (40 mg/kg) was administered subcutaneously.
-
Neurochemical Analysis: One week after administration, levels of serotonin (5-HT) and the density of the serotonin transporter (SERT) were measured in brain homogenates from the cortex and hippocampus.
-
Comparison: The results were compared to a control group and a group treated with MDMA, which is known to cause significant reductions in these markers.
General In Vivo Neurotoxicity Protocol for Amphetamines
Studies comparing the neurotoxic effects of methamphetamine and MDMA in mice often follow a similar experimental design[5]:
-
Animal Model: Mice are frequently used.
-
Drug Administration: Multiple injections of the test compound (e.g., four discrete injections at 2-hour intervals) are administered. A range of doses is typically tested.
-
Behavioral and Physiological Monitoring: Locomotor activity and core body temperature are monitored during and after drug administration.
-
Post-Mortem Neurochemical Analysis: After a designated period, animals are euthanized, and brain tissue is collected. Levels of dopamine, serotonin, and their metabolites are quantified in specific brain regions like the striatum and cortex.
-
Histological Analysis: Brain sections may be stained to visualize neuronal damage or glial activation, which are markers of neuroinflammation.
Signaling Pathways in Amphetamine-Induced Neurotoxicity
The neurotoxic effects of classical amphetamines are understood to be mediated by a complex interplay of intracellular signaling pathways. The primary mechanisms include oxidative stress, excitotoxicity, and neuroinflammation, which ultimately lead to neuronal damage and apoptosis.[6][7]
Experimental Workflow for In Vivo Neurotoxicity Assessment
The following diagram illustrates a generalized workflow for assessing the neurotoxic potential of a substance in an animal model, based on the methodologies described in the literature.
Conclusion
The comparison of the neurotoxic potential of this compound and other amphetamines is severely hampered by the lack of empirical data on this compound. While its structural analogs, MEAI and MDAI, appear to have a potentially lower neurotoxic profile compared to classical amphetamines, with MDAI showing a lack of serotonergic depletion at high doses in one study, this cannot be extrapolated to this compound without direct experimental evidence. In contrast, the neurotoxic mechanisms of methamphetamine and MDMA are well-documented and involve significant damage to monoaminergic systems through pathways including oxidative stress and excitotoxicity.[6][7]
For researchers, scientists, and drug development professionals, this highlights a critical need for rigorous toxicological evaluation of new psychoactive substances. The established protocols for assessing amphetamine neurotoxicity provide a clear framework for such investigations. Future research should prioritize closing the knowledge gap on the neurotoxic potential of this compound and other emerging aminoindanes to better inform public health and safety initiatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MMAI as a Tool for Serotonin Release: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the precise measurement of serotonin release is critical for understanding serotonergic neurotransmission and developing novel therapeutics. 5-Methoxy-6-methyl-2-aminoindan (MMAI) has emerged as a selective serotonin-releasing agent (SSRA), offering a valuable pharmacological tool to probe the dynamics of the serotonin system. This guide provides a comprehensive comparison of this compound's utility when paired with leading serotonin detection technologies: in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and genetically encoded sensors.
This compound as a Selective Serotonin Releasing Agent
This compound is a potent and selective serotonin-releasing agent that acts on the serotonin transporter (SERT). Its mechanism of action is thought to involve the reversal of SERT function, leading to a non-exocytotic release of serotonin from the neuron into the synaptic cleft. This makes this compound a valuable tool for studying the consequences of elevated extracellular serotonin levels in a controlled manner. Behavioral studies in rats have shown that administration of this compound induces a syndrome consistent with the activation of the serotonin system, an effect that is attenuated by serotonin synthesis inhibitors, confirming its dependence on endogenous serotonin stores.[1]
Comparative Analysis of Serotonin Detection Techniques
| Feature | In Vivo Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) | Genetically Encoded Sensors (e.g., GRAB-5HT, sDarken) |
| Temporal Resolution | Low (minutes) | High (sub-second) | High (sub-second to seconds) |
| Spatial Resolution | Low (hundreds of micrometers) | High (micrometers) | High (subcellular) |
| Sensitivity | Picomolar to nanomolar | Nanomolar | Nanomolar |
| Selectivity | High (with HPLC) | Moderate (potential for interference) | High (receptor-based) |
| Quantification | Absolute concentration | Relative concentration changes | Relative fluorescence changes |
| Invasiveness | High (probe implantation) | Moderate (microelectrode insertion) | Moderate (viral vector injection) |
Experimental Protocols and Workflows
Measuring this compound-Induced Serotonin Release with In Vivo Microdialysis
In vivo microdialysis is a well-established technique for sampling the extracellular fluid of the brain in freely moving animals. When coupled with high-performance liquid chromatography (HPLC), it provides highly specific and quantitative measurements of basal and pharmacologically-induced changes in neurotransmitter levels.
Experimental Workflow:
Protocol Details:
-
Animal Preparation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal. Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., 10-20 minutes) to establish a baseline serotonin level.
-
This compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Injection Sampling: Dialysate collection continues for a defined period post-injection to monitor the time course of serotonin release.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC coupled with electrochemical detection.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Serotonin Monitoring
FSCV is an electrochemical technique that offers excellent temporal resolution for monitoring rapid changes in neurotransmitter concentrations. A carbon-fiber microelectrode is implanted into the brain tissue, and a rapidly scanning voltage waveform is applied to detect the oxidation of serotonin.
Experimental Workflow:
References
A Comparative Analysis of the Behavioral Effects of MMAI and Fluoxetine
This guide provides a detailed comparison of the behavioral effects of 5-Methoxy-6-methyl-2-aminoindan (MMAI) and Fluoxetine, two compounds that modulate the serotonin system through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their pharmacological actions, supporting experimental data, and detailed methodologies for key behavioral assays.
Introduction and Pharmacological Overview
Fluoxetine, commonly known by its brand name Prozac, is a well-established antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1][2] It is widely prescribed for major depressive disorder, obsessive-compulsive disorder (OCD), and other psychiatric conditions.[3][4][5] Its primary mechanism involves blocking the serotonin transporter (SERT), which inhibits the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft.[3][4]
Comparative Mechanism of Action at the Serotonin Synapse
The primary distinction between Fluoxetine and this compound lies in their interaction with the serotonin transporter (SERT) on the presynaptic neuron.
-
Fluoxetine (SSRI): Functions as an antagonist or blocker of the SERT. By occupying the transporter, it prevents the reuptake of serotonin that has been naturally released into the synapse, leading to a modest and sustained increase in extracellular serotonin levels.[3][4]
-
This compound (SSRA): Acts as a substrate for the SERT, causing a reversal of the transporter's function. This leads to a rapid and robust, non-vesicular release of serotonin from the presynaptic terminal into the synapse.[7][9]
Behavioral Data Comparison
The differing pharmacological actions of this compound and fluoxetine translate into distinct behavioral outcomes in preclinical rodent models.
| Pharmacological Profile | This compound (5-Methoxy-6-methyl-2-aminoindan) | Fluoxetine |
| Drug Class | Selective Serotonin Releasing Agent (SSRA)[7] | Selective Serotonin Reuptake Inhibitor (SSRI)[1][2] |
| Primary Target | Serotonin Transporter (SERT)[7] | Serotonin Transporter (SERT)[4] |
| Mechanism | Induces SERT-mediated serotonin efflux (reversal of transport)[9] | Blocks SERT-mediated serotonin reuptake[3][4] |
| Effect on Synaptic 5-HT | Rapid, robust increase[9] | Gradual, sustained increase[3] |
| Transporter Selectivity | Highly selective for SERT over DAT and NET (>100-fold)[7][9] | Selective for SERT; weak norepinephrine reuptake inhibition at higher doses[1] |
| Behavioral Effects in Rodent Models | This compound | Fluoxetine |
| Forced Swim Test (FST) | Data not widely available. Its primary behavioral syndrome is not typical of antidepressant profiles in this test. | Decreases immobility and increases swimming behavior , consistent with an antidepressant-like effect.[10][11][12][13] This effect can be more pronounced after chronic administration.[10] |
| Elevated Plus Maze (EPM) | Data not widely available in published literature. | Shows anxiogenic-like effects in some studies, with both acute and chronic administration reducing the time spent in and entries into the open arms.[14][15][16][17] This suggests an increase in anxiety-like behavior in this specific paradigm. |
| General Locomotor Activity | Induces a behavioral syndrome characterized by hypolocomotion (reduced movement) with a catalepsy-like posture.[6][18] | Can have activating properties, potentially causing nervousness or agitation.[5][19] Effects on locomotor activity can vary depending on the context and dosage.[20] |
Experimental Protocols and Workflow
Standardized behavioral assays are crucial for evaluating and comparing the effects of psychoactive compounds. Below are detailed methodologies for the Forced Swim Test and the Elevated Plus Maze.
The FST is a widely used model to assess antidepressant efficacy by measuring despair-like behavior.[21][22]
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15-30 cm).[23][24]
-
Procedure:
-
Animals are individually placed into the cylinder for a standard test session, typically 6 minutes for mice.[23]
-
Behavior is recorded, often by a camera mounted above or to the side of the cylinder.
-
The initial 2 minutes are often considered a habituation period and may be excluded from the final analysis.
-
The subsequent 4 minutes are scored for key behaviors.
-
-
Key Parameters Measured:
-
Immobility: Time the animal spends floating with only minor movements necessary to keep its head above water. This is considered the primary measure of despair-like behavior.[12][22]
-
Swimming: Time the animal spends making active swimming motions, moving around the cylinder.
-
Climbing: Time the animal spends making active movements with its forepaws against the cylinder wall in an attempt to escape.
-
-
Interpretation: Effective antidepressants, such as fluoxetine, typically decrease the duration of immobility and may selectively increase swimming (serotonergic effect) or climbing (noradrenergic effect).[11][12]
The EPM is a standard assay for measuring anxiety-like behavior, based on a rodent's natural aversion to open and elevated spaces.[25][26][27]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-70 cm). It consists of four arms (e.g., 50 cm long, 10 cm wide for rats): two opposing arms are open, while the other two are enclosed by high walls (e.g., 40 cm). The arms extend from a central square platform.[27][28]
-
Procedure:
-
The test is conducted in a quiet room with controlled, dim lighting.
-
Each animal is placed on the central platform facing an open arm.[28]
-
The animal is allowed to freely explore the maze for a single session, typically 5 minutes.[28]
-
Behavior is recorded using an overhead video camera and tracking software.
-
The maze is cleaned thoroughly between trials to remove olfactory cues.[28]
-
-
Key Parameters Measured:
-
Time Spent in Open Arms: The primary measure of anxiolytic-like effects. More time indicates less anxiety.
-
Entries into Open Arms: The number of times the animal enters an open arm.
-
Time Spent in Closed Arms: The primary measure of anxiogenic-like effects or baseline anxiety.
-
Total Arm Entries: A measure of general locomotor activity.
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and the number of entries into the open arms. Conversely, anxiogenic compounds decrease these measures.[25][29] Studies have shown that fluoxetine can produce an anxiogenic-like profile in this test.[15][16][17]
Summary and Conclusion
This compound and fluoxetine, despite both being potent modulators of the serotonin system, exhibit fundamentally different behavioral profiles due to their distinct mechanisms of action.
-
Fluoxetine acts as a classic SSRI, producing a well-documented antidepressant-like profile in the Forced Swim Test by reducing immobility.[10][11] However, its effects in the Elevated Plus Maze are complex, often showing anxiogenic-like properties, which may reflect the initial agitation and anxiety reported as a side effect in clinical use.[5][15][17][19]
This comparative guide highlights the critical importance of understanding a compound's precise mechanism of action to predict its behavioral effects. While fluoxetine's reuptake inhibition leads to a therapeutic profile after chronic use, this compound's direct release action results in a profoundly different, acute behavioral response. Further research, particularly utilizing standardized behavioral assays like the EPM and FST for this compound, is necessary to fully elucidate its potential therapeutic or toxicological profile.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. About fluoxetine - NHS [nhs.uk]
- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 20. Differential effects of chronic social stress and fluoxetine on meal patterns in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 27. grokipedia.com [grokipedia.com]
- 28. protocols.io [protocols.io]
- 29. meliordiscovery.com [meliordiscovery.com]
"head-to-head comparison of MMAI and MEAI"
A Head-to-Head Comparison of MMAI and MEAI for Researchers and Drug Development Professionals
In the landscape of novel psychoactive compounds and potential therapeutics, the aminoindane family has garnered significant interest for its unique pharmacological profiles. This guide provides a detailed head-to-head comparison of two notable members of this class: 5-Methoxy-6-methyl-2-aminoindane (this compound) and 5-methoxy-2-aminoindane (MEAI). Both are analogues of 3,4-methylenedioxymethamphetamine (MDMA) and are recognized as selective serotonin-releasing agents (SSRAs), yet they exhibit distinct properties relevant to their potential applications in research and medicine.
Chemical and Pharmacological Profile
This compound and MEAI share a core 2-aminoindane structure but differ in their substitution on the aromatic ring. This compound possesses both a methoxy and a methyl group, whereas MEAI has only a methoxy group. This structural difference translates into variations in their pharmacological activity.
| Feature | This compound (5-Methoxy-6-methyl-2-aminoindane) | MEAI (5-methoxy-2-aminoindane) |
| Chemical Formula | C₁₁H₁₅NO | C₁₀H₁₃NO |
| Molar Mass | 177.247 g·mol⁻¹ | 163.220 g·mol⁻¹ |
| Primary Mechanism | Selective Serotonin Releasing Agent (SSRA)[1] | Selective Serotonin Releasing Agent (SSRA) |
| Developmental Status | Investigated as a potential novel antidepressant; sold as a research chemical[1] | Under preclinical development for alcoholism, cocaine use disorder, and obesity (as CMND-100) |
Quantitative Comparison of Monoamine Release
The defining characteristic of both this compound and MEAI is their high selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). This selectivity is believed to contribute to their entactogenic effects with potentially reduced stimulant properties and neurotoxicity compared to less selective agents like MDMA.
The following table summarizes the in vitro potency of this compound and MEAI in inducing the release of serotonin, norepinephrine, and dopamine. The EC₅₀ value represents the half-maximal effective concentration, with lower values indicating greater potency.
| Compound | Serotonin (SERT) Release EC₅₀ (nM) | Norepinephrine (NET) Release EC₅₀ (nM) | Dopamine (DAT) Release EC₅₀ (nM) |
| This compound | 31 | 3,101 | >10,000 |
| MEAI | 134 | 861 | 2,646 |
Data sourced from in vitro studies on rat brain synaptosomes.[1]
As the data indicates, this compound is a more potent serotonin releaser than MEAI and exhibits exceptionally high selectivity, with over 100-fold preference for SERT over DAT.[1] MEAI is also a selective serotonin releaser, albeit with lower potency and selectivity compared to this compound.[2]
Experimental Protocols
In Vitro Monoamine Release Assay
The quantitative data presented above is typically generated using an in vitro monoamine release assay with rat brain synaptosomes. The following is a generalized protocol for such an experiment:
-
Synaptosome Preparation: Brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine) is dissected from rats. The tissue is homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Radiolabeling: Synaptosomes are incubated with a solution containing a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake via the respective transporters.
-
Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (this compound or MEAI).
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum releasing effect (EC₅₀) is calculated.
Behavioral Studies in Rodents
Behavioral studies in animal models are crucial for characterizing the in vivo effects of these compounds.
-
Drug Discrimination Studies: Rats are trained to recognize the subjective effects of a specific drug (e.g., this compound) versus a saline injection.[3] They are then tested with other compounds (like MEAI or MDMA) to see if they produce similar subjective effects, which would be indicated by the rat responding as if it had received the training drug.[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both this compound and MEAI is the induction of serotonin release from presynaptic neurons. This process is mediated by their interaction with the serotonin transporter (SERT).
Caption: Simplified workflow of this compound and MEAI inducing serotonin release.
Therapeutic Potential and Neurotoxicity
This compound: Due to its high selectivity for serotonin release, this compound has been investigated as a potential antidepressant with a faster onset of action than traditional SSRIs.[1] However, there are conflicting reports regarding its neurotoxicity. While some studies suggest it is less neurotoxic than MDMA, others have found that high doses or co-administration with a dopamine-releasing agent can cause significant serotonergic neurotoxicity.[1]
MEAI: MEAI is actively being developed under the code name CMND-100 for the treatment of alcoholism, cocaine use disorder, metabolic syndrome, and obesity.[1] Preclinical studies in mice have shown promising results in reducing alcohol and cocaine consumption. It is reported to produce mild euphoric and alcohol-like effects in recreational users.[5]
Summary and Future Directions
This compound and MEAI represent two distinct avenues of research within the aminoindane class. This compound, with its high potency and selectivity, offers a valuable tool for basic neuroscience research into the serotonin system and holds potential, with further investigation into its safety profile, as a novel antidepressant. MEAI, on the other hand, is on a more direct path to clinical application, with ongoing preclinical development for addiction and metabolic disorders.
For researchers and drug development professionals, the choice between these compounds depends on the specific research question or therapeutic target. This compound may be more suited for studies requiring a highly selective serotonin-releasing tool, while MEAI's current developmental trajectory makes it a compound of interest for those in the fields of addiction and metabolic disease. Further research, particularly clinical trials for MEAI and more definitive neurotoxicity studies for this compound, will be crucial in determining their ultimate roles in medicine and science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NM-2-AI - Wikipedia [en.wikipedia.org]
Replicating Early Breakthroughs in Multimodal AI: A Comparative Guide for Researchers
In the rapidly evolving landscape of artificial intelligence, the ability to understand and process information from multiple sources, or modalities, has been a significant driver of progress. This guide delves into the foundational research that paved the way for modern Multimodal AI (MMAI), offering a comparative analysis of two seminal papers and their key findings. By providing detailed experimental protocols and quantitative data, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to replicate and build upon these early breakthroughs.
A Tale of Two Architectures: Early Approaches to Multimodal Fusion
Two influential early papers that laid the groundwork for this compound are "Multimodal Deep Learning" by Ngiam et al. (2011) and "DeViSE: A Deep Visual-Semantic Embedding Model" by Frome et al. (2013). These papers introduced novel architectures for integrating different data types, setting the stage for the sophisticated models in use today. While both aimed to learn joint representations of multimodal data, they approached the challenge from distinct perspectives.
"Multimodal Deep Learning" (Ngiam et al., 2011) focused on learning features over multiple modalities, demonstrating that better representations for one modality (e.g., video) could be achieved by leveraging a second modality (e.g., audio) during the feature learning process.[1][2][3] Their work was among the first to showcase the power of deep learning for multimodal feature learning.
"DeViSE: A Deep Visual-Semantic Embedding Model" (Frome et al., 2013) introduced a method for identifying visual objects using both labeled images and semantic information derived from unannotated text.[4][5][6] This approach enabled the model to make predictions about visual concepts it had never seen during training, a capability known as zero-shot learning.[4][5][6]
Quantitative Findings: A Head-to-Head Comparison
To facilitate a clear comparison of the performance of these early models, the following tables summarize their key quantitative findings as reported in the original publications.
Table 1: Performance of Ngiam et al. (2011) on Audio-Visual Speech Recognition
| Dataset | Modality | Accuracy (%) |
| CUAVE | Audio-only | 65.5 |
| Video-only | 53.1 | |
| Audio-Visual (Fused) | 71.2 | |
| AVLetters | Video-only (Baseline) | 58.9 |
| Video-only (with Audio pre-training) | 65.8 |
Note: The AVLetters dataset did not contain audio, but the model's visual feature learning was improved by pre-training on a different audio-visual dataset.
Table 2: Performance of Frome et al. (2013) on Image Classification and Zero-Shot Learning
| Task | Model | Top-1 Accuracy (%) | Top-5 Accuracy (%) |
| ImageNet 1k Classification | Softmax Baseline | 58.1 | 81.9 |
| DeViSE | 55.7 | 80.7 | |
| Zero-Shot Learning (2-hop) | Chance | ~0.0 | 1.2 |
| DeViSE | 10.1 | 21.3 | |
| Zero-Shot Learning (3-hop) | Chance | ~0.0 | 0.4 |
| DeViSE | 6.8 | 15.1 |
Note: "2-hop" and "3-hop" refer to the semantic distance of the unseen classes from the training classes in the WordNet hierarchy.
Experimental Protocols: Recreating the Foundations
For researchers seeking to replicate these findings, the following sections provide detailed methodologies for the key experiments cited in both papers.
Ngiam et al. (2011): Multimodal Deep Autoencoders
Dataset: The study utilized two primary datasets for audio-visual speech recognition:
-
CUAVE: A dataset containing synchronized audio and video of speakers uttering digits.
-
AVLetters: A dataset of video recordings of speakers articulating the English alphabet.
Data Preprocessing:
-
Audio: Raw audio was converted into spectrograms.
-
Video: The region of the speaker's mouth was extracted from each video frame and resized.
Model Architecture and Training: The core of their approach was a multimodal deep autoencoder. This architecture involved training separate deep belief networks (DBNs) for each modality to learn unimodal features. The learned features were then concatenated and used as input to a joint DBN to learn a shared representation. The models were pre-trained in an unsupervised manner using Restricted Boltzmann Machines (RBMs) and then fine-tuned for the specific task of speech recognition.
Frome et al. (2013): Deep Visual-Semantic Embeddings
Datasets:
-
ImageNet: The 1000-class ImageNet dataset was used for training the visual model.
-
Text Corpus: A large corpus of unannotated text (e.g., Wikipedia) was used to train the language model.
Data Preprocessing:
-
Images: Standard image preprocessing techniques for ImageNet were applied, including resizing and cropping.
-
Text: The text corpus was used to train a skip-gram model, which learns vector representations of words (word embeddings).
Model Architecture and Training: The DeViSE model consists of two main components: a pre-trained deep neural network for visual object recognition and a pre-trained neural language model. The visual model's final classification layer was replaced with an embedding layer. The entire model was then trained to predict the word embedding of the image's label. This was achieved using a combination of a dot-product similarity loss and a hinge rank loss to ensure that the image embedding was closer to its correct label's embedding than to other incorrect labels.
Visualizing the Architectures
To provide a clearer understanding of the underlying structures of these early this compound models, the following diagrams illustrate their core workflows.
Caption: Workflow of Ngiam et al.'s multimodal deep autoencoder.
Caption: Workflow of the DeViSE visual-semantic embedding model.
By understanding the methodologies and quantitative outcomes of these pioneering studies, researchers can better appreciate the trajectory of this compound and identify opportunities for future innovation in fields such as drug discovery, where the integration of diverse biological and chemical data holds immense promise.
References
- 1. (PDF) Multimodal Deep Learning (2011) | Jiquan Ngiam | 3326 Citations [scispace.com]
- 2. deeplearningworkshopnips2010.wordpress.com [deeplearningworkshopnips2010.wordpress.com]
- 3. people.csail.mit.edu [people.csail.mit.edu]
- 4. [PDF] DeViSE: A Deep Visual-Semantic Embedding Model | Semantic Scholar [semanticscholar.org]
- 5. DeViSE: A Deep Visual-Semantic Embedding Model [papers.nips.cc]
- 6. researchgate.net [researchgate.net]
Assessing the Translational Validity of Animal Models for Osteoarthritis: A Comparative Guide to the Mono-iodoacetate (MIA) Model and its Alternatives
For researchers and drug development professionals in the field of osteoarthritis (OA), selecting the appropriate preclinical model is a critical step in evaluating potential therapeutic agents. The translational validity of these models—how well they mimic the human disease and predict clinical outcomes—is of paramount importance. This guide provides a detailed comparison of the chemically-induced Mono-iodoacetate (MIA) model with common surgically-induced models and non-animal alternatives for OA research.
Comparative Analysis of Osteoarthritis Models
The choice of an animal model for OA research depends on the specific research question, whether it pertains to pain mechanisms, cartilage degradation, or the inflammatory response. The MIA model is known for its rapid induction of pain and cartilage damage, making it suitable for screening analgesic compounds. In contrast, surgical models like the Anterior Cruciate Ligament Transection (ACLT) and the Destabilization of the Medial Meniscus (DMM) are considered more representative of post-traumatic OA, with a slower, more progressive disease pathology.
Quantitative Comparison of Animal Models for Osteoarthritis
| Parameter | Mono-iodoacetate (MIA) Model | Anterior Cruciate Ligament Transection (ACLT) Model | Destabilization of the Medial Meniscus (DMM) Model |
| Pain Behavior (Weight-Bearing Deficit) | Significant decrease in weight-bearing within days, often biphasic (acute inflammatory and chronic phases).[1] | Gradual decrease in weight-bearing over several weeks.[2] | Slower onset of weight-bearing changes, often appearing after 8-12 weeks.[1] |
| Histological Score (Mankin Score) | Rapid increase in Mankin score, with severe cartilage degradation evident within 2-4 weeks.[3][4] | Progressive increase in Mankin score, with moderate changes at 4 weeks and more severe degradation by 8-12 weeks. | Slower, more progressive increase in Mankin score, with mild to moderate changes developing over 8-16 weeks.[5] |
| Inflammatory Markers (e.g., IL-6, TNF-α) | Early and robust increase in pro-inflammatory cytokines, peaking within the first week. | Moderate and sustained increase in inflammatory markers. | Milder and more chronic inflammatory response compared to MIA and ACLT.[2] |
| Cartilage Degradation Markers (e.g., CTX-II) | Rapid and significant increase in cartilage degradation markers. | Progressive increase in degradation markers, correlating with histological changes. | Gradual increase in degradation markers over a longer time course.[6] |
Comparison with Non-Animal Alternatives
| Model Type | Description | Advantages | Limitations | Translational Validity |
| In Vitro 2D Chondrocyte Culture | Monolayer culture of chondrocytes stimulated with inflammatory cytokines (e.g., IL-1β) or chemicals (e.g., MIA) to mimic OA conditions. | High-throughput, cost-effective, allows for mechanistic studies at the cellular level. | Loss of chondrocyte phenotype (dedifferentiation), lack of 3D architecture and tissue interactions. | Limited predictive validity for complex in vivo processes, but useful for initial screening and target identification.[7][8] |
| In Vitro 3D Cartilage Models (Organoids/Explants) | 3D cultures of chondrocytes in scaffolds or as spheroids, or the use of cartilage explants from animal or human tissue. | Better recapitulation of the in vivo microenvironment, allows for cell-matrix interaction studies. | Lower throughput, variability in tissue sources, limited representation of the whole joint. | Improved validity over 2D models for studying cartilage biology and drug effects on the tissue. |
| In Silico Models | Computational models that simulate the biomechanical and biochemical processes of OA. | Can integrate complex data, allows for prediction of disease progression and treatment effects. | Highly dependent on the quality of input data, may not capture all biological complexities. | Emerging field with potential to reduce and refine animal testing, but requires further validation.[9] |
Experimental Protocols
Mono-iodoacetate (MIA) Induced Osteoarthritis Model in Rats
Objective: To induce a rapid and reproducible model of osteoarthritis characterized by cartilage degradation and pain.
Materials:
-
Male Wistar rats (200-250g)
-
Mono-iodoacetate (MIA) solution (e.g., 2 mg in 50 µL sterile saline)
-
Isoflurane for anesthesia
-
Insulin syringes with 29G needles
-
Betadine and alcohol for sterilization
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the hair around the right knee joint and sterilize the area with Betadine followed by 70% alcohol.
-
Flex the knee to a 90-degree angle to palpate the patellar ligament.
-
Insert the 29G needle intra-articularly through the patellar ligament.
-
Slowly inject 50 µL of the MIA solution into the joint space.
-
Withdraw the needle and allow the animal to recover.
-
A sham group should receive an intra-articular injection of 50 µL of sterile saline.
-
Monitor the animals for pain behavior (e.g., weight-bearing deficit) and perform histological analysis at pre-determined time points.
Surgical Model 1: Anterior Cruciate Ligament Transection (ACLT) in Rats
Objective: To create a model of post-traumatic osteoarthritis with a slower disease progression.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Injectable anesthetic cocktail (e.g., ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 4-0 Vicryl)
-
Surgical microscope or loupes
Procedure:
-
Anesthetize the rat and shave and sterilize the right knee area.
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Carefully transect the ACL with fine surgical scissors, avoiding damage to the articular cartilage.
-
Confirm complete transection by performing a drawer test (anterior tibial translation).
-
Relocate the patella and close the joint capsule and skin in layers.
-
The sham operation involves exposure of the ACL without transection.
-
Provide post-operative analgesia and monitor the animals.
Surgical Model 2: Destabilization of the Medial Meniscus (DMM) in Mice
Objective: To induce a slowly progressive model of osteoarthritis that mimics aspects of degenerative OA.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Isoflurane anesthesia
-
Surgical microscope
-
Microsurgical instruments
-
Suture material (e.g., 6-0 nylon)
Procedure:
-
Anesthetize the mouse and prepare the right knee for surgery.
-
Make a medial parapatellar incision and open the joint capsule.
-
Under a surgical microscope, identify the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.
-
Carefully transect the MMTL.
-
Close the joint capsule and skin.
-
The sham surgery involves visualization of the MMTL without transection.
-
Provide post-operative care and monitoring.[5]
Non-Animal Alternative: In Vitro Chondrocyte Culture Model of Osteoarthritis
Objective: To study the cellular and molecular mechanisms of chondrocyte response to inflammatory stimuli.
Materials:
-
Primary chondrocytes (isolated from animal or human cartilage) or a chondrocyte cell line (e.g., SW1353).
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and antibiotics.
-
Recombinant human Interleukin-1 beta (IL-1β).
-
96-well cell culture plates.
-
Reagents for assessing cell viability (e.g., MTT assay) and gene expression (e.g., qRT-PCR).
Procedure:
-
Seed chondrocytes in a 96-well plate at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of IL-1β (e.g., 0, 1, 10, 50 ng/mL).
-
Incubate the cells for a specified period (e.g., 24, 48 hours).
-
At the end of the incubation, assess cell viability using an MTT assay.
-
Lyse the cells and extract RNA for qRT-PCR analysis of OA-related genes (e.g., MMP13, ADAMTS5, SOX9, COL2A1).
Visualizations
Signaling Pathway of MIA-Induced Chondrocyte Apoptosis
The following diagram illustrates the proposed signaling pathway through which Mono-iodoacetate (MIA) induces apoptosis in chondrocytes. MIA inhibits the glycolytic enzyme GAPDH, leading to increased production of reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[10][11]
Experimental Workflow for Comparing Osteoarthritis Animal Models
This diagram outlines a typical experimental workflow for comparing the translational validity of different animal models of osteoarthritis.
Logical Relationship of Model Selection Criteria
The selection of an appropriate osteoarthritis model is a multifactorial decision. This diagram illustrates the logical relationship between the research question and the characteristics of different models.
References
- 1. metris.nl [metris.nl]
- 2. Markers of Pain in 3 Different Murine Models of Posttraumatic Osteoarthritis: A Comparison Using Gait Analysis, Imaging, Histology, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early-stage knee OA induced by MIA and MMT compared in the murine model via histological and topographical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early-stage knee OA induced by MIA and MMT compared in the murine model via histological and topographical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. actaorthopaedica.be [actaorthopaedica.be]
- 7. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Monosodium iodoacetate induces apoptosis via the mitochondrial pathway involving ROS production and caspase activation in rat chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Amine Derivatives
Researchers and scientists handling amine derivatives, such as those synthesized from isatoic anhydride, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal and handling of these compounds, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) and Handling
Before beginning any work, ensure the appropriate personal protective equipment is readily available and worn correctly.
Essential PPE:
| Equipment | Specifications |
| Gloves | Nitrile gloves offer splash protection. For extended contact, consider supported polyvinyl alcohol (PVA) gloves.[1] |
| Eye Protection | Chemical safety goggles are mandatory.[1] |
| Lab Coat | A lab coat should be worn at all times. |
| Respiratory Protection | Work in a well-ventilated area or a fume hood.[1][2] If vapors or aerosols are generated, a respirator may be required.[3] |
Always handle these chemicals within a fume hood to minimize inhalation exposure.[1] Ensure all containers are properly labeled with the chemical name and any special hazards.[4]
Spill Management and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Spill Response:
| Spill Size | Procedure |
| Small Spills (<20 mL) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, earth).[5] 3. Collect the contaminated material in a sealed plastic bag.[1] 4. Label the bag as hazardous waste.[1] 5. Clean the spill area. |
| Large Spills (>1 L) | 1. Evacuate the area immediately. 2. Contact your institution's Environmental Health and Safety (EH&S) department.[3] |
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water.[2][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]
Chemical Waste Disposal Workflow
The following diagram outlines the general workflow for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling MMAI
This document provides essential safety protocols and logistical information for handling Methyl Methacrylate (MMA) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures are followed.
Hazard Identification and Exposure Limits
Methyl Methacrylate is a flammable, reactive, and irritating chemical that can pose significant health risks if not handled properly.[1][2][3] Acute exposure can cause irritation to the eyes, skin, and respiratory tract, while prolonged contact may lead to dermatitis and allergic reactions.[4][5] It is critical to minimize exposure by adhering to established occupational exposure limits (OELs).
Table 1: Occupational Exposure Limits for Methyl Methacrylate
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 100 ppm (410 mg/m³) over 8 hours | Not specified |
| NIOSH (REL) | 100 ppm (410 mg/m³) over 10 hours | Not specified |
| ACGIH (TLV) | 50 ppm (208 mg/m³) over 8 hours[5] | 100 ppm (416 mg/m³)[1][5] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are crucial to prevent exposure to MMA. All personnel handling MMA must be trained on the correct PPE procedures.[1]
Recommended PPE
-
Hand Protection: The choice of gloves depends on the extent of exposure. For incidental contact or small splashes, nitrile gloves may be used, but they should be replaced immediately upon contamination.[3] For more than incidental exposure, supported polyvinyl alcohol (PVA) or butyl rubber gloves are recommended.[2][3] Always inspect gloves for damage before use.
-
Eye Protection: Chemical safety goggles are mandatory when working with MMA.[3] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[2] Flame-retardant and antistatic protective clothing is also recommended.[2]
-
Respiratory Protection: All work with MMA should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used.[2] Respirator users must be fit-tested and trained as per regulatory requirements.[2]
Table 2: Glove Compatibility for Methyl Methacrylate
| Glove Material | Splash Protection | Extended Contact | General Recommendation |
| Nitrile | Fair (short-term only)[3] | Not Recommended[6] | Suitable for incidental splashes; must be replaced immediately upon contact.[3] |
| Butyl Rubber | Good | Good | Recommended for handling MMA. |
| Polyvinyl Alcohol (PVA) | Excellent | Excellent | Recommended for handling MMA, especially for prolonged tasks.[3] |
| Latex | Not Recommended | Not Recommended[6] | Poor chemical resistance to MMA. |
| Neoprene | Fair | Fair | Provides moderate protection. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of MMA.
-
Preparation:
-
Donning PPE:
-
Follow the correct sequence for donning PPE to ensure complete protection. See the diagram below for the recommended workflow.
-
-
Handling MMA:
-
Conduct all procedures involving MMA inside a chemical fume hood with the sash at the lowest practical height.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Keep containers of MMA tightly closed when not in use.[2]
-
Store MMA in a cool, well-ventilated area away from heat, ignition sources, and direct sunlight.[1][2]
-
-
Doffing PPE:
-
Remove PPE carefully to avoid cross-contamination. Follow the sequence illustrated in the diagram below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
References
- 1. nj.gov [nj.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]
- 5. Methyl methacrylate - DCCEEW [dcceew.gov.au]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
